Technical Documentation Center

Methyl 7-bromoquinoline-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 7-bromoquinoline-3-carboxylate
  • CAS: 1001756-23-5

Core Science & Biosynthesis

Foundational

Synthesis of Methyl 7-bromoquinoline-3-carboxylate

An In-depth Technical Guide to the Authored by a Senior Application Scientist This guide provides a comprehensive, technically detailed overview of a robust synthetic route to Methyl 7-bromoquinoline-3-carboxylate, a key...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed overview of a robust synthetic route to Methyl 7-bromoquinoline-3-carboxylate, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The quinoline nucleus is a privileged structure in numerous pharmacologically active agents, and targeted functionalization, such as the introduction of a bromo-substituent and a carboxylate moiety, allows for extensive chemical modification and structure-activity relationship (SAR) studies.[1][2]

This document eschews a rigid template in favor of a logical, process-driven narrative that mirrors the strategic thinking of a synthetic chemist. We will delve into the retrosynthetic analysis, justify the chosen pathway, and provide detailed, field-tested protocols for each transformation. The causality behind experimental choices is explained to ensure not just replicability, but a deeper understanding of the underlying chemical principles.

Strategic Analysis: A Retrosynthetic Approach

The target molecule, Methyl 7-bromoquinoline-3-carboxylate, presents a specific substitution pattern that dictates a strategic approach to its construction. A retrosynthetic analysis reveals a clear and reliable path forward.

G M1 Methyl 7-bromoquinoline-3-carboxylate (Target) M2 7-bromoquinoline-3-carboxylic acid M1->M2 Fischer Esterification M3 Ethyl 7-bromoquinoline-3-carboxylate M2->M3 Saponification M4 Ethyl 7-bromo-4-chloroquinoline-3-carboxylate M3->M4 Reductive Dechlorination M5 Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate M4->M5 Chlorination (POCl3) M6 Diethyl 2-[(4-bromoanilino)methylidene]malonate M5->M6 Gould-Jacobs Cyclization M7 4-Bromoaniline + Diethyl ethoxymethylenemalonate (DEEM) M6->M7 Condensation G cluster_0 Overall Synthetic Workflow A 4-Bromoaniline + Diethyl Ethoxymethylenemalonate B Intermediate 1 (Anilinomethylenemalonate) A->B Step 1: Condensation C Intermediate 2 Ethyl 7-bromo-4-hydroxy- quinoline-3-carboxylate B->C Step 2: Thermal Cyclization D Intermediate 3 Ethyl 7-bromo-4-chloro- quinoline-3-carboxylate C->D Step 3: Chlorination E Intermediate 4 Ethyl 7-bromoquinoline- 3-carboxylate D->E Step 4: Dechlorination F Intermediate 5 7-bromoquinoline-3-carboxylic acid E->F Step 5: Saponification G Final Product Methyl 7-bromoquinoline- 3-carboxylate F->G Step 6: Esterification

Caption: The six-step synthetic pathway to the target compound.

Detailed Experimental Protocols & Mechanistic Insights

The following sections provide self-validating, step-by-step protocols grounded in established chemical literature.

Step 1: Synthesis of Diethyl 2-[(4-bromoanilino)methylidene]malonate

This initial step involves a nucleophilic substitution reaction where the aniline nitrogen attacks the electron-deficient alkene of DEEM, followed by the elimination of ethanol.

  • Reaction: 4-Bromoaniline + Diethyl ethoxymethylenemalonate → Diethyl 2-[(4-bromoanilino)methylidene]malonate

  • Causality: The reaction is typically performed neat (without solvent) and heated to drive the condensation forward and remove the ethanol byproduct. The temperature is kept moderate to prevent premature cyclization or side reactions.

ParameterValueNotes
Reagents 4-Bromoaniline, Diethyl ethoxymethylenemalonate (DEEM)Use a slight excess of DEEM (1.05 eq).
Stoichiometry 1 : 1.05
Temperature 120-130 °COil bath temperature.
Reaction Time 2 hoursMonitor by TLC for consumption of 4-bromoaniline.
Typical Yield 70-80%[3]

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture in an oil bath at 120-130 °C for 2 hours. The mixture will become a homogeneous solution.

  • Cool the reaction mixture to room temperature. The product will often solidify upon cooling.

  • Recrystallize the crude solid from ethanol or diethyl ether to yield the pure product as a white or off-white solid. [3]

Step 2: Thermal Cyclization to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

This is the core Gould-Jacobs reaction, an intramolecular electrophilic aromatic substitution (a 6-electron cyclization) that forms the quinoline ring system. [4]

  • Reaction: Diethyl 2-[(4-bromoanilino)methylidene]malonate → Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

  • Causality: This cyclization requires significant thermal energy to overcome the activation barrier. High-boiling, inert solvents like diphenyl ether or Dowtherm A are used to achieve the necessary high temperatures (typically ~250 °C). The solvent acts purely as a heat-transfer medium.

G cluster_mech Gould-Jacobs Cyclization Mechanism Start Anilinomethylenemalonate Keten Ketene Intermediate (via EtO- elimination) Start->Keten Heat (Δ) Cyclized 6-electron Electrocyclization Keten->Cyclized Enol Enol Intermediate Cyclized->Enol Aromatization Product 4-Hydroxyquinoline Product (Tautomerization) Enol->Product Keto-Enol Tautomerism

Caption: Simplified mechanism of the thermal cyclization step.

ParameterValueNotes
Reagent Diethyl 2-[(4-bromoanilino)methylidene]malonate
Solvent Diphenyl ether or Dowtherm AHigh boiling point is critical.
Temperature 250 °CReflux temperature of the solvent.
Reaction Time 30-60 minutesMonitor by TLC.
Typical Yield 80-90%[5]

Protocol:

  • In a flask equipped for high-temperature reaction (e.g., with a Dean-Stark trap or air condenser), add the product from Step 1 to diphenyl ether (approx. 5-10 mL per gram of substrate).

  • Heat the mixture to reflux (~250 °C) and maintain for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product will precipitate from the solvent.

  • Add hexane or petroleum ether to the cooled mixture to further precipitate the product and dilute the high-boiling solvent.

  • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove residual diphenyl ether.

  • The crude product is often pure enough for the next step, but can be recrystallized from ethanol if needed.

Step 3: Chlorination to Ethyl 7-bromo-4-chloroquinoline-3-carboxylate

The stable 4-hydroxy (4-quinolone) tautomer is converted to the more reactive 4-chloro derivative, which is susceptible to reduction.

  • Reaction: Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate + POCl₃ → Ethyl 7-bromo-4-chloroquinoline-3-carboxylate

  • Causality: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxyl groups on heteroaromatic rings into chlorides. The reaction is typically run at reflux in neat POCl₃ or with a high-boiling solvent.

ParameterValueNotes
Reagents Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, POCl₃Use POCl₃ as both reagent and solvent.
Temperature 110 °CReflux temperature of POCl₃.
Reaction Time 2-4 hoursMonitor by TLC.
Typical Yield >90%

Protocol:

  • Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Add the 4-hydroxyquinoline product from Step 2 to a flask and add phosphorus oxychloride (5-10 eq).

  • Heat the mixture to reflux (~110 °C) for 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.

  • Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is ~7-8.

  • The product will precipitate as a solid. Collect it by vacuum filtration, wash with water, and dry.

Step 4: Reductive Dechlorination to Ethyl 7-bromoquinoline-3-carboxylate

The 4-chloro group is removed via catalytic hydrogenation, restoring the simple quinoline aromatic system.

  • Reaction: Ethyl 7-bromo-4-chloroquinoline-3-carboxylate + H₂/Pd-C → Ethyl 7-bromoquinoline-3-carboxylate

  • Causality: Palladium on carbon (Pd/C) is an excellent catalyst for the hydrogenolysis of aryl chlorides. A base, such as triethylamine or sodium acetate, is added to neutralize the HCl that is formed during the reaction, preventing catalyst poisoning and side reactions.

ParameterValueNotes
Reagents Ethyl 7-bromo-4-chloroquinoline-3-carboxylate, H₂, Pd/C (10%)
Catalyst Load 5-10 mol%
Solvent Ethanol or Ethyl Acetate
Base Triethylamine or Sodium Acetate (2-3 eq)Acts as an HCl scavenger.
H₂ Pressure 1-3 atm (Balloon or Parr shaker)
Reaction Time 4-12 hoursMonitor by TLC/LC-MS.
Typical Yield >90%

Protocol:

  • Dissolve the 4-chloroquinoline from Step 3 in ethanol in a flask suitable for hydrogenation.

  • Add the base (e.g., triethylamine, 2 eq) and the Pd/C catalyst (10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Stir the reaction vigorously under a positive pressure of H₂ (e.g., a balloon) at room temperature until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Step 5 & 6: Saponification and Fischer Esterification

To obtain the desired methyl ester, a two-step hydrolysis and re-esterification is the most reliable method.

  • Reaction 5: Ethyl 7-bromoquinoline-3-carboxylate + NaOH → 7-bromoquinoline-3-carboxylic acid

  • Reaction 6: 7-bromoquinoline-3-carboxylic acid + CH₃OH/H⁺ → Methyl 7-bromoquinoline-3-carboxylate

  • Causality: Saponification with a strong base like NaOH efficiently hydrolyzes the ethyl ester to the carboxylate salt. Subsequent acidification precipitates the free carboxylic acid. Fischer esterification then converts this acid to the methyl ester in the presence of an acid catalyst (like H₂SO₄) and an excess of methanol, which drives the equilibrium towards the product. [6]A common alternative for esterification is to use thionyl chloride (SOCl₂) in methanol. [7]

    Parameter Step 5: Saponification Step 6: Esterification
    Reagents NaOH, H₂O/Ethanol Methanol, H₂SO₄ (cat.) or SOCl₂
    Temperature Reflux Reflux
    Reaction Time 2-4 hours 4-16 hours

    | Typical Yield | >95% (for both steps combined) | |

Protocol (Saponification):

  • Dissolve the ethyl ester from Step 4 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the mixture and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with concentrated HCl.

  • The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol (Esterification):

  • Suspend the carboxylic acid from the previous step in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (or ~1.2 eq of thionyl chloride dropwise at 0 °C).

  • Heat the mixture to reflux and maintain for 4-16 hours until TLC shows complete conversion.

  • Cool the reaction mixture and neutralize it by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the final product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain Methyl 7-bromoquinoline-3-carboxylate .

Conclusion

The synthesis of Methyl 7-bromoquinoline-3-carboxylate is reliably achieved through a well-planned six-step sequence centered around the Gould-Jacobs reaction. This guide provides a strategic and tactical framework for its successful execution. By starting with 4-bromoaniline, this pathway ensures excellent regiochemical control. The subsequent transformations—cyclization, deoxygenation via a chloro-intermediate, and ester exchange—are all robust and high-yielding processes. The detailed protocols and mechanistic rationales presented herein are designed to empower researchers and drug development professionals to confidently synthesize this valuable chemical building block for further investigation.

References

  • Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100–110. Available at: [Link]

  • Fehnel, E. A., & Cohn, E. (1949). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of Organic Chemistry, 14(6), 1004-1013. Available at: [Link]

  • den Hertog, H. J., & van der Plas, H. C. (1953). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 72(4), 283-286. Available at: [Link]

  • Gök, D., & Çetinkaya, E. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 425-436. Available at: [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Arote, N. D., et al. (2017). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 934–936. Available at: [Link]

  • CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (2021). Google Patents.
  • Kumar, R., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1836-1848. Available at: [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]

  • Węsierska, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. Available at: [Link]

Sources

Exploratory

Technical Monograph: Methyl 7-bromoquinoline-3-carboxylate

CAS: 139126-02-0 | Formula: C₁₁H₈BrNO₂ | MW: 266.09 g/mol [1][2] Executive Summary & Molecular Profile Methyl 7-bromoquinoline-3-carboxylate represents a high-value "bifunctional pharmacophore" in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 139126-02-0 | Formula: C₁₁H₈BrNO₂ | MW: 266.09 g/mol [1][2]

Executive Summary & Molecular Profile

Methyl 7-bromoquinoline-3-carboxylate represents a high-value "bifunctional pharmacophore" in modern medicinal chemistry. Unlike simple quinolines, this molecule possesses two distinct orthogonal handles for diversification: an electrophilic bromine at the C-7 position (amenable to transition-metal catalyzed cross-coupling) and a reactive methyl ester at the C-3 position (suitable for nucleophilic substitution, reduction, or hydrolysis).[1][2]

This guide serves as a technical blueprint for researchers utilizing this scaffold in the development of kinase inhibitors, DNA intercalators, and quorum-sensing antagonists.[1][2]

Physicochemical Datasheet
PropertySpecificationTechnical Note
Molecular Weight 266.09 g/mol Monoisotopic Mass: 264.97
Appearance Off-white to pale yellow solidColoration often due to trace oxidation or impurities.[1][2]
Solubility DMSO (>20 mg/mL), DCM, MeOHCritical: Poor aqueous solubility.[1][2] Requires co-solvent (e.g., 1% DMSO) for biological assays.[1][2]
LogP (Calc) ~2.9 - 3.1Lipophilic; likely to show high membrane permeability but high plasma protein binding.[1][2]
H-Bond Donors 0
H-Bond Acceptors 3Nitrogen (N-1) and Ester oxygens.[1][2]
pKa (Conj. Acid) ~2.5 - 3.0 (Quinoline N)The electron-withdrawing ester at C-3 and bromine at C-7 significantly reduce the basicity of the ring nitrogen compared to quinoline (pKa 4.9).[1][2]

Synthetic Architectures

For the synthetic chemist, accessing this scaffold requires choosing between convergent cyclization (constructing the ring) or linear functionalization (modifying a pre-formed core).[1][2]

Strategy A: The Modified Friedländer/Condensation (Convergent)

This is the most atom-economical route for generating the quinoline core with specific substitution patterns.[1][2]

Mechanism: Condensation of 2-amino-4-bromobenzaldehyde with methyl 3,3-dimethoxypropionate (or methyl acrylate under oxidative conditions).[1][2]

  • Step 1: Formation of the Schiff base between the aniline amine and the aldehyde/ketone.[2]

  • Step 2: Intramolecular aldol-type condensation to close the ring.[1][2]

  • Step 3: Dehydration/Oxidation to aromatize.[1][2]

Strategy B: Fischer Esterification (Linear)

The most robust laboratory scale-up method starts from the commercially available 7-bromoquinoline-3-carboxylic acid.[1][2]

Protocol: Acid-Catalyzed Methanolysis

  • Reagents: 7-bromoquinoline-3-carboxylic acid (1.0 eq), Anhydrous Methanol (Solvent/Reagent), H₂SO₄ (Catalytic, 0.1 eq) or Thionyl Chloride (1.2 eq).[1][2]

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and CaCl₂ drying tube.

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous MeOH.[1][2]

    • Option A (H₂SO₄): Add acid dropwise.[1][2] Reflux for 12–16 hours.[1][2]

    • Option B (SOCl₂): Cool MeOH to 0°C. Add SOCl₂ dropwise (generating HCl in situ).[1][2] Add the carboxylic acid.[1][2][3] Reflux for 4 hours.

  • Workup: Concentrate in vacuo. Neutralize residue with sat.[1][2] NaHCO₃. Extract with DCM.[1][2] Wash with brine, dry over Na₂SO₄.[1][2]

  • Purification: Recrystallization from EtOAc/Hexanes is usually sufficient; column chromatography (SiO₂, 0-20% EtOAc in Hexanes) if necessary.[1][2]

Critical Insight: The Indole Expansion Pitfall

Researchers might attempt to synthesize this via Rh(II)-catalyzed ring expansion of 7-bromoindole with methyl diazoacetate.[1][2]

  • Warning: Literature indicates that substituents at the 7-position of indole significantly hamper this reaction due to steric hindrance and electronic deactivation near the reaction center.[1][2] Yields are often <40% with high polymer formation [1].[1][2] Avoid this route for 7-substituted derivatives.

Visualization: Synthetic Workflow

Synthesis Start1 2-Amino-4- bromobenzaldehyde Inter1 Schiff Base Intermediate Start1->Inter1 Condensation Start2 Methyl acrylate / Beta-keto ester Start2->Inter1 Target Methyl 7-bromoquinoline- 3-carboxylate Inter1->Target Cyclization (-H2O) StartAcid 7-Bromoquinoline- 3-carboxylic acid StartAcid->Target Esterification ReagentAcid MeOH / H2SO4 (Fischer) ReagentAcid->Target Reflux

Figure 1: Convergent (Friedländer-type) and Linear (Esterification) synthetic pathways.[1][2]

Reactivity & Functionalization Profile

The value of Methyl 7-bromoquinoline-3-carboxylate lies in its orthogonal reactivity .[1][2] The molecule acts as a "divergent hub."[1][2]

A. The C-7 Bromine (Suzuki/Buchwald Handle)

The bromine at C-7 is electronically activated for Pd-catalyzed cross-coupling because the quinoline nitrogen (even though distant) exerts an electron-withdrawing inductive effect on the fused ring system.[1][2]

  • Suzuki-Miyaura: Couples with aryl boronic acids.[1][2]

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1][2]

    • Base: K₂CO₃ or Cs₂CO₃.[1][2]

    • Solvent: Dioxane/Water (4:1).[1][2]

  • Buchwald-Hartwig: Amination with primary/secondary amines.[1][2]

    • Catalyst: Pd₂dba₃ + Xantphos (Critical for electron-deficient aryl halides).[1][2]

B. The C-3 Ester (Electrophilic Handle)

The ester is highly susceptible to nucleophilic attack due to the electron-deficient nature of the pyridine ring (positions 2 and 4 are most deficient, but 3 is also activated relative to benzene).[1][2]

  • Hydrolysis: LiOH (THF/H₂O) yields the carboxylic acid (Precursor for amide coupling).[1][2]

  • Reduction: DIBAL-H (-78°C) yields the aldehyde; LiAlH₄ yields the alcohol.[1][2]

  • Amidation: Direct aminolysis is slow.[1][2] Convert to acid -> acid chloride -> amide for best results.[1][2]

C. The N-1 Nitrogen (Modulator)[1][2]
  • N-Oxidation: Treatment with m-CPBA yields the N-oxide.[1][2] This dramatically alters the electronics, making C-2 and C-4 susceptible to nucleophilic aromatic substitution (SₙAr), allowing for "CH activation" type functionalization.[1][2]

Visualization: Reactivity Map

Reactivity Core Methyl 7-bromoquinoline- 3-carboxylate Suzuki Biaryl Derivatives (Suzuki Coupling) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Amino-quinolines (Buchwald-Hartwig) Core->Buchwald Pd(0), R-NH2 Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH Alcohol Hydroxymethyl (Reduction) Core->Alcohol LiAlH4 NOxide N-Oxide (m-CPBA) Core->NOxide Oxidation Amide Carboxamides (Library Generation) Acid->Amide HATU, R-NH2

Figure 2: Divergent synthesis pathways utilizing the C-7 and C-3 orthogonal handles.[1][2]

Medicinal Chemistry Applications

The 7-bromoquinoline-3-carboxylate scaffold is not merely a building block; it is a privileged structure in drug discovery.[1][2]

Kinase Inhibition (Type I/II Inhibitors)

The quinoline nitrogen (N-1) can serve as a hydrogen bond acceptor in the hinge region of kinases.[1][2] The C-3 substituent vectors into the solvent-exposed region, while the C-7 substituent can target the hydrophobic back-pocket (gatekeeper region).[1][2]

  • Application: EGFR and VEGF receptor inhibition [2].[1][2]

DNA Intercalation & Topoisomerase Targeting

Planar quinoline systems intercalate between DNA base pairs.[1][2]

  • Mechanism:[1][4] The 3-ester group can be converted to cationic side chains (via amidation with amines) to enhance electrostatic interaction with the phosphate backbone.[1][2]

  • Relevance: 7-substituted quinolines have shown potency against Topoisomerase I, preventing DNA religation and inducing apoptosis in cancer cells [3].[1][2][5]

Antimicrobial/Antimalarial

Analogous to chloroquine, 7-bromo derivatives (often functionalized at C-4, but C-3 variants are emerging) interfere with heme polymerization in Plasmodium falciparum.[1][2]

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.[1][2][6]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][6]

    • H319: Causes serious eye irritation.[1][2][6]

    • H335: May cause respiratory irritation.[1][2][6]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1][2]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

  • Beilstein J. Org.[1][2] Chem. (2012).[1][2] Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles. Link

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Quinoline-3-carboxamides as Kinase Inhibitors. (Generic reference to scaffold utility).
  • Chemical Biology & Drug Design (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. Link

  • PubChem Compound Summary . Methyl 7-bromoquinoline-3-carboxylate.[1][2] Link (Note: Link directs to closest structural analogue record for verification of properties).

Sources

Foundational

Technical Profile: Methyl 7-Bromoquinoline-3-Carboxylate (CAS 1001756-23-5)

This technical guide provides an in-depth analysis of Methyl 7-bromoquinoline-3-carboxylate (CAS 1001756-23-5), a critical intermediate in the synthesis of pharmacologically active quinoline derivatives. A Versatile Scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 7-bromoquinoline-3-carboxylate (CAS 1001756-23-5), a critical intermediate in the synthesis of pharmacologically active quinoline derivatives.

A Versatile Scaffold for Kinase Inhibitor and GPCR Antagonist Discovery

Executive Summary

Methyl 7-bromoquinoline-3-carboxylate is a halogenated quinoline ester serving as a "privileged scaffold" in medicinal chemistry. Its structural dual-functionality—a reactive bromine at the C7 position and a carboxylate ester at the C3 position—allows for divergent synthesis. It is extensively utilized in the development of Type I and Type II kinase inhibitors (targeting PI3K, ATM, and CK2 pathways) and P2X7 receptor antagonists .

Physicochemical Identity

The compound is characterized by a planar, aromatic quinoline system which facilitates π-π stacking interactions within protein binding pockets.

PropertySpecification
CAS Number 1001756-23-5
IUPAC Name Methyl 7-bromoquinoline-3-carboxylate
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol
Structure Quinoline ring, 7-Br, 3-COOMe
Predicted LogP ~3.1 (Lipophilic)
Solubility Soluble in DMSO, DMF, DCM; low solubility in water.[1]
Appearance Off-white to pale yellow solid

Synthetic Utility & Mechanism of Derivatization

The utility of CAS 1001756-23-5 lies in its orthogonal reactivity. Researchers utilize this scaffold to construct libraries of bioactive molecules by independently modifying the C7 and C3 positions.

The Divergent Synthesis Workflow
  • C7 Functionalization (The "Tail"): The bromine atom is a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This region typically extends into the solvent-exposed region of a kinase pocket or interacts with hydrophobic sub-pockets.

  • C3 Functionalization (The "Head"): The methyl ester is a precursor to carboxamides, ureas, or hydroxamic acids. This region often forms critical hydrogen bonds with the hinge region of kinases (e.g., the backbone NH/CO of the ATP binding site).

DivergentSynthesis Core Methyl 7-bromoquinoline-3-carboxylate (CAS 1001756-23-5) C7_Path C7 Modification (Pd-Catalyzed Coupling) Core->C7_Path Suzuki/Buchwald C3_Path C3 Modification (Hydrolysis/Amidation) Core->C3_Path LiOH / R-NH2 Target1 Biaryl Derivatives (Kinase Selectivity) C7_Path->Target1 Target2 Quinoline-3-Carboxamides (Hinge Binders) C3_Path->Target2 FinalDrug Dual-Action Inhibitors (ATM / PI3K / P2X7R) Target1->FinalDrug Target2->FinalDrug

Figure 1: Divergent synthetic strategy utilizing the orthogonal reactivity of the C7-bromide and C3-ester.

Biological Applications & Pharmacology

This scaffold is a precursor to several classes of investigational therapeutics.

Kinase Inhibition (ATM, PI3K, CK2)

Quinoline-3-carboxamides derived from this intermediate act as ATP-competitive inhibitors.

  • Mechanism: The nitrogen of the quinoline ring and the C3-amide substituent mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • ATM Kinase: Derivatives have shown potential as radiosensitizers in cancer therapy by inhibiting the DNA Damage Response (DDR) pathway [1].[2][3]

  • CK2 (Casein Kinase 2): 3-Carboxy-quinolines inhibit CK2, a kinase upregulated in various solid tumors, by locking the enzyme in an inactive conformation [2].

P2X7 Receptor Antagonism

Substituted quinoline-3-carboxamides are potent antagonists of the P2X7 receptor, an ion channel involved in inflammation and immune response.

  • Application: Treatment of inflammatory diseases and potentially depression. The lipophilicity of the 7-bromo core (or its aryl derivatives) aids in blood-brain barrier (BBB) penetration [3].

Experimental Protocols

The following protocols describe the standard transformation of CAS 1001756-23-5 into a functionalized kinase inhibitor precursor.

Protocol A: C7-Arylation via Suzuki-Miyaura Coupling

Objective: To introduce an aryl group at the 7-position.

  • Reagents:

    • Substrate: Methyl 7-bromoquinoline-3-carboxylate (1.0 eq)

    • Boronic Acid: Arylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂ (0.05 eq)

    • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vial with the substrate, boronic acid, and catalyst under nitrogen atmosphere.

    • Add 1,4-dioxane and the aqueous base.

    • Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS.[4]

    • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: C3-Ester Hydrolysis to Carboxylic Acid

Objective: To generate the free acid for subsequent amide coupling.

  • Reagents:

    • Substrate: Methyl 7-bromoquinoline-3-carboxylate (or C7-substituted derivative)

    • Base: LiOH·H₂O (3.0 eq)

    • Solvent: THF/Water (3:1 ratio)

  • Procedure:

    • Dissolve the substrate in THF/Water.

    • Add LiOH·H₂O and stir at Room Temperature for 2–4 hours.

    • Workup: Acidify the reaction mixture to pH ~3 using 1M HCl. The product typically precipitates.

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Yield: Typically >90% quantitative conversion.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: WARNING .

  • Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture.

  • Handling: Use in a fume hood. Avoid dust formation. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Source: Bentham Science / PubMed

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Source: PubMed / Bioorganic & Medicinal Chemistry

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Source: PubMed Central

  • PubChem Compound Summary: Methyl 7-bromoquinoline-3-carboxylate. Source: National Center for Biotechnology Information

Sources

Exploratory

Molecular structure of Methyl 7-bromoquinoline-3-carboxylate

Technical Whitepaper: Structural Dynamics & Synthetic Utility of Methyl 7-bromoquinoline-3-carboxylate Executive Summary Methyl 7-bromoquinoline-3-carboxylate (CAS: 1001756-23-5) represents a high-value "bifunctional lin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics & Synthetic Utility of Methyl 7-bromoquinoline-3-carboxylate

Executive Summary

Methyl 7-bromoquinoline-3-carboxylate (CAS: 1001756-23-5) represents a high-value "bifunctional linchpin" in modern drug discovery. Unlike simple quinolines, this scaffold possesses two chemically orthogonal handles—an electrophilic ester at C3 and a nucleophilic-susceptible bromine at C7—positioned across a fused bicyclic system. This guide dissects the molecular architecture, provides a robust synthetic protocol avoiding common "dead-end" intermediates (such as the 4-hydroxy derivatives), and maps its utility in divergent library synthesis for kinase inhibitors and anti-infectives.

Part 1: Molecular Architecture & Physicochemical Profile

The utility of this scaffold lies in its electronic imbalance. The nitrogen atom at position 1 creates a dipole that deactivates the pyridine ring, while the benzene ring remains moderately electron-rich, though tempered by the inductive withdrawal of the bromine.

Electronic Distribution & Atom Mapping
  • C3-Ester (The Electrophile): The carbonyl carbon is activated by the electron-deficient pyridine ring, making it highly susceptible to nucleophilic attack (amidation, reduction) without requiring harsh activation.

  • C7-Bromine (The Cross-Coupling Handle): Located on the benzenoid ring, this position is electronically distinct from the pyridine nitrogen, minimizing catalyst poisoning during Pd-catalyzed couplings. It is the primary site for expanding SAR (Structure-Activity Relationship) into the "solvent-exposed" regions of a binding pocket.

  • N1-Nitrogen: A weak base (pKa ~4-5). It can be protonated to increase solubility or oxidized to the N-oxide to activate C2 for nucleophilic aromatic substitution (

    
    ).
    
Physicochemical Properties Table
PropertyValueStructural Implication
Molecular Formula

Bifunctional heteroaromatic core
Molecular Weight 266.09 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Design)
LogP (Calc) 2.78Lipophilic; suggests good membrane permeability
TPSA 39.19 ŲLow polar surface area; potential CNS penetration
H-Bond Acceptors 3 (N, O, O)Key interaction points for H-bond donors in active sites
Melting Point 145–147 °CCrystalline solid; stable for storage

Part 2: Synthetic Pathways (The "How-To")

While the Gould-Jacobs reaction is the industrial standard for quinoline-3-carboxylates, it inherently produces a 4-hydroxy intermediate (4-quinolone), which requires a messy chlorination/dehalogenation sequence to remove.

For research-scale purity and speed, the Modified Friedländer Condensation is the superior route. This convergent approach builds the pyridine ring directly without the 4-hydroxy defect.

Retrosynthetic Analysis

The target is disconnected at the N1-C2 and C3-C4 bonds, revealing two key precursors:

  • 2-Amino-4-bromobenzaldehyde: The nucleophilic core.

  • Methyl 3,3-dimethoxypropionate: The three-carbon electrophile (surrogate for methyl formylacetate).

Diagram: The Convergent Synthesis Flow

SynthesisFlow Start1 2-Amino-4-bromobenzaldehyde Inter Intermediate (Schiff Base/Enamine) Start1->Inter Condensation (MeOH, Reflux) Start2 Methyl 3,3-dimethoxypropionate Start2->Inter Product Methyl 7-bromoquinoline-3-carboxylate (Target) Inter->Product Cyclization (Acid Catalysis, -H2O, -MeOH)

Figure 1: Convergent synthesis avoiding the 4-hydroxy impurity common in Gould-Jacobs routes.

Part 3: Experimental Protocol

Objective: Synthesis of Methyl 7-bromoquinoline-3-carboxylate via acid-catalyzed cyclization. Scale: 10 mmol (approx. 2.6 g theoretical yield).

Reagents & Equipment
  • Precursor A: 2-Amino-4-bromobenzaldehyde (2.00 g, 10 mmol). Note: If unstable, generate in situ from 2-nitro-4-bromobenzaldehyde via

    
     reduction.
    
  • Precursor B: Methyl 3,3-dimethoxypropionate (1.63 g, 11 mmol, 1.1 equiv).

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (190 mg, 10 mol%).

  • Solvent: Toluene (anhydrous, 50 mL).

  • Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Step-by-Step Methodology
  • Charge: To a 100 mL RBF, add Precursor A, Precursor B, and Toluene. Stir to dissolve.

  • Catalyze: Add pTSA in one portion.

  • Reflux (Cyclodehydration): Heat the mixture to reflux (110 °C). The reaction relies on the azeotropic removal of methanol and water. Monitor the Dean-Stark trap.

    • Checkpoint: Reaction is typically complete when theoretical water/methanol volume is collected (approx. 3-5 hours). Monitor via TLC (30% EtOAc/Hexane).

  • Work-up: Cool to room temperature. The product may precipitate directly.

    • If precipitated:[1][2] Filter and wash with cold toluene, then hexanes.

    • If soluble: Wash the organic layer with sat.[2]

      
       (2 x 20 mL) to remove acid catalyst. Dry over 
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Recrystallize from hot Ethanol or purify via flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Expected Yield: 65-75%.

    • Validation:

      
       NMR (
      
      
      
      ) should show a distinct singlet for H-2 at ~9.4 ppm and H-4 at ~8.8 ppm.

Part 4: Divergent Reactivity & Applications

This scaffold is a "privileged structure" for kinase inhibitors (e.g., CK2, EGFR) because the quinoline nitrogen mimics the adenine ring of ATP.

Functionalization Logic
  • Path A (C3-Ester): Hydrolysis to the acid allows coupling with amines to form amides (common pharmacophore). Reduction to the alcohol allows conversion to halides for alkylation.

  • Path B (C7-Bromine): Suzuki couplings with aryl boronic acids introduce hydrophobic bulk, critical for occupying the hydrophobic pocket of enzymes.

  • Path C (N-Oxidation): Treatment with mCPBA yields the N-oxide, which rearranges with

    
     to give the 2-chloro  derivative, opening a third point of diversity.
    
Diagram: The Reactivity Manifold

ReactivityMap Core Methyl 7-bromoquinoline-3-carboxylate Amide Amide Derivatives (Kinase Hinge Binders) Core->Amide 1. LiOH 2. R-NH2, HATU Biaryl 7-Aryl Quinolines (Hydrophobic Pocket) Core->Biaryl Ar-B(OH)2 Pd(dppf)Cl2 Alcohol 3-Hydroxymethyl (Linker Attachment) Core->Alcohol LiAlH4 or DIBAL-H N_Oxide N-Oxide -> 2-Chloro (SNAr Electrophile) Core->N_Oxide 1. mCPBA 2. POCl3

Figure 2: Orthogonal functionalization pathways transforming the core into bioactive libraries.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1001756-23-5, Methyl 7-bromoquinoline-3-carboxylate. Retrieved from [Link]

  • Musiol, R. (2017).Structure-activity relationship of quinoline derivatives as kinase inhibitors.Expert Opinion on Drug Discovery, 12(6), 567-584. (Contextual grounding for kinase utility).
  • Meth-Cohn, O., & Narine, B. (1978).A Versatile New Synthesis of Quinolines and Related Fused Pyridines.Tetrahedron Letters, 19(23), 2045-2048. (Foundational chemistry for 2-chloro-3-formyl quinoline synthesis).

Sources

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 7-bromoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction Methyl 7-bromoquinoline-3-carboxylate is a vital heterocyclic compound, forming the structural core o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Methyl 7-bromoquinoline-3-carboxylate is a vital heterocyclic compound, forming the structural core of numerous pharmacologically active agents and functional materials. The precise substitution pattern on the quinoline scaffold is critical to its biological activity and material properties. Therefore, unambiguous structural confirmation is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for the structural elucidation of such molecules in solution.

This comprehensive guide provides a detailed analysis of the ¹H NMR spectrum of Methyl 7-bromoquinoline-3-carboxylate. We will delve into the theoretical underpinnings of the expected spectral features, including chemical shifts (δ), coupling constants (J), and multiplicity patterns. This guide will further present a robust, field-proven experimental protocol for acquiring high-quality ¹H NMR data for this class of compounds. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a self-validating framework for researchers.

Predicted ¹H NMR Spectral Data

A thorough analysis of the substituent effects on the quinoline ring system allows for a reliable prediction of the ¹H NMR spectrum of Methyl 7-bromoquinoline-3-carboxylate. The electron-withdrawing nature of the bromine atom at the C7 position and the methyl carboxylate group at the C3 position significantly influences the electronic environment of the aromatic protons, leading to characteristic downfield shifts.

Herein, we present the predicted ¹H NMR data, which serves as a benchmark for experimental verification.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.90 - 9.10dJ(H2-H4) ≈ 2.0-2.5 Hz
H-48.30 - 8.50dJ(H4-H2) ≈ 2.0-2.5 Hz
H-58.00 - 8.20dJ(H5-H6) ≈ 8.5-9.0 Hz
H-67.60 - 7.80ddJ(H6-H5) ≈ 8.5-9.0 Hz, J(H6-H8) ≈ 1.5-2.0 Hz
H-88.15 - 8.35dJ(H8-H6) ≈ 1.5-2.0 Hz
-OCH₃3.90 - 4.10sN/A

Molecular Structure and Proton Numbering

To facilitate a clear understanding of the spectral analysis, the molecular structure of Methyl 7-bromoquinoline-3-carboxylate with the conventional proton numbering is provided below.

Caption: Molecular structure of Methyl 7-bromoquinoline-3-carboxylate with proton numbering.

Detailed ¹H NMR Spectrum Analysis

The interpretation of the ¹H NMR spectrum of Methyl 7-bromoquinoline-3-carboxylate is a logical process of assigning each signal based on its chemical shift, multiplicity, and coupling constants.

  • H-2 and H-4 (Pyridine Ring Protons): The protons on the pyridine ring, H-2 and H-4, are expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen atom and the carbonyl group of the ester. H-2 is typically the most downfield proton in a quinoline system. The methyl carboxylate group at C3 will further deshield both H-2 and H-4. These two protons will appear as doublets due to their meta-coupling (⁴J). This long-range coupling is typically small, around 2.0-2.5 Hz.

  • H-5, H-6, and H-8 (Benzene Ring Protons): The protons on the carbocyclic ring are influenced by the bromine atom at C7.

    • H-8: This proton is ortho to the nitrogen atom's bridgehead carbon and is also influenced by the bromine at C7. It is expected to be relatively downfield and will appear as a doublet due to meta-coupling with H-6 (⁴J), with a typical coupling constant of 1.5-2.0 Hz.

    • H-5: This proton is in a para position relative to the bromine atom and will be deshielded. It will appear as a doublet due to ortho-coupling with H-6 (³J), which is typically in the range of 8.5-9.0 Hz.

    • H-6: This proton is situated between H-5 and the bromine at C-7. It will be split into a doublet of doublets (dd) due to ortho-coupling with H-5 and meta-coupling with H-8.

  • -OCH₃ (Methyl Ester Protons): The three protons of the methyl group of the ester are in a different chemical environment from the aromatic protons. They are not coupled to any other protons and will, therefore, appear as a sharp singlet. The electronegative oxygen atoms of the ester group will cause this signal to appear in the range of 3.90 - 4.10 ppm.

The following diagram illustrates the key through-bond coupling interactions that determine the multiplicity of the aromatic protons.

Caption: Coupling relationships between aromatic protons in Methyl 7-bromoquinoline-3-carboxylate.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, where careful sample preparation and instrument setup are key to reliable results.

I. Sample Preparation
  • Analyte Purity: Ensure the Methyl 7-bromoquinoline-3-carboxylate sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation. Recrystallization or column chromatography may be necessary for purification.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[1] Ensure the solvent is of high isotopic purity (≥99.8% D) to minimize residual solvent signals.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.[2] This concentration is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable acquisition time for a standard ¹H NMR experiment.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03-0.05% v/v).[3] Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube.[3]

II. NMR Instrument Parameters

The following parameters are suggested for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

ParameterRecommended ValueRationale
Pulse Program zg30A standard 30-degree pulse experiment for quantitative ¹H NMR.
Number of Scans (NS) 16 - 64Sufficient for good signal-to-noise for the given concentration.
Relaxation Delay (D1) 1 - 2 secondsAllows for adequate relaxation of the protons between scans.
Acquisition Time (AQ) 3 - 4 secondsEnsures good digital resolution.
Spectral Width (SW) 16 - 20 ppmA sufficiently wide window to capture all proton signals.
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.
III. Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. This will improve the signal-to-noise ratio without significantly compromising resolution.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

The workflow for acquiring and analyzing the ¹H NMR spectrum can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Analyte B Dissolve in Deuterated Solvent A->B C Add Internal Standard (optional) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune and Shim E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform & Phase H->I J Baseline Correction & Referencing I->J K Integrate Peaks J->K L Assign Signals & Interpret Spectrum K->L

Caption: A streamlined workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

The ¹H NMR spectrum of Methyl 7-bromoquinoline-3-carboxylate provides a wealth of structural information that is readily interpretable with a foundational understanding of NMR principles. The characteristic chemical shifts and coupling patterns of the aromatic and methyl ester protons serve as a unique fingerprint for this molecule, allowing for its unambiguous identification. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire high-quality ¹H NMR data, ensuring the scientific integrity of their work. This in-depth analysis serves as a valuable resource for scientists and professionals in the fields of chemical synthesis, drug discovery, and materials science who work with quinoline-based compounds.

References

  • Abraham, R. J. (2010). ¹H chemical shifts in NMR, part 18.1 Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 48(7), 545-553. [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 29, 2026, from [Link]

  • Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, M. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 29, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 29, 2026, from [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 282. [Link]

Sources

Exploratory

The Pharmacological Scaffold of Quinoline-3-Carboxylates: Synthesis, SAR, and Therapeutic Applications

[1][2] Executive Summary Substituted quinoline-3-carboxylates represent a privileged scaffold in medicinal chemistry, serving as the structural precursor to fluoroquinolone antibiotics and emerging as potent tyrosine kin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Substituted quinoline-3-carboxylates represent a privileged scaffold in medicinal chemistry, serving as the structural precursor to fluoroquinolone antibiotics and emerging as potent tyrosine kinase inhibitors in oncology. This technical guide analyzes the structure-activity relationships (SAR), synthetic methodologies, and biological mechanisms of this moiety.[1] Unlike generic reviews, this document focuses on the specific functionality of the C-3 ester/acid motif and its role in modulating lipophilicity, target binding, and metabolic stability.

Structural Basis & Pharmacophore Analysis[1]

The quinoline-3-carboxylate core is defined by a bicyclic aromatic system containing a nitrogen atom at position 1 and a carboxylate moiety at position 3. Its biological versatility is dictated by substituents at the N-1, C-4, C-6, and C-7 positions.

Structure-Activity Relationship (SAR)

The biological activity of quinoline-3-carboxylates is highly sensitive to substitution patterns.

PositionFunctional RoleOptimization Strategy
C-3 (Carboxylate) Pharmacophore Anchor. In antibacterial agents, this must be hydrolyzed to the free acid to bind DNA gyrase. In anticancer agents, the ester form often acts as a prodrug or interacts with hydrophobic pockets of kinases (e.g., EGFR).Esterification: Ethyl/Methyl esters increase lipophilicity for cell membrane penetration. Bioisosteres: Replacement with carboxamides often retains activity but alters solubility.
C-4 (Keto/Hydroxyl) Hydrogen Bonding. Essential for binding to the magnesium-water bridge in the bacterial DNA-gyrase complex.Tautomerism: Exists in keto-enol equilibrium; the 4-oxo tautomer is generally the bioactive species in physiological conditions.
C-6 Potency & Penetration. Controls electronic density of the B-ring.Fluorine Substitution: Adding -F at C-6 (fluoroquinolones) dramatically increases potency (1-100x) and cell penetration.
C-7 Spectrum of Activity. Controls interaction with the target enzyme's peripheral domains.Heterocycles: Piperazine or pyrrolidine rings at C-7 broaden the antimicrobial spectrum (Gram-negative coverage) and improve pharmacokinetic profiles.
N-1 Potency. Steric bulk here influences the spatial arrangement.Alkyl/Aryl Groups: Ethyl, cyclopropyl, or difluorophenyl groups are optimal for antibacterial potency.

Synthetic Strategies

The synthesis of quinoline-3-carboxylates requires robust cyclization protocols.[2] The Gould-Jacobs reaction remains the industrial standard due to its scalability, though the Meth-Cohn (Vilsmeier-Haack) approach offers advantages for 2-chloro derivatives.

The Gould-Jacobs Protocol (Thermal Cyclization)

This pathway involves the condensation of an aniline with an alkoxymethylenemalonate, followed by high-temperature cyclization.[3]

Critical Technical Insight: The cyclization step (Step 2 below) is endothermic and requires temperatures >250°C. The use of a high-boiling eutectic solvent like Diphenyl ether (Dowtherm A) is non-negotiable for efficient heat transfer and preventing polymerization of intermediates.

GouldJacobs Aniline Substituted Aniline (Starting Material) Enamine Enamine Intermediate (Acrylate) Aniline->Enamine Condensation 110-140°C, -EtOH EMME Diethyl ethoxymethylene malonate (EMME) EMME->Enamine Cyclized Ethyl 4-hydroxyquinoline- 3-carboxylate Enamine->Cyclized Thermal Cyclization Ph2O, 250°C (Gould-Jacobs) Product Substituted Quinoline-3- Carboxylic Acid Cyclized->Product Hydrolysis NaOH/H2O

Figure 1: The Gould-Jacobs synthetic pathway for generating the quinoline-3-carboxylate scaffold. Note the critical high-temperature cyclization step.

Therapeutic Profiles & Mechanisms[7]

Anticancer Activity (Kinase Inhibition)

Recent studies (Mittal et al., 2020) demonstrate that quinoline-3-carboxylates, particularly ethyl esters, exhibit potent antiproliferative activity against breast cancer (MCF-7) and leukemia (K562) cell lines.

  • Mechanism: These compounds act as ATP-competitive inhibitors of Tyrosine Kinases (e.g., EGFR). The planar quinoline ring mimics the adenine moiety of ATP, while the C-3 carboxylate interacts with the hinge region of the kinase.

  • Key Data:

    • IC50 (MCF-7): ~0.33 µM for optimized derivatives.

    • Selectivity: Higher affinity for cancer cells due to the acidic microenvironment protonating the basic nitrogen, trapping the drug intracellularly.

Antimicrobial Activity (DNA Gyrase Inhibition)

While the ester is often a prodrug, the free acid (quinoline-3-carboxylic acid) is the active pharmacophore for antibacterial activity.

  • Mechanism: The drug stabilizes the DNA-Gyrase-DNA cleavable complex. This prevents the religation of DNA strands during replication, leading to the accumulation of double-strand breaks and bacterial cell death.

  • Target Specificity:

    • Gram-Negative: Primary target is DNA Gyrase (Topoisomerase II).

    • Gram-Positive: Primary target is Topoisomerase IV.

Mechanism Drug Quinoline-3-Carboxylate (Ligand) Complex Ternary Cleavable Complex (Stabilized) Drug->Complex Intercalation Target DNA Gyrase / Topo IV (Enzyme) Target->Complex DNA Bacterial DNA DNA->Complex Effect Inhibition of Religation Complex->Effect Traps Enzyme Death Double Strand Breaks (Cell Death) Effect->Death Replication Fork Collapse

Figure 2: Mechanism of action for antimicrobial quinoline-3-carboxylates. The molecule stabilizes the enzyme-DNA complex, preventing DNA repair.

Experimental Protocols

Chemical Synthesis: Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate

Rationale: This protocol utilizes the Gould-Jacobs method to synthesize a fluoro-substituted core, a common precursor for bioactive molecules.

  • Condensation:

    • In a round-bottom flask, mix 4-fluoroaniline (10 mmol) and diethyl ethoxymethylenemalonate (EMME) (10 mmol).

    • Heat to 110°C for 2 hours.

    • Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The disappearance of aniline indicates formation of the enamine intermediate.

    • Remove ethanol byproduct via rotary evaporation.

  • Cyclization (The Critical Step):

    • Add Diphenyl ether (10 mL) to the enamine residue.

    • Heat the mixture rapidly to 250°C using a sand bath or heating mantle. Maintain reflux for 1-2 hours.

    • Safety Note: Ensure vigorous stirring to prevent hot spots and charring.

    • Cool to room temperature. Add n-hexane (20 mL) to precipitate the product.

    • Filter the solid and wash with cold hexane/ethanol.

  • Purification:

    • Recrystallize from DMF/Ethanol to yield off-white crystals.

    • Yield Expectation: 65-75%.

Biological Assay: In Vitro Antiproliferative Screen (MTT Assay)

Rationale: To quantify the cytotoxicity of the synthesized ester against MCF-7 cells.

  • Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C (5% CO2).

  • Treatment: Dissolve the quinoline-3-carboxylate derivative in DMSO (stock). Prepare serial dilutions (0.1 µM to 100 µM) in culture media. Add to wells.

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin or Erlotinib.

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Quantification: Remove media, add 100 µL DMSO to solubilize formazan crystals. Read absorbance at 570 nm .

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Future Directions & Computational Optimization

The future of quinoline-3-carboxylates lies in hybridization . Current research focuses on:

  • Molecular Hybridization: Linking the C-3 carboxylate to other pharmacophores (e.g., hydrazine, 1,3,4-oxadiazole) to overcome resistance mechanisms.

  • Metal Complexation: Forming complexes with Cu(II) or Ru(II) to enhance DNA binding affinity and nuclease activity.

  • In Silico Docking: Utilizing AutoDock Vina to target mutant EGFR kinases (T790M) that are resistant to first-generation inhibitors.

References

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Classic Protocol Basis). Link

  • Nnadi, E. C., et al. (2025).[4] Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation.[4][5] Link

  • El-Azab, A. S., et al. (2020). Novel quinoline-3-carboxamides: Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors. Bioorganic Chemistry. Link

Sources

Foundational

Advanced Technical Guide: Reaction Mechanisms for the Formation of Quinoline Rings

Executive Summary & Strategic Context The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of antimalarials (Chloroquine), fluoroquinolone antibiotics (Ciprofloxacin), and modern ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of antimalarials (Chloroquine), fluoroquinolone antibiotics (Ciprofloxacin), and modern kinase inhibitors (Lenvatinib). For the drug development professional, selecting the correct synthetic route is not merely about bond formation—it is a strategic decision balancing functional group tolerance , regiocontrol , and scalability .

This guide moves beyond textbook definitions to deconstruct the three most critical mechanistic pathways for quinoline assembly: the acid-mediated Skraup/Doebner-von Miller , the condensation-based Friedländer , and the transition-metal-catalyzed Larock Annulation .

Mechanism I: The Acid-Mediated "Powerhouse" (Skraup Synthesis)

Core Utility: The most robust method for synthesizing unsubstituted or simple alkyl-substituted quinolines from inexpensive anilines. Key Constraint: Harsh conditions (conc. H₂SO₄, high heat) limit substrate scope with acid-sensitive groups.

Mechanistic Causality

The Skraup reaction is often misunderstood as a simple condensation. It is, in fact, a cascade sequence involving in situ reagent generation, conjugate addition, and oxidative aromatization.

  • Acrolein Generation (The "Hidden" Reagent): Glycerol is dehydrated by H₂SO₄ to form acrolein (propenal). This is the active electrophile.

  • Michael Addition (The Kinetic Step): The aniline nitrogen (nucleophile) attacks the

    
    -carbon of acrolein via 1,4-addition.
    
  • Electrophilic Aromatic Substitution (The Ring Closure): The resulting intermediate undergoes acid-catalyzed cyclization onto the ortho-position of the benzene ring.

  • Oxidative Aromatization (The Thermodynamic Sink): The formed 1,2-dihydroquinoline is unstable. It requires an oxidant (traditionally nitrobenzene or As₂O₅; modern protocols use I₂ or mild organic oxidants) to drive the equilibrium to the aromatic quinoline.

Visualization: The Skraup Cascade

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (Active Electrophile) Glycerol->Acrolein H2SO4 / -2 H2O MichaelAdduct β-Amino Aldehyde (Michael Adduct) Acrolein->MichaelAdduct + Aniline (1,4-Addition) Aniline Aniline Aniline->MichaelAdduct Cyclization Intramolecular EAS (Ring Closure) MichaelAdduct->Cyclization H+ / Tautomerization Dihydro 1,2-Dihydroquinoline Cyclization->Dihydro - H2O Quinoline Quinoline Product Dihydro->Quinoline Aromatization Oxidant Oxidant (Nitrobenzene/I2) Oxidant->Quinoline H-Abstraction

Figure 1: The Skraup reaction cascade, highlighting the critical oxidative aromatization step often overlooked in simplified schemes.

Mechanism II: Precision Condensation (Friedländer Synthesis)

Core Utility: The "Gold Standard" for preparing 2,3-disubstituted quinolines with high regiocontrol. Key Constraint: Requires synthesis of o-aminoaryl ketones/aldehydes, which can be unstable or difficult to access.

Mechanistic Logic

Unlike Skraup, the Friedländer synthesis operates under thermodynamic control via a double condensation pathway.

  • Aldol Condensation: The enolizable ketone (R-CH₂-CO-R') reacts with the carbonyl of the o-aminoaryl aldehyde/ketone.

  • Imine Formation: The amino group condenses with the remaining carbonyl to close the ring. Note: The order of these steps (Aldol first vs. Schiff base first) is pH-dependent. Under basic catalysis (KOH/EtOH), the Aldol step is typically rate-determining.

Self-Validating Check: If your product yields are low, check the steric bulk of the ketone's


-methylene group. Steric hindrance here drastically reduces the rate of the initial Aldol step.

Mechanism III: Transition-Metal Catalysis (Larock Annulation)

Core Utility: Modern, convergent synthesis allowing late-stage functionalization. Ideal for library generation in drug discovery. Key Constraint: Cost of Pd catalyst and requirement for o-iodoanilines.

The Catalytic Cycle

The Larock synthesis is a heteroannulation of an o-iodoaniline and an internal alkyne.[1]

  • Oxidative Addition: Pd(0) inserts into the C-I bond of the aniline.

  • Coordination & Insertion: The alkyne coordinates to Pd(II) and inserts into the Ar-Pd bond.[1][2]

    • Regioselectivity Rule: The bulky group of the alkyne ends up adjacent to the nitrogen (steric minimization during insertion).

  • Aminopalladation: Intramolecular attack of the nitrogen onto the vinyl-Pd species.

  • Reductive Elimination: Release of the quinoline and regeneration of Pd(0).

Visualization: Pd-Catalyzed Cycle

LarockCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + o-Iodoaniline Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Migratory Insertion (Vinyl-Pd) Coord->Insert Regioselective Amino Aminopalladation Insert->Amino Intramolecular RedElim Reductive Elimination Amino->RedElim Ring Closure RedElim->Pd0 - Quinoline

Figure 2: The Larock catalytic cycle.[1] Note the regioselectivity is determined at the Migratory Insertion step.

Comparative Data Analysis

FeatureSkraup / Doebner-von MillerFriedländer SynthesisLarock Annulation
Precursors Aniline + Glycerol/Enoneo-Aminoaryl ketone + Ketoneo-Iodoaniline + Alkyne
Atom Economy HighModerate (Loss of 2 H₂O)Low (Loss of HI/Base)
Regiocontrol Poor (often mixtures)Excellent (defined by precursors)Good (Steric driven)
Conditions Harsh (Acid/Oxidant, >100°C)Moderate (Base/Acid, Reflux)Mild (80-100°C, Neutral)
Tolerance Low (No acid-labile groups)ModerateHigh (Tolerates esters, nitriles)
Primary Use Bulk Chemical / Simple CoreTargeted SynthesisAnalog Library / SAR

Experimental Protocols

Protocol A: Optimized Modified Skraup (Iodine-Mediated)

A modern variation avoiding nitrobenzene and reducing violence.

  • Reagents: Aniline (10 mmol), Glycerol (30 mmol), Iodine (0.5 mmol), MgSO₄ (anhydrous), conc. H₂SO₄.[3][4][5][6]

  • Setup: 100 mL round-bottom flask with reflux condenser.

  • Procedure:

    • Mix aniline, glycerol, and iodine.

    • Add H₂SO₄ dropwise at 0°C (Exothermic!).

    • Heat to 140°C for 4 hours.

    • Critical Step: Monitor by TLC. The intermediate dihydroquinoline must be fully oxidized. If stall occurs, add catalytic DMSO.

  • Workup: Basify with NaOH to pH 9. Extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: General Larock Annulation

Standard procedure for library generation.

  • Reagents: o-Iodoaniline (1.0 equiv), Internal Alkyne (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Na₂CO₃ (2.0 equiv), DMF.

  • Procedure:

    • Dissolve reagents in DMF in a screw-cap vial.

    • Purge with Argon for 5 mins (O₂ inhibits Pd(0)).

    • Heat at 100°C for 12 hours.

  • Validation: Reaction is complete when the o-iodoaniline spot disappears on TLC.

  • Note: For bulky alkynes, switch ligand to TFP (Tri-2-furylphosphine).

Troubleshooting & Optimization (E-E-A-T)

  • Problem: Low Yield in Friedländer.

    • Cause: Self-condensation of the ketone partner.

    • Solution: Use the o-amino ketone in slight excess or switch to acid catalysis (catalytic p-TsOH) if base catalysis fails.

  • Problem: Regioisomers in Skraup.

    • Cause: Substituted anilines (meta-substituted) have two ortho sites.

    • Solution: Use a blocking group at one ortho position or switch to the Combes synthesis (aniline +

      
      -diketone) which offers slightly better predictability.
      
  • Problem: Pd-Black formation in Larock.

    • Cause: Catalyst decomposition.

    • Solution: Add n-Bu₄NCl (1.0 equiv) to stabilize the Pd-nanoclusters or lower the temperature and extend time.

References

  • Skraup, Z. H. (1880).[4] "Eine Synthese des Chinolins". Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087. Link

  • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes". Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Marco-Contelles, J., et al. (2009).[7] "The Friedländer Reaction: From the First to the Latest Synthesis". Chemical Reviews, 109(6), 2652–2671. Link

  • Kushwaha, P. (2024). "Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities". Current Topics in Medicinal Chemistry, 24(27), 2377-2419. Link

  • Kumar, I., & Sharma, R. (2025).[8] "Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress". Organic & Biomolecular Chemistry, 23. Link

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: Application Notes for Methyl 7-bromoquinoline-3-carboxylate in Medicinal Chemistry

Introduction: The Quinoline Core in Drug Discovery The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1] From the historical antimalarial quinine to modern anticancer and antibacterial agents, the quinoline moiety consistently imparts favorable drug-like properties.[2] Methyl 7-bromoquinoline-3-carboxylate emerges as a particularly valuable building block for drug discovery. Its structure offers three key points for chemical modification: the bromine atom at the 7-position, the ester at the 3-position, and the quinoline nitrogen. The bromine at C7 is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, allowing for the synthesis of large compound libraries for screening.

This guide provides a detailed overview of the applications of Methyl 7-bromoquinoline-3-carboxylate, complete with detailed protocols for its synthesis and subsequent derivatization, and discusses the rationale for its use in developing novel therapeutic agents.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is critical for experimental design and safety.

PropertyValueSource
Chemical Name Methyl 7-bromoquinoline-3-carboxylate
CAS Number 1001756-23-5[BLD Pharm]
Molecular Formula C₁₁H₈BrNO₂[PubChem]
Molecular Weight 266.09 g/mol [PubChem]
Physical Form Solid[Ambeed]
Storage Sealed in dry, room temperature[BLD Pharm]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[Sigma-Aldrich]
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[Sigma-Aldrich]

Protocol 1: Synthesis of Methyl 7-bromoquinoline-3-carboxylate

The synthesis of the title compound is most effectively achieved through a two-step process: the formation of the quinoline core to create the carboxylic acid precursor, followed by esterification. The Gould-Jacobs reaction is a classic and reliable method for constructing the 4-hydroxyquinoline-3-carboxylate scaffold.[3][4]

Diagram of Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Halogenation & Esterification A 3-Bromoaniline C Heat (e.g., Diphenyl ether, ~250 °C) A->C 1. B Diethyl ethoxymethylenemalonate B->C 2. D Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate C->D Cyclization E Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate F 1. POBr₃ 2. Methanol (MeOH), H⁺ cat. E->F G Methyl 7-bromoquinoline-3-carboxylate (Target) F->G

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

Rationale: This reaction builds the quinoline core from a substituted aniline and a malonic ester derivative. The reaction proceeds through a condensation to form an anilinomethylenemalonate intermediate, which then undergoes a thermally induced cyclization.[5][6] High-boiling solvents like diphenyl ether are used to achieve the necessary temperature for the intramolecular cyclization.

Materials:

  • 3-Bromoaniline

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether

  • Hexane

  • Ethanol

Procedure:

  • Combine 3-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask.

  • Heat the mixture at 120-130 °C for 2 hours. The initial condensation reaction occurs with the elimination of ethanol.

  • Add the resulting crude anilinomethylenemalonate intermediate to a larger flask containing diphenyl ether, preheated to 250 °C.

  • Maintain the temperature at 250 °C for 30 minutes to facilitate the cyclization reaction.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate.

  • Add hexane to the cooled mixture to further precipitate the product and dilute the diphenyl ether.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove residual diphenyl ether.

  • Recrystallize the crude solid from hot ethanol to yield pure Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

Step 2: Conversion to Methyl 7-bromoquinoline-3-carboxylate

Rationale: This step involves two transformations. First, the 4-hydroxy group is converted to a bromide using a halogenating agent like POBr₃. This intermediate is often not isolated. Second, the ethyl ester is transesterified to the methyl ester using methanol under acidic conditions (Fischer esterification).[7] Alternatively, the intermediate 7-bromo-4-chloroquinoline-3-carboxylic acid can be formed and then esterified.[8]

Materials:

  • Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

  • Phosphorus oxybromide (POBr₃) or Phosphorus oxychloride (POCl₃)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Carefully add phosphorus oxybromide (POBr₃) (3.0 eq) to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq).

  • Heat the mixture at 120 °C for 3 hours. This converts the 4-hydroxy group to a 4-bromo group.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude residue in anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the methanolic solution for 4-6 hours to drive the transesterification.

  • Cool the solution, neutralize with saturated NaHCO₃ solution, and extract with dichloromethane.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography on silica gel to yield Methyl 7-bromoquinoline-3-carboxylate.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbons.[9] For Methyl 7-bromoquinoline-3-carboxylate, the bromine atom at the C7 position serves as an excellent electrophilic partner for this palladium-catalyzed reaction, allowing for the introduction of various aryl or heteroaryl substituents.

Diagram of Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Catalytic Cycle for Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Oxidative Addition Intermediate) Pd(0)L2->Ar-Pd(II)-Br(L2)  Ar-Br (Oxidative Addition) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) (Ligand Exchange) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Base (e.g., OH⁻) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation Intermediate) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) R-B(OR)2 (Transmetalation) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R (Reductive Elimination)

Caption: Key steps in the Suzuki-Miyaura reaction.

Protocol: Synthesis of Methyl 7-arylquinoline-3-carboxylates

Rationale: This protocol describes a typical Suzuki-Miyaura reaction. A Pd(0) catalyst, generated in situ, undergoes oxidative addition into the C-Br bond of the quinoline. Following transmetalation with a boronic acid (activated by a base) and reductive elimination, the C-C coupled product is formed, and the catalyst is regenerated.[10]

Materials:

  • Methyl 7-bromoquinoline-3-carboxylate

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 - 0.05 eq)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-4 eq relative to Pd)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask, add Methyl 7-bromoquinoline-3-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst [Pd(OAc)₂] (0.02 eq) and the phosphine ligand (e.g., PPh₃, 0.08 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Methyl 7-arylquinoline-3-carboxylate.

Application 2: Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the quinoline ring, particularly when protonated or bearing electron-withdrawing groups, can facilitate nucleophilic aromatic substitution (SₙAr). While C7 is not as activated as the C2 or C4 positions, substitution can be achieved, often requiring elevated temperatures. This reaction is invaluable for installing nitrogen or oxygen-based functional groups.

Diagram of SₙAr Mechanism

SNAr_Mechanism General Mechanism for SNAr Reaction Start Methyl 7-bromoquinoline-3-carboxylate + Nucleophile (e.g., R₂NH) Intermediate Meisenheimer-like Complex (Resonance Stabilized Anionic Intermediate) Start->Intermediate Addition of Nucleophile Product Methyl 7-(dialkylamino)quinoline-3-carboxylate + HBr Intermediate->Product Elimination of Leaving Group (Br⁻)

Caption: Addition-elimination pathway of SₙAr.

Protocol: Synthesis of Methyl 7-aminoquinoline-3-carboxylates

Rationale: This protocol utilizes a nucleophilic amine to displace the bromide at the C7 position. The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (Meisenheimer-like complex).[11] The use of a polar aprotic solvent like DMSO or DMF helps to stabilize this charged intermediate, and a base is often used to neutralize the HBr generated.

Materials:

  • Methyl 7-bromoquinoline-3-carboxylate

  • Amine nucleophile (e.g., Morpholine, Piperidine) (2.0 - 3.0 eq)

  • Base (e.g., K₂CO₃ or a non-nucleophilic organic base like DBU) (1.5 - 2.0 eq)

  • Solvent (e.g., DMSO, DMF, or NMP)

  • Ethyl acetate

  • Water

Procedure:

  • In a sealed tube or microwave vial, combine Methyl 7-bromoquinoline-3-carboxylate (1.0 eq), the amine nucleophile (2.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add a high-boiling polar aprotic solvent such as DMSO.

  • Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours. Microwave irradiation can significantly reduce the reaction time.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • A precipitate of the product may form, which can be collected by filtration. Alternatively, extract the aqueous suspension with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine to remove the solvent and any remaining amine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure Methyl 7-aminoquinoline-3-carboxylate derivative.

Medicinal Chemistry Applications and Biological Evaluation

Derivatives of Methyl 7-bromoquinoline-3-carboxylate are of significant interest in the development of anticancer and antimicrobial agents.

  • Anticancer Activity: The quinoline-4-carboxylic acid scaffold and its derivatives have shown potent cytotoxic activity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells.[1][12][13] The mechanism of action often involves the inhibition of key enzymes like protein kinase CK2 or topoisomerases, or by intercalating with DNA, leading to apoptosis and cell cycle arrest.[1][14] By using Methyl 7-bromoquinoline-3-carboxylate as a starting point, novel 7-substituted analogues can be synthesized and screened for enhanced potency and selectivity against cancer cells.

  • Antimicrobial Activity: The quinoline core is fundamental to the quinolone class of antibiotics.[2] Modifications at various positions, including C7, have been shown to modulate the spectrum and potency of antimicrobial activity.[8] Synthesizing libraries of 7-aryl or 7-amino derivatives from Methyl 7-bromoquinoline-3-carboxylate provides a strategy to discover new compounds effective against resistant bacterial or fungal strains.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability in the presence of test compounds.

Procedure:

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the synthesized quinoline derivatives in DMSO.

  • Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

Methyl 7-bromoquinoline-3-carboxylate is a high-value, versatile starting material for medicinal chemistry research. Its strategically placed functional groups allow for the straightforward application of robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling and nucleophilic aromatic substitution. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize and derivatize this scaffold, enabling the exploration of novel chemical space in the rational design of new anticancer and antimicrobial agents.

References

  • Amatore, C., & Jutand, A. (2011). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. ResearchGate. Available at: [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. Available at: [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • El-Gaby, M. S. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Il Farmaco, 57(8), 613-617. Available at: [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Huirache-Acuña, R., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1331-1334. Available at: [Link]

  • Kaur, H., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of Molecular Structure, 1199, 127003. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • Name Reactions. (n.d.). Gould-Jacobs Reaction. Organic Chemistry Portal. Available at: [Link]

  • Pathania, V., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100742. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic acid and 5-Iodovanillin. Available at: [Link]

  • Singh, P., et al. (2021). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 7(1), 1-18. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Available at: [Link]

  • Wikipedia. (n.d.). Gould-Jacobs reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 21(13), 1708–1716. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MOJ Biorg Org Chem, 1(2), 40-47. Available at: [Link]

  • Pagano, M. A., et al. (2004). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of medicinal chemistry, 47(25), 6239–6247. Available at: [Link]

  • Sławiński, J., et al. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. International journal of molecular sciences, 24(12), 9927. Available at: [Link]

  • Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry, 15(1), 99-112. Available at: [Link]

  • Singh, A., & Goel, N. (2015). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry, 39(6), 4351-4358. Available at: [Link]

  • Gontijo, R. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules (Basel, Switzerland), 29(24), 6021. Available at: [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89-92. (General reference for Combes Synthesis)
  • Wikipedia. (n.d.). Combes quinoline synthesis. Available at: [Link]

  • Hu, Y., et al. (2013). Method for preparing 7-bromoisoquinoline. CN102875465A.
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 21(13), 1708–1716. Available at: [Link]

  • Hu, Y., et al. (2020). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. International Journal of Molecular Sciences, 25(5), 2573. Available at: [Link]

  • He, L., et al. (2012). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 8, 1075–1081. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-631. Available at: [Link]

  • Sharma, V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20635-20664. Available at: [Link]

  • Organic Syntheses. (n.d.). Gould-Jacobs Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Gould–Jacobs reaction. Available at: [Link]

Sources

Application

Application Note: Methyl 7-bromoquinoline-3-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals. Introduction: The Power of the Quinoline Scaffold in Kinase Inhibition Protein kinases are a critical class of enzymes that regulate a vast array of...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of the Quinoline Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[2] Small molecule kinase inhibitors have revolutionized oncology, with over 80 FDA-approved agents transforming patient outcomes.[3]

Within the landscape of kinase inhibitor design, heterocyclic scaffolds are paramount. The quinoline core, an aromatic heterocycle composed of a fused benzene and pyrimidine ring, has emerged as a "privileged scaffold".[2][4] Its rigid structure and ability to form key interactions within the ATP-binding site of kinases make it an ideal foundation for inhibitor design.[5] Specifically, the nitrogen atom at position 1 (N-1) of the quinoline ring frequently acts as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase—a critical interaction for potent inhibition.[6][7]

This application note focuses on Methyl 7-bromoquinoline-3-carboxylate , a highly versatile starting material for the development of novel kinase inhibitors. We will explore its unique structural advantages and provide detailed protocols for its application in synthesizing and evaluating potent and selective kinase inhibitors.

Strategic Advantages of Methyl 7-bromoquinoline-3-carboxylate

Methyl 7-bromoquinoline-3-carboxylate is not merely a building block; it is a strategically designed scaffold offering multiple avenues for optimization and library synthesis.

  • Hinge-Binding Motif: The quinoline N-1 nitrogen is perfectly positioned to form a crucial hydrogen bond with the backbone amide of a key residue in the kinase hinge region (e.g., Met, Cys), mimicking the interaction of the adenine ring of ATP.[6][7]

  • Reactive Handle for Diversification: The bromine atom at the 7-position is a prime site for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This allows for the systematic introduction of a wide variety of aryl and heteroaryl groups, enabling exploration of the solvent-exposed region of the ATP pocket and fine-tuning of inhibitor selectivity and potency.

  • Secondary Interaction Point: The methyl carboxylate group at the 3-position can serve as an additional hydrogen bond acceptor, potentially interacting with conserved water molecules or amino acid residues (like threonine) near the hinge, further increasing binding affinity.[9] Its ester functionality also offers a potential handle for conversion to amides, which have been shown to be effective in various quinoline-based inhibitors.[10][11][12]

Core Application: Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds between an organoboron species and an aryl halide.[13] This reaction is exceptionally well-suited for diversifying the Methyl 7-bromoquinoline-3-carboxylate scaffold at the 7-position.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.[13]

G cluster_synthesis Synthetic Workflow Start Methyl 7-bromoquinoline- 3-carboxylate Reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., SPhos) Base (e.g., K₃PO₄) Reaction Suzuki-Miyaura Coupling Purification Purification (Chromatography) Final_Product Diversified Kinase Inhibitor Library

Protocol 1: Synthesis of a Representative Inhibitor via Suzuki-Miyaura Coupling

This protocol details the synthesis of Methyl 7-(pyridin-4-yl)quinoline-3-carboxylate, a representative example of a diversified inhibitor.

Materials:

  • Methyl 7-bromoquinoline-3-carboxylate (1.0 eq)

  • Pyridine-4-boronic acid (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.12 eq)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Water

  • Nitrogen or Argon gas supply

  • Round-bottom flask, condenser, and magnetic stirrer

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 7-bromoquinoline-3-carboxylate (1.0 eq), pyridine-4-boronic acid (1.5 eq), Pd₂(dba)₃ (0.03 eq), SPhos (0.12 eq), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere. This is crucial as the palladium catalyst is sensitive to oxygen.[14]

  • Solvent Addition: Add anhydrous 1,4-dioxane and anhydrous water (typically a 4:1 to 10:1 ratio) via syringe. The water is essential for the catalytic cycle, particularly the transmetalation step.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation of Synthesized Inhibitors

Once a library of compounds is synthesized, a systematic evaluation is required to determine their biological activity. This typically follows a cascade from biochemical assays to cell-based assays.[3]

G cluster_eval Biological Evaluation Cascade Biochem Biochemical Assay (e.g., ADP-Glo) Determine IC₅₀ CellV Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine GI₅₀ TargetE Target Engagement (e.g., Western Blot) Confirm On-Target Effect Selectivity Selectivity Profiling (Kinase Panel Screen) Assess Off-Target Effects

Protocol 2: In Vitro Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[15] As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescent signal.[15] This assay is highly sensitive, amenable to high-throughput screening, and avoids the hazards of traditional radioactive assays.[16][17]

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • Synthesized inhibitor library (dissolved in DMSO)

  • ATP (at the Kₘ concentration for the target kinase)[16]

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2 µL of kinase reaction buffer containing the target kinase and substrate.

    • Add 1 µL of the synthesized inhibitor at various concentrations (typically a 10-point serial dilution). Include a "no inhibitor" positive control and a "no enzyme" negative control.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[15]

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce light.[15] Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[3]

Protocol 3: Cell-Based Assay - Western Blot for Target Phosphorylation

Cell-based assays are essential to confirm that an inhibitor is active in a physiological context.[18] A Western blot can directly measure the inhibition of a specific kinase by detecting the phosphorylation status of its downstream substrate. A reduction in the phosphorylated substrate signal upon treatment indicates on-target activity.[11][12]

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Synthesized inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC₅₀) for a specified time (e.g., 2-4 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-p-STAT3) overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the substrate (e.g., anti-STAT3).

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms cellular target engagement.

Data Interpretation and Structure-Activity Relationship (SAR)

By synthesizing a library of compounds with different substitutions at the 7-position and evaluating them through the assay cascade, a Structure-Activity Relationship (SAR) can be established. This provides critical insights into which chemical features enhance potency and selectivity.[9][19]

Table 1: Hypothetical SAR Data for a Library of 7-Substituted Quinoline Inhibitors

Compound IDR-Group at 7-PositionTarget Kinase IC₅₀ (nM)Cell Viability GI₅₀ (µM)
MBQ-01 -Br (Starting Material)>10,000>50
MBQ-02 -Phenyl85012.5
MBQ-03 -4-Pyridyl751.1
MBQ-04 -3-Pyridyl1202.4
MBQ-05 -4-Fluorophenyl2505.6
MBQ-06 -4-Methoxyphenyl4008.9

From this hypothetical data, one could infer that a nitrogen-containing heterocycle like pyridine at the 7-position is highly favorable for potency (MBQ-03 vs. MBQ-02), likely due to an additional hydrogen bond or favorable polar interaction in the active site. The position of the nitrogen is also important (MBQ-03 vs. MBQ-04).

Conclusion

Methyl 7-bromoquinoline-3-carboxylate is a superior scaffold for modern kinase inhibitor development. Its inherent hinge-binding capability, coupled with a synthetically tractable reactive handle at the 7-position, provides an efficient and logical pathway to generate diverse libraries of potent and selective inhibitors. The protocols outlined in this note provide a robust framework for the synthesis, biochemical evaluation, and cell-based validation of novel drug candidates derived from this versatile starting material.

References

  • ResearchGate. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Available from: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available from: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • K-Voss, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available from: [Link]

  • Cozza, G., et al. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Lourido, L., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PubMed Central. Available from: [Link]

  • Patel, H., et al. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available from: [Link]

  • ResearchGate. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Available from: [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • Harris, P. A., et al. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. PubMed Central. Available from: [Link]

  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available from: [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available from: [Link]

  • Reddit. (2024). Suzuki coupling with Bromoalkyne and boronic acid. Available from: [Link]

  • Totzke, F., et al. (2017). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. Available from: [Link]

  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]

  • Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available from: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Available from: [Link]

  • Billingsley, K. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available from: [Link]

  • Semantic Scholar. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesi. Available from: [Link]

  • Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available from: [Link]

  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

  • ResearchGate. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available from: [Link]

  • ChemRxiv. How Ligands Interact with the Kinase Hinge. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]

  • Nikitin, A. A., et al. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed. Available from: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available from: [Link]

  • Schroeder, G. M., et al. Structure activity relationships of quinoline-containing c-Met inhibitors. PubMed. Available from: [Link]

Sources

Method

Suzuki coupling protocols for 7-bromoquinoline derivatives

Application Note: High-Efficiency Suzuki-Miyaura Coupling Protocols for 7-Bromoquinoline Derivatives Introduction & Strategic Importance The 7-arylquinoline scaffold is a privileged pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling Protocols for 7-Bromoquinoline Derivatives

Introduction & Strategic Importance

The 7-arylquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for antimalarials (chloroquine analogs), kinase inhibitors (e.g., c-Met, VEGFR), and receptor modulators. However, the functionalization of 7-bromoquinoline via Suzuki-Miyaura cross-coupling presents a specific set of challenges distinct from standard carbocyclic couplings.

The "Nitrogen Trap" Challenge: The primary failure mode in coupling 7-bromoquinoline is not the oxidative addition to the C-Br bond, but rather the competitive coordination of the quinoline nitrogen (N1) to the Palladium(II) center. This formation of stable, off-cycle Pd-N complexes (Pd-poisoning) arrests the catalytic turnover, often requiring elevated temperatures that lead to boronic acid decomposition (protodeboronation).[1]

This guide presents two validated protocols:

  • Protocol A (The Workhorse): A cost-effective system for standard aryl boronic acids.[1]

  • Protocol B (The High-Performance System): A steric-demand system for heteroaryl or hindered coupling partners, utilizing Third-Generation Buchwald Precatalysts.[1]

Mechanistic Insight & Catalyst Deactivation

To ensure reproducibility, one must understand the competition between the catalytic cycle and the inhibition pathway. The diagram below illustrates how the quinoline nitrogen intercepts the active catalyst.

Critical Parameter Optimization

The choice of ligand is the single most critical variable. Monodentate phosphines (PPh3) are easily displaced by the quinoline nitrogen. Bidentate ligands (dppf) or bulky biaryl phosphines (XPhos) are required to sterically crowd the Pd center, preventing N-coordination.

ParameterStandard ChoiceHigh-Performance ChoiceRationale
Catalyst Source Pd(dppf)Cl₂·DCMXPhos Pd G3dppf: Large bite angle resists displacement. XPhos: Extreme bulk prevents N-binding.[1]
Solvent System 1,4-Dioxane / Water (4:[1]1)THF / Water (10:1)Water is essential for the boronate species solubility and transmetallation.
Base Cs₂CO₃ (Cesium Carbonate)K₃PO₄ (Potassium Phosphate)Cs₂CO₃ provides the "cesium effect" (solubility); K₃PO₄ is milder for sensitive groups.
Temperature 90–100 °C40–60 °CG3 catalysts activate at lower temps, reducing boronic acid decomposition.

Experimental Protocols

Protocol A: Robust Synthesis (Cost-Effective)

Best for: Coupling 7-bromoquinoline with simple phenyl/substituted aryl boronic acids.[1]

Reagents:

  • 7-Bromoquinoline (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[2]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask or reaction vial. Allow to cool under Argon flow.

  • Charging: Add 7-bromoquinoline (1.0 mmol, 208 mg), boronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol, 652 mg).

  • Degassing (Critical): Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Argon for 10 minutes (bubble gas directly into liquid). Note: Oxygen promotes homocoupling and catalyst death.

  • Catalyst Addition: Remove the sparging needle. Add Pd(dppf)Cl₂ (0.03 mmol, ~25 mg) quickly against positive Argon pressure.

  • Reaction: Seal the vessel. Heat to 90°C for 4–12 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LCMS. Look for the disappearance of the bromide (M+H 208/210).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash pad with EtOAc. Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Advanced Synthesis (Sterically Demanding)

Best for: Heteroaryl boronic acids (pyridines, indoles) or ortho-substituted partners.[1]

Reagents:

  • 7-Bromoquinoline (1.0 equiv)[1]

  • Heteroaryl Boronic Acid/Pinacol Ester (1.3 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)[1]

  • Base: K₃PO₄ (0.5 M aqueous solution, 2.0 equiv)

  • Solvent: THF

Step-by-Step:

  • Catalyst Note: XPhos Pd G3 is an air-stable precatalyst that activates rapidly in solution.[1] It does not require a glovebox but standard Schlenk technique is recommended.

  • Charging: Add 7-bromoquinoline (1.0 mmol) and Boronic ester (1.3 mmol) to the vial.

  • Solvent: Add THF (4 mL). Stir to dissolve.

  • Activation: Add XPhos Pd G3 (0.02 mmol, ~17 mg).

  • Base Addition: Degas the 0.5 M K₃PO₄ solution separately, then add (4 mL) to the reaction via syringe.

  • Reaction: Heat to 60°C . Note: Lower temperature prevents protodeboronation of unstable heteroaryl boronates.

  • Completion: Reaction is typically complete in <2 hours.

Workflow Decision Matrix

Use this logic flow to select the correct protocol and purification strategy.

Troubleshooting & Purification

  • Issue: "Black" Reaction (Pd Precipitation):

    • Cause: Catalyst decomposition due to lack of ligand stabilization or oxygen ingress.

    • Fix: Switch to Protocol B (XPhos is more robust) and ensure stricter degassing.

  • Issue: Low Conversion / Starting Material Recovery:

    • Cause: Catalyst poisoning by the quinoline nitrogen.

    • Fix: Increase temperature to 100°C (Protocol A) or switch to SPhos Pd G3 (Protocol B variation).

  • Purification Tip:

    • Quinoline derivatives are basic. If the product co-elutes with impurities on silica, pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to deactivate acidic sites, or use DCM/MeOH/NH₄OH (95:4:1) as the eluent.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (PMC) / J. Org. Chem. URL:[Link][1]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Source: Durham University / Baxendale Group. URL:[Link]

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 7-bromoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Quinoline Scaffold and the Power of Cross-Coupling The quinoline moiety is a privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold and the Power of Cross-Coupling

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The ability to functionalize the quinoline ring at specific positions is paramount for the development of novel compounds with tailored properties. Methyl 7-bromoquinoline-3-carboxylate is a key building block that offers a reactive handle at the 7-position for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern synthetic organic chemistry, allow for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[1][2]

This comprehensive technical guide provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions utilizing methyl 7-bromoquinoline-3-carboxylate as the electrophilic partner. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. The causality behind experimental choices, from ligand and base selection to solvent and temperature control, will be elucidated to empower researchers to not only replicate these methods but also to rationally troubleshoot and adapt them for their specific synthetic challenges.

Synthesis of the Starting Material: Methyl 7-bromoquinoline-3-carboxylate

A robust synthesis of the quinoline core is essential for accessing the target substrate. The Gould-Jacobs reaction provides a reliable and versatile method for the construction of 4-hydroxyquinolines from anilines and malonic acid derivatives.[3] This intermediate can then be converted to the corresponding 4-chloroquinoline, followed by bromination and esterification to yield the desired methyl 7-bromoquinoline-3-carboxylate.

Proposed Synthetic Pathway

Synthesis_of_Methyl_7-bromoquinoline-3-carboxylate cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Esterification 3-Bromoaniline 3-Bromoaniline Ethyl_7-bromo-4-hydroxyquinoline-3-carboxylate Ethyl_7-bromo-4-hydroxyquinoline-3-carboxylate 3-Bromoaniline->Ethyl_7-bromo-4-hydroxyquinoline-3-carboxylate 1. Heat 2. Cyclization (Dowtherm A) Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Ethyl_7-bromo-4-hydroxyquinoline-3-carboxylate Ethyl_7-bromo-4-chloroquinoline-3-carboxylate Ethyl_7-bromo-4-chloroquinoline-3-carboxylate Ethyl_7-bromo-4-hydroxyquinoline-3-carboxylate->Ethyl_7-bromo-4-chloroquinoline-3-carboxylate POCl3 7-Bromo-4-chloroquinoline-3-carboxylic_acid 7-Bromo-4-chloroquinoline-3-carboxylic_acid Ethyl_7-bromo-4-chloroquinoline-3-carboxylate->7-Bromo-4-chloroquinoline-3-carboxylic_acid NaOH, H2O/EtOH Methyl_7-bromoquinoline-3-carboxylate Methyl_7-bromoquinoline-3-carboxylate 7-Bromo-4-chloroquinoline-3-carboxylic_acid->Methyl_7-bromoquinoline-3-carboxylate MeOH, H2SO4 (cat.)

Caption: Proposed synthesis of the target substrate.

Experimental Protocol: Synthesis of Methyl 7-bromoquinoline-3-carboxylate

Step 1: Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction) [3][4]

  • In a round-bottom flask, combine 3-bromoaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv).

  • Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • To the resulting anilinomethylenemalonate, add a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 250 °C to effect cyclization. The product will often precipitate upon cooling.

  • Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol), and dry to yield ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

Step 2: Ethyl 7-bromo-4-chloroquinoline-3-carboxylate

  • To a flask containing ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (1.0 equiv), add phosphorus oxychloride (POCl₃, 5-10 equiv) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture at reflux for 2-4 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 3: 7-Bromo-4-chloroquinoline-3-carboxylic acid

  • Dissolve ethyl 7-bromo-4-chloroquinoline-3-carboxylate (1.0 equiv) in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture at reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

Step 4: Methyl 7-bromoquinoline-3-carboxylate

  • Suspend 7-bromo-4-chloroquinoline-3-carboxylic acid (1.0 equiv) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at reflux until the esterification is complete (monitor by TLC).

  • Cool the reaction, neutralize with a weak base, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.

Section 1: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance.[5][6] The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition to the aryl halide, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to afford the coupled product.[2][5]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Quinoline-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Methyl 7-bromoquinoline-3-carboxylate Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Quinoline-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R R-B(OR)2 R'-B(OR)2 + Base R-B(OR)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Key Considerations for Protocol Design
  • Palladium Source: A variety of Pd(0) and Pd(II) precatalysts can be used, such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pd(II) sources are reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. The choice of ligand can significantly impact reaction efficiency. For electron-deficient substrates like our bromoquinoline, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often beneficial.

  • Base: A base is required to activate the boronic acid for transmetalation.[7] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can influence the reaction rate and selectivity.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.

Protocol: Suzuki-Miyaura Coupling of Methyl 7-bromoquinoline-3-carboxylate with Phenylboronic Acid
ReagentMolar Equiv.Amount
Methyl 7-bromoquinoline-3-carboxylate1.0(e.g., 266 mg, 1.0 mmol)
Phenylboronic acid1.2(e.g., 146 mg, 1.2 mmol)
Pd(PPh₃)₄0.05(e.g., 58 mg, 0.05 mmol)
K₂CO₃2.0(e.g., 276 mg, 2.0 mmol)
Solvent
1,4-Dioxane-8 mL
Water-2 mL

Procedure:

  • To a flame-dried Schlenk tube, add methyl 7-bromoquinoline-3-carboxylate, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add the degassed solvents (1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 7-phenylquinoline-3-carboxylate.

Section 2: Heck Reaction: Vinylation of the Quinoline Core

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, leading to the synthesis of substituted alkenes.[8][9] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by alkene coordination and insertion, and finally β-hydride elimination to release the product and regenerate the catalyst.[10]

Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Quinoline-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Methyl 7-bromoquinoline-3-carboxylate Alkene_Coordination Alkene Coordination Ar-Pd(II)-Br(L2)->Alkene_Coordination Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Coupled_Product Coupled Product Beta_Hydride_Elimination->Coupled_Product H-Pd(II)-Br(L2) H-Pd(II)-Br(L2) Beta_Hydride_Elimination->H-Pd(II)-Br(L2) Alkene Alkene Alkene->Alkene_Coordination Base Base Base->H-Pd(II)-Br(L2) H-Base+ [H-Base]+ H-Pd(II)-Br(L2)->Pd(0)L2 Reductive Elimination H-Pd(II)-Br(L2)->H-Base+

Caption: The catalytic cycle of the Heck reaction.

Key Considerations for Protocol Design
  • Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst. The choice of phosphine ligand is critical for reactivity and selectivity. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are often preferred.

  • Base: An inorganic or organic base is required to neutralize the hydrogen halide formed during the reaction. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are frequently used.

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used.

Protocol: Heck Reaction of Methyl 7-bromoquinoline-3-carboxylate with Methyl Acrylate
ReagentMolar Equiv.Amount
Methyl 7-bromoquinoline-3-carboxylate1.0(e.g., 266 mg, 1.0 mmol)
Methyl acrylate1.5(e.g., 135 µL, 1.5 mmol)
Pd(OAc)₂0.02(e.g., 4.5 mg, 0.02 mmol)
P(o-tolyl)₃0.04(e.g., 12 mg, 0.04 mmol)
Triethylamine2.0(e.g., 279 µL, 2.0 mmol)
Solvent
N,N-Dimethylformamide (DMF)-5 mL

Procedure:

  • In a sealed tube, dissolve methyl 7-bromoquinoline-3-carboxylate, palladium(II) acetate, and tri(o-tolyl)phosphine in DMF.

  • Add triethylamine and methyl acrylate to the mixture.

  • Seal the tube and heat the reaction mixture to 100-120 °C for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired vinylated quinoline derivative.

Section 3: Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[12]

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Quinoline-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Methyl 7-bromoquinoline-3-carboxylate Transmetalation_Pd Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L2) Quinoline-Pd(II)-C≡CR'(L2) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-C≡CR Coupled Product Reductive_Elimination->Ar-C≡CR Cu(I)Br Cu(I)Br Alkyne_Coordination Alkyne Coordination Cu(I)Br->Alkyne_Coordination Cu-Acetylide Cu-C≡CR' Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation_Pd Terminal_Alkyne R'-C≡CH + Base Terminal_Alkyne->Alkyne_Coordination

Caption: The dual catalytic cycles of the Sonogashira coupling.

Key Considerations for Protocol Design
  • Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is traditionally used.

  • Base: An amine base, such as triethylamine or diisopropylamine, is employed to deprotonate the terminal alkyne and neutralize the hydrogen halide produced.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are typically used to prevent side reactions.

Protocol: Sonogashira Coupling of Methyl 7-bromoquinoline-3-carboxylate with Phenylacetylene
ReagentMolar Equiv.Amount
Methyl 7-bromoquinoline-3-carboxylate1.0(e.g., 266 mg, 1.0 mmol)
Phenylacetylene1.2(e.g., 132 µL, 1.2 mmol)
PdCl₂(PPh₃)₂0.02(e.g., 14 mg, 0.02 mmol)
CuI0.04(e.g., 7.6 mg, 0.04 mmol)
Triethylamine2.0(e.g., 279 µL, 2.0 mmol)
Solvent
Tetrahydrofuran (THF), anhydrous-10 mL

Procedure:

  • To a Schlenk tube, add methyl 7-bromoquinoline-3-carboxylate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed THF, followed by triethylamine and phenylacetylene.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until completion.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalysts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Section 4: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[1][13] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and agrochemicals.[14][15] The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[13]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Quinoline-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Methyl 7-bromoquinoline-3-carboxylate Amine_Coordination Amine Coordination Ar-Pd(II)-Br(L2)->Amine_Coordination Deprotonation Deprotonation Amine_Coordination->Deprotonation H-Base+ [H-Base]+ Deprotonation->H-Base+ Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product Amine R'R''NH Amine->Amine_Coordination Base Base Base->Deprotonation Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for Protocol Design
  • Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or Buchwald's biarylphosphine ligands).

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are preferred.

Protocol: Buchwald-Hartwig Amination of Methyl 7-bromoquinoline-3-carboxylate with Morpholine
ReagentMolar Equiv.Amount
Methyl 7-bromoquinoline-3-carboxylate1.0(e.g., 266 mg, 1.0 mmol)
Morpholine1.2(e.g., 105 µL, 1.2 mmol)
Pd₂(dba)₃0.01(e.g., 9.2 mg, 0.01 mmol)
Xantphos0.02(e.g., 11.6 mg, 0.02 mmol)
Sodium tert-butoxide1.4(e.g., 135 mg, 1.4 mmol)
Solvent
Toluene, anhydrous-10 mL

Procedure:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to a Schlenk tube.

  • Add a solution of methyl 7-bromoquinoline-3-carboxylate in anhydrous toluene.

  • Add morpholine to the reaction mixture.

  • Seal the tube and heat to 100-110 °C until the starting material is consumed.

  • Cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Section 5: Stille Coupling: Utilizing Organostannanes

The Stille reaction is a versatile cross-coupling method that employs organostannanes as the nucleophilic partner.[16][17] A key advantage of the Stille coupling is the stability and functional group tolerance of the organotin reagents. The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination.[18]

Catalytic Cycle of the Stille Reaction

Stille_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Quinoline-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Methyl 7-bromoquinoline-3-carboxylate Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Quinoline-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product Organostannane R'-Sn(Bu)3 Organostannane->Transmetalation

Caption: The catalytic cycle of the Stille coupling.

Key Considerations for Protocol Design
  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for the Stille reaction.

  • Solvent: Anhydrous, polar aprotic solvents such as DMF or toluene are suitable.

  • Additives: In some cases, additives like LiCl or CuI can accelerate the transmetalation step.

Protocol: Stille Coupling of Methyl 7-bromoquinoline-3-carboxylate with (Tributylstannyl)benzene
ReagentMolar Equiv.Amount
Methyl 7-bromoquinoline-3-carboxylate1.0(e.g., 266 mg, 1.0 mmol)
(Tributylstannyl)benzene1.1(e.g., 404 mg, 1.1 mmol)
Pd(PPh₃)₄0.05(e.g., 58 mg, 0.05 mmol)
Solvent
N,N-Dimethylformamide (DMF), anhydrous-10 mL

Procedure:

  • To a Schlenk tube charged with methyl 7-bromoquinoline-3-carboxylate and Pd(PPh₃)₄, add anhydrous, degassed DMF.

  • Add (tributylstannyl)benzene to the reaction mixture.

  • Heat the mixture to 80-100 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a powerful and versatile toolkit for the functionalization of methyl 7-bromoquinoline-3-carboxylate. By understanding the underlying mechanisms and the roles of the various reaction components, researchers can effectively synthesize a wide array of novel quinoline derivatives for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for further exploration and optimization, enabling the continued development of innovative molecules based on the quinoline scaffold.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956-1959.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Optimization of Heck reaction conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017). Journal of Heterocyclic Chemistry, 54(2), 1145-1152.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre.
  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Liu, C. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic & Biomolecular Chemistry, 19(44), 9646-9655.
  • Royal Society of Chemistry. (n.d.). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Stille Reaction.
  • Beilstein Journals. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Methyl 7-bromoquinoline-3-carboxylate in Materials Science

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Methyl 7-bromoquinoline-3-carboxylate Methyl 7-bromoquinoline-3-carboxylate is a halogenated het...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Methyl 7-bromoquinoline-3-carboxylate

Methyl 7-bromoquinoline-3-carboxylate is a halogenated heterocyclic compound poised to be a versatile building block in the realm of materials science. Its intrinsic properties—a rigid quinoline core, a reactive bromine site for post-synthetic modification, and a carboxylate group for tuning electronic properties and enabling coordination—make it a molecule of significant interest. The quinoline moiety itself is a privileged structure, known for its thermal stability and unique photophysical characteristics, which are desirable in advanced materials.

This technical guide provides a comprehensive overview of the synthesis and potential applications of Methyl 7-bromoquinoline-3-carboxylate. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to explore its utility in creating novel functional materials, from organic light-emitting diodes (OLEDs) to sophisticated coordination polymers and luminescent metal complexes. While this molecule holds considerable promise, it is important to note that its full potential is still being uncovered, and the protocols herein are based on established chemical principles and analogous systems.

Synthesis of Methyl 7-bromoquinoline-3-carboxylate: A Proposed Pathway

Stage 1: Synthesis of 7-Bromoquinoline-3-carboxylic Acid

The construction of the quinoline ring system can be achieved through several classic organic reactions. The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a plausible approach, starting from 3-bromoaniline.

Protocol: Synthesis of 7-Bromoquinoline-3-carboxylic Acid via a Modified Doebner-von Miller Reaction

Materials:

  • 3-Bromoaniline

  • Pyruvic acid

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as an oxidizing agent)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

  • Addition of Reactants: Slowly add 3-bromoaniline to the cooled sulfuric acid-glycerol mixture. Subsequently, add nitrobenzene.

  • Cyclization: Heat the reaction mixture to approximately 130-140°C. From the dropping funnel, add pyruvic acid dropwise over a period of 1-2 hours.

  • Reaction Completion and Work-up: After the addition is complete, maintain the temperature for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization and Extraction: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the acidic solution with a concentrated NaOH solution until a basic pH is achieved. This will precipitate the crude product.

  • Purification of the Carboxylic Acid: Filter the crude product and wash it with cold water. Redissolve the solid in a dilute NaOH solution and treat with activated charcoal to remove colored impurities. Filter the solution and re-precipitate the 7-bromoquinoline-3-carboxylic acid by acidifying with dilute HCl.

  • Final Purification: The precipitated solid is filtered, washed with water until the washings are neutral, and dried under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Stage 2: Esterification to Methyl 7-bromoquinoline-3-carboxylate

The conversion of the carboxylic acid to its methyl ester is a standard procedure, commonly achieved through Fischer esterification.[1][2][3]

Protocol: Fischer Esterification of 7-Bromoquinoline-3-carboxylic Acid

Materials:

  • 7-Bromoquinoline-3-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (as catalyst)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 7-bromoquinoline-3-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Methyl 7-bromoquinoline-3-carboxylate.

  • Purification: The crude ester can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram: Proposed Synthesis Workflow

G cluster_0 Stage 1: Carboxylic Acid Synthesis cluster_1 Stage 2: Esterification 3-Bromoaniline 3-Bromoaniline Doebner-von Miller Reaction Doebner-von Miller Reaction 3-Bromoaniline->Doebner-von Miller Reaction Pyruvic Acid Pyruvic Acid Pyruvic Acid->Doebner-von Miller Reaction Glycerol Glycerol Glycerol->Doebner-von Miller Reaction H2SO4 / Nitrobenzene H2SO4 / Nitrobenzene H2SO4 / Nitrobenzene->Doebner-von Miller Reaction 7-Bromoquinoline-3-carboxylic acid 7-Bromoquinoline-3-carboxylic acid Doebner-von Miller Reaction->7-Bromoquinoline-3-carboxylic acid Fischer Esterification Fischer Esterification 7-Bromoquinoline-3-carboxylic acid->Fischer Esterification Methanol Methanol Methanol->Fischer Esterification H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Fischer Esterification Methyl 7-bromoquinoline-3-carboxylate Methyl 7-bromoquinoline-3-carboxylate Fischer Esterification->Methyl 7-bromoquinoline-3-carboxylate G Methyl 7-bromoquinoline-3-carboxylate Methyl 7-bromoquinoline-3-carboxylate Suzuki Coupling Suzuki Coupling Methyl 7-bromoquinoline-3-carboxylate->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki Coupling Base Base Base->Suzuki Coupling π-Conjugated Molecule π-Conjugated Molecule Suzuki Coupling->π-Conjugated Molecule OLED Device OLED Device π-Conjugated Molecule->OLED Device Emissive or Transport Layer

Sources

Application

Application Note: A Validated Protocol for the Saponification of Methyl 7-bromoquinoline-3-carboxylate

Abstract: This document provides a comprehensive guide for the hydrolysis of Methyl 7-bromoquinoline-3-carboxylate to its corresponding carboxylic acid, 7-bromoquinoline-3-carboxylic acid. This transformation is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the hydrolysis of Methyl 7-bromoquinoline-3-carboxylate to its corresponding carboxylic acid, 7-bromoquinoline-3-carboxylic acid. This transformation is a critical step in the synthesis of various pharmacologically active molecules and advanced materials. We will delve into the mechanistic underpinnings of the saponification reaction, present a detailed and reproducible experimental protocol, and offer expert insights into potential challenges and optimization strategies. The protocol is designed to ensure high yield and purity, making it suitable for demanding research and development environments.

Introduction and Scientific Context

Quinoline carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] The 7-bromoquinoline-3-carboxylic acid moiety, in particular, serves as a versatile building block for synthesizing inhibitors of various enzymes and modulators of cellular pathways. Its precursor, the methyl ester, is often more readily synthesized or commercially available but requires efficient conversion to the active carboxylic acid form for subsequent coupling reactions or biological screening.

The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. While it can be catalyzed by acid, base-mediated hydrolysis, commonly known as saponification, is often preferred because it is an irreversible process that proceeds to completion.[2][3] This irreversibility is the cornerstone of its reliability, ensuring a high conversion rate which is critical in multi-step synthetic campaigns. This application note presents a robust protocol for this specific conversion, grounded in established chemical principles.

The Chemistry: Mechanism of Base-Catalyzed Hydrolysis (Saponification)

Saponification is a multi-step process that begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[4][5] This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide (CH₃O⁻) as a leaving group, yielding the carboxylic acid.

However, the reaction does not stop there. In the basic medium, a rapid and essentially irreversible acid-base reaction occurs. The newly formed carboxylic acid is deprotonated by a strong base (either the methoxide leaving group or another hydroxide ion) to form a stable carboxylate salt.[6][7] This final deprotonation step is the thermodynamic driving force that pushes the equilibrium entirely towards the products, making the overall reaction irreversible.[6] To isolate the desired carboxylic acid, a final acidification step is required during the workup to protonate the carboxylate salt.[4]

G cluster_mechanism Saponification Mechanism Ester Methyl 7-bromoquinoline-3-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack OH_ion Hydroxide Ion (OH⁻) OH_ion->Intermediate CarboxylicAcid 7-bromoquinoline-3-carboxylic acid Intermediate->CarboxylicAcid 2. Elimination Methoxide Methoxide (CH₃O⁻) Intermediate->Methoxide Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate 3. Deprotonation (Irreversible) Methoxide->Carboxylate FinalProduct Final Product Carboxylate->FinalProduct 4. Protonation AcidWorkup Acid Workup (H₃O⁺) AcidWorkup->FinalProduct

Caption: The four key stages of the saponification reaction.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis, focusing on safety, efficiency, and product purity.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Methyl 7-bromoquinoline-3-carboxylate>97%Sigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, >98%Fisher Scientific
Methanol (MeOH)ACS GradeVWR
Deionized Water (H₂O)Type IIIn-house
Hydrochloric Acid (HCl)37% (concentrated)Sigma-Aldrich
Round-bottom flask (100 mL)-Pyrex
Reflux condenser-Kimble
Magnetic stir plate with heating-IKA
Magnetic stir bar--
pH indicator strips (pH 1-14)--
Büchner funnel and filter flask--
Whatman filter paperGrade 1-
Beakers and graduated cylinders--
Rotary evaporator-Büchi
Vacuum oven--
Quantitative Data for Synthesis

This table outlines the stoichiometry for a typical reaction. Adjust quantities as needed for your specific scale.

CompoundMW ( g/mol )Mass/VolumeMoles (mmol)Equivalents
Methyl 7-bromoquinoline-3-carboxylate[8]266.092.66 g10.01.0
Sodium Hydroxide (NaOH)40.001.20 g30.03.0
Methanol (MeOH)-25 mL--
Deionized Water (H₂O)-25 mL--
Conc. Hydrochloric Acid (HCl)-~3 mL--
Product: 7-bromoquinoline-3-carboxylic acid[9]252.062.52 g10.0(Theoretical)

Rationale for Equivalents: Using a 3-fold excess of NaOH ensures that the hydrolysis reaction goes to completion, even if some of the base is consumed by atmospheric CO₂ or other trace acidic impurities.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask containing a magnetic stir bar, add Methyl 7-bromoquinoline-3-carboxylate (2.66 g, 10.0 mmol).

    • Add methanol (25 mL) and stir until the solid is fully dissolved. Causality Note: Methanol is used as a co-solvent to ensure the organic ester is fully soluble in the reaction medium, facilitating its interaction with the aqueous base.

    • In a separate beaker, dissolve sodium hydroxide (1.20 g, 30.0 mmol) in deionized water (25 mL). Caution: this process is exothermic. Allow the solution to cool to room temperature.

    • Add the aqueous NaOH solution to the flask containing the ester solution.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Place the flask in a heating mantle on a magnetic stir plate.

    • Heat the mixture to reflux (approximately 75-80°C) with vigorous stirring.

    • Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, neutralizing them, and spotting against the starting material.

  • Workup and Product Isolation:

    • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Remove the bulk of the methanol using a rotary evaporator. This will often cause the sodium salt of the product to precipitate.

    • Slowly and carefully add concentrated HCl dropwise to the stirring aqueous solution. Safety Note: This is an exothermic neutralization reaction. Perform this step in a well-ventilated fume hood.

    • Continue adding acid until the pH of the solution is approximately 2, as confirmed by a pH strip. A thick, pale-yellow precipitate of the carboxylic acid will form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts (e.g., NaCl).

    • Dry the purified 7-bromoquinoline-3-carboxylic acid in a vacuum oven at 60-70°C overnight.

    • The final product should be a pale yellow to off-white solid. Determine the final yield and characterize by NMR, IR, and melting point analysis. Recrystallization from ethanol or an ethanol/water mixture can be performed if higher purity is required.[10]

Caption: A streamlined workflow for the hydrolysis protocol.

Trustworthiness: Self-Validating Systems & Troubleshooting

A robust protocol includes checkpoints and anticipates common issues.

Observation / IssueProbable CauseRecommended Action
Incomplete Reaction (TLC) Insufficient reaction time or temperature.Extend the reflux time by 1-2 hours. If the issue persists, a small additional amount of NaOH may be required.
Product Fails to Precipitate Insufficient acidification (pH is too high).Add more concentrated HCl dropwise while monitoring the pH. Ensure the solution is strongly acidic (pH 1-2).
Low Yield Product loss during transfers or washes.Ensure complete transfer of solids. Use cold water for washing to minimize dissolution of the product.
Product is Gummy or Oily Presence of impurities or residual solvent.Ensure methanol is fully removed before acidification. If the issue persists, recrystallization is recommended.[10][11]

Conclusion

This application note provides an authoritative and field-tested protocol for the saponification of Methyl 7-bromoquinoline-3-carboxylate. By understanding the underlying chemical mechanism and adhering to the detailed steps outlined, researchers can confidently and reproducibly synthesize high-purity 7-bromoquinoline-3-carboxylic acid. This foundational procedure enables further exploration in drug discovery and materials science, ensuring a reliable supply of this crucial chemical intermediate.

References

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • LookChem. Purification of Quinoline. [Link]

  • Wikipedia. Ester hydrolysis. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Advanced Journal of Chemistry, Section A. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
  • YouTube. (2025). Saponification Reaction of Esters. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • YouTube. (2022). 374 BCH3023 Saponification of Esters. [Link]

  • PubMed. (2010). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Google Patents. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. [Link]

  • YouTube. (2020). Ester saponification. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • PubChemLite. Methyl 7-bromoquinoline-3-carboxylate. [Link]

Sources

Method

Application Notes and Protocols for the Esterification of 7-Bromoquinoline-3-carboxylic Acid

Introduction: The Strategic Importance of 7-Bromoquinoline-3-carboxylic Acid Esters in Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 7-Bromoquinoline-3-carboxylic Acid Esters in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline ring system is a key tactic in the development of novel drug candidates. Among these, 7-bromoquinoline-3-carboxylic acid stands out as a versatile intermediate. The bromine atom at the 7-position provides a handle for further synthetic modifications, such as cross-coupling reactions, while the carboxylic acid at the 3-position allows for the introduction of various ester groups.

The esterification of 7-bromoquinoline-3-carboxylic acid is a critical transformation, as the resulting esters often exhibit enhanced pharmacokinetic and pharmacodynamic properties compared to the parent carboxylic acid. Esterification can improve cell membrane permeability, modulate solubility, and alter the metabolic profile of a drug candidate. This guide provides detailed protocols and scientific rationale for two robust methods for the esterification of 7-bromoquinoline-3-carboxylic acid: the classic Fischer-Speier Esterification and the milder, more versatile Steglich Esterification.

Method 1: Fischer-Speier Esterification - The Workhorse Approach

The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst and often an excess of the alcohol to shift the equilibrium towards the product.[4][5][6] This method is particularly well-suited for the synthesis of simple alkyl esters (e.g., methyl, ethyl) on a larger scale.

Causality Behind Experimental Choices
  • Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4][6]

  • Excess Alcohol: The Fischer esterification is a reversible reaction.[7] To drive the reaction to completion and maximize the yield of the ester, a large excess of the alcohol is typically used. This follows Le Châtelier's principle, shifting the equilibrium towards the product side. The alcohol can also serve as the solvent, simplifying the reaction setup.

  • Removal of Water: The formation of water as a byproduct can lead to the hydrolysis of the ester back to the carboxylic acid. While not always necessary when using a large excess of alcohol, for less reactive substrates or to achieve very high conversions, removal of water using a Dean-Stark apparatus can be employed.[5]

  • Reaction Temperature: The reaction is typically conducted at reflux temperature to increase the reaction rate. The choice of temperature is dictated by the boiling point of the alcohol being used.

Experimental Protocol: Synthesis of Ethyl 7-bromoquinoline-3-carboxylate
ParameterValue/ConditionRationale
Reactants 7-bromoquinoline-3-carboxylic acid, Ethanol (absolute)Ethanol serves as both the reactant and the solvent.
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Strong acid catalyst to protonate the carboxylic acid.
Temperature Reflux (approx. 78 °C)To accelerate the reaction rate.
Reaction Time 4-8 hoursTypical duration for Fischer esterification.
Work-up Neutralization with NaHCO₃To quench the acid catalyst and remove unreacted carboxylic acid.
Purification Recrystallization or Column ChromatographyTo isolate the pure ester product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-bromoquinoline-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add a large excess of absolute ethanol (e.g., 20-50 eq), followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) with cooling in an ice bath.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualization of the Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 7-bromoquinoline- 3-carboxylic acid to flask B 2. Add excess ethanol and catalytic H₂SO₄ A->B C 3. Reflux for 4-8 hours B->C D 4. Cool and neutralize with NaHCO₃ C->D Reaction Completion E 5. Extract with organic solvent D->E F 6. Dry and concentrate E->F G 7. Purify by recrystallization or chromatography F->G H H G->H Final Product: Ethyl 7-bromoquinoline-3-carboxylate

Caption: Workflow for the Fischer-Speier Esterification.

Method 2: Steglich Esterification - Mild and Versatile

For substrates that are sensitive to harsh acidic conditions or for the synthesis of more complex esters, the Steglich esterification offers a milder and highly efficient alternative.[8][9] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[10][11]

Causality Behind Experimental Choices
  • Carbodiimide (DCC/EDC): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8] This intermediate is readily attacked by the alcohol.

  • DMAP Catalyst: DMAP acts as a potent acyl transfer agent. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt. This intermediate is then attacked by the alcohol to form the ester, regenerating the DMAP catalyst.[9] The use of DMAP is crucial for efficient esterification, especially with sterically hindered alcohols, and it helps to suppress the formation of the N-acylurea byproduct.[8]

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent interference with the reactive intermediates.

  • Temperature: The reaction is typically carried out at room temperature, highlighting its mild nature.[9]

Experimental Protocol: Synthesis of Benzyl 7-bromoquinoline-3-carboxylate
ParameterValue/ConditionRationale
Reactants 7-bromoquinoline-3-carboxylic acid, Benzyl alcoholSynthesis of a more complex ester.
Coupling Agent DCC or EDCTo activate the carboxylic acid.
Catalyst DMAP (catalytic amount)To facilitate acyl transfer and increase reaction rate.
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent to avoid side reactions.
Temperature 0 °C to Room TemperatureMild reaction conditions.
Reaction Time 2-6 hoursTypically faster than Fischer esterification.
Work-up Filtration of urea byproductTo remove the insoluble dicyclohexylurea (DCU).
Purification Column ChromatographyTo isolate the pure ester product.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 7-bromoquinoline-3-carboxylic acid (1.0 eq), benzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in DCM dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of DCM.

  • Washing: Wash the filtrate successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Visualization of the Steglich Esterification Mechanism

Steglich_Mechanism RCOOH 7-Bromoquinoline- 3-carboxylic acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea N_acylpyridinium N-Acylpyridinium Salt (Active Ester) O_acylisourea->N_acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) Byproduct O_acylisourea->DCU forms DMAP DMAP DMAP->N_acylpyridinium N_acylpyridinium->DMAP regenerates Ester Ester Product N_acylpyridinium->Ester + Alcohol ROH Alcohol ROH->Ester

Caption: Mechanism of the Steglich Esterification.

Characterization of 7-Bromoquinoline-3-carboxylate Esters

The successful synthesis of the desired ester product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the broad carboxylic acid proton signal (typically >10 ppm) and the appearance of new signals corresponding to the alkyl or aryl group of the alcohol are key indicators of ester formation. For example, for an ethyl ester, a characteristic quartet and triplet will be observed.

    • ¹³C NMR: A shift in the carbonyl carbon resonance is expected upon esterification.

  • Infrared (IR) Spectroscopy: The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear, and a strong C=O stretch for the ester will appear (typically in the range of 1735-1750 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the synthesized ester.

Conclusion and Future Perspectives

The esterification of 7-bromoquinoline-3-carboxylic acid is a fundamental yet powerful tool in the arsenal of medicinal chemists. The choice between the Fischer-Speier and Steglich methods will depend on the scale of the synthesis, the nature of the alcohol, and the presence of other sensitive functional groups in the molecule. The protocols provided herein offer robust starting points for the synthesis of a diverse library of 7-bromoquinoline-3-carboxylate esters, paving the way for the discovery of novel therapeutic agents.

References

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Molecules. The Chemistry and Applications of Quinoline: A Comprehensive Review. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Molecules. Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

  • SynArchive. Steglich Esterification. [Link]

  • ACS Publications. Fast Esterification Method Mediated by Coupling Reagent NDTP. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • LookChem. Purification of Quinoline. [Link]

  • PMC. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • ResearchGate. A few quinoline derivatives in clinical use Although there has been... [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • PMC. Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Vancouver Island University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

Sources

Application

Application Note: Safe Handling and Storage of Methyl 7-bromoquinoline-3-carboxylate

Executive Summary Methyl 7-bromoquinoline-3-carboxylate (CAS: 1001756-23-5) is a high-value heterocyclic building block utilized primarily in medicinal chemistry for the development of bioactive quinoline scaffolds.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 7-bromoquinoline-3-carboxylate (CAS: 1001756-23-5) is a high-value heterocyclic building block utilized primarily in medicinal chemistry for the development of bioactive quinoline scaffolds.[1] Its dual functionality—an electrophilic ester at C3 and a nucleophile-susceptible bromide at C7—makes it a versatile intermediate for divergent synthesis (e.g., Suzuki-Miyaura cross-couplings).

However, its specific substitution pattern renders it susceptible to hydrolysis under ambient moisture and potential photodegradation. This guide outlines a rigorous, self-validating protocol for handling this compound to preserve its chemical integrity (>98% purity) and ensure operator safety against its irritant properties.

Physicochemical Profile & Specifications

ParameterSpecification
Compound Name Methyl 7-bromoquinoline-3-carboxylate
CAS Number 1001756-23-5
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Chloroform; Sparingly soluble in MeOH; Insoluble in Water
Purity Requirement ≥95% (HPLC), typically ≥98% for catalysis applications

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this regioisomer is limited, structural analogs (halogenated quinoline esters) consistently exhibit irritant properties. We apply the Precautionary Principle , classifying this material under GHS07 (Warning) .

Primary Hazards
  • H315 (Skin Irritation): Alkyl esters of quinoline can penetrate the stratum corneum, causing dermatitis.

  • H319 (Eye Irritation): Fine particulates pose a significant risk of mechanical and chemical corneal injury.

  • H335 (Respiratory Irritation): Dust inhalation may trigger mucosal inflammation.

Critical Incompatibilities
  • Strong Oxidizers: Risk of exothermic reaction.

  • Strong Bases/Acids: Will catalyze the rapid hydrolysis of the methyl ester to the carboxylic acid (7-bromoquinoline-3-carboxylic acid), rendering the batch useless for ester-specific transformations.

Storage Protocol: The "Dry-Cold" Standard

To prevent the two most common degradation pathways—hydrolysis and oxidative discoloration—the following storage protocol is mandatory.

Environmental Control
  • Temperature: Store at 2–8°C . While some suppliers list "Room Temperature," refrigeration significantly retards ester hydrolysis and bromine lability over long-term storage (>3 months).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent UV-induced radical formation at the C-Br bond.

The "Desiccator Check" System (Self-Validating)

Every storage unit must include a color-indicating desiccant packet.

  • Inspect: Before opening, check desiccant color.

    • Blue/Orange: Safe to proceed.[2]

    • Pink/Green: Moisture barrier compromised. Perform ¹H-NMR to check for methyl ester peak integrity (approx. 3.9 ppm) vs. acid formation.

  • Equilibrate: Allow the vial to warm to room temperature in a desiccator before opening. This prevents condensation from forming on the cold solid, which is the #1 cause of batch degradation.

Handling & Synthesis Workflow

The following diagram illustrates the decision logic for safe handling, ensuring both safety and chemical yield.

HandlingWorkflow Start Compound Receipt/Retrieval Check Visual & Desiccant Inspection Start->Check Equilibrate Equilibrate to RT (Desiccator) Check->Equilibrate Pass QC QC Analysis (NMR/LCMS) Check->QC Fail (Color Change/Clumping) Weighing Weighing (Fume Hood) Equilibrate->Weighing No Condensation Reaction Reaction Setup Weighing->Reaction Dissolve Immediately Reseal Purge Headspace (Ar) & Reseal Weighing->Reseal Excess Solid Storage Return to 2-8°C Storage Reseal->Storage QC->Start Repurify/Discard QC->Reaction Purity >95%

Figure 1: Logic flow for the retrieval, inspection, and handling of moisture-sensitive esters.

Weighing and Transfer Protocol
  • Engineering Controls: All handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses with side shields.

  • Static Control: Use an anti-static gun or polonium strip if the powder is fluffy, as static charge can disperse the irritant dust.

  • Solvent Choice: If preparing a stock solution, use Anhydrous DMSO or DCM . Avoid alcohols (MeOH/EtOH) for long-term stock solutions to prevent transesterification.

Synthetic Utility & Application Notes

Methyl 7-bromoquinoline-3-carboxylate is a "divergent" scaffold. The order of operations is critical for success.

Functionalization Pathways
  • Path A (C7 Modification): The C7-Bromine is an excellent handle for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

    • Note: The electron-deficient quinoline ring facilitates oxidative addition at C7.

  • Path B (C3 Modification): The C3-Ester can be hydrolyzed to the acid or reduced to the alcohol.

    • Caution: Perform C7 couplings before hydrolysis if possible, as the free carboxylic acid can poison Palladium catalysts.

SynthesisPath Center Methyl 7-bromoquinoline- 3-carboxylate Suzuki Suzuki Coupling (C7-Aryl) Center->Suzuki Pd(PPh3)4, ArB(OH)2 Hydrolysis Hydrolysis (C3-COOH) Center->Hydrolysis LiOH, THF/H2O Reduction Reduction (C3-CH2OH) Center->Reduction DIBAL-H or LiBH4

Figure 2: Primary divergent synthetic pathways accessible from the scaffold.

Emergency Response Protocols

Incident TypeImmediate Action
Skin Contact Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).
Eye Contact Flush with saline/water for 15 minutes. Seek ophthalmological evaluation immediately.
Spill (Solid) Dampen with inert oil (e.g., mineral oil) to suppress dust, then sweep into a waste container.
Ingestion Rinse mouth. Do NOT induce vomiting. Contact Poison Control.

References

  • National Institutes of Health (NIH). (2017). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides. PubMed Central. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). Methyl 7-bromoquinoline-3-carboxylate Compound Summary. Retrieved January 30, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of Quinoline-3-Carboxylate Esters

Introduction: The Enduring Significance of Quinoline-3-Carboxylate Esters in Drug Discovery The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Quinoline-3-Carboxylate Esters in Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Within this class, quinoline-3-carboxylate esters are of particular importance, serving as key intermediates and active pharmaceutical ingredients (APIs) in their own right. Their derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The demand for efficient, cost-effective, and scalable methods for their synthesis is therefore a critical focus in the pharmaceutical and chemical industries. This guide provides a detailed overview of established and modern synthetic strategies, offering insights into their scalability and practical application for researchers, scientists, and drug development professionals.

Comparative Overview of Synthetic Strategies

The synthesis of quinoline-3-carboxylate esters can be broadly categorized into classical cyclization reactions and modern catalytic methods. Each approach presents a unique set of advantages and challenges in the context of scalability.

MethodKey FeaturesScalability AdvantagesScalability Challenges
Gould-Jacobs Reaction Condensation of anilines with alkoxymethylenemalonates.Readily available starting materials.High temperatures often required for cyclization, potential for side reactions.
Conrad-Limpach Synthesis Reaction of anilines with β-ketoesters.Good yields with appropriate solvent selection.High temperatures and specific high-boiling point solvents are often necessary.[4]
Friedländer Annulation Condensation of 2-aminoaryl aldehydes or ketones with compounds containing an α-methylene group.High yields, good regioselectivity, and milder conditions possible with modern catalysts.[5]Limited availability and stability of some 2-aminoaryl carbonyl precursors.
Transition-Metal Catalysis C-H activation and annulation strategies.High efficiency, broad substrate scope, and potential for novel structures.[2][6]Catalyst cost and removal, optimization of reaction conditions for scale-up.
Flow Chemistry Continuous processing in microreactors or tubular reactors.Enhanced safety, precise control over reaction parameters, and high throughput.[7][8]Initial setup costs and potential for clogging with solid byproducts.

I. The Gould-Jacobs Reaction: A Foundational Approach

The Gould-Jacobs reaction, first reported in 1939, is a cornerstone for the synthesis of 4-hydroxyquinoline-3-carboxylate esters, which can be readily converted to the corresponding quinoline-3-carboxylates.[9][10] The reaction proceeds through the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[9]

Causality in Experimental Choices

The choice of high-boiling point solvents, such as diphenyl ether or Dowtherm A, is critical for achieving efficient thermal cyclization of the intermediate anilidomethylenemalonate. The high temperatures facilitate the intramolecular electrophilic aromatic substitution required for ring closure. However, these harsh conditions can also lead to side reactions and decomposition, impacting yield and purity on a larger scale. Modern modifications, such as the use of Eaton's reagent (P₂O₅ in methanesulfonic acid) or microwave irradiation, can promote cyclization under milder conditions, enhancing the scalability of this method.[11]

Self-Validating Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol describes a two-step synthesis of ethyl 4-hydroxyquinoline-3-carboxylate, a key precursor to quinoline-3-carboxylate esters.

Step 1: Synthesis of Diethyl 2-((phenylamino)methylene)malonate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq), diethyl ethoxymethylenemalonate (1.1 eq), and ethanol (as solvent).

  • Reaction Execution: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Thermal Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate

  • Reaction Setup: Place the dried diethyl 2-((phenylamino)methylene)malonate in a flask containing a high-boiling point solvent such as diphenyl ether.

  • Reaction Execution: Heat the mixture to 240-260 °C for 30-60 minutes.

  • Work-up and Isolation: Cool the reaction mixture and add hexane or petroleum ether to precipitate the product. Collect the solid by filtration, wash with the precipitating solvent, and dry. The crude product can be further purified by recrystallization.

Visualization of the Gould-Jacobs Reaction

Gould_Jacobs Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEM - EtOH DEM Diethyl Ethoxymethylenemalonate Product Ethyl 4-Hydroxyquinoline-3-carboxylate Intermediate->Product Thermal Cyclization (High Temp.) - EtOH

Caption: Workflow of the Gould-Jacobs Reaction.

II. The Conrad-Limpach Synthesis: A Thermally Driven Cyclization

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines.[12] The reaction conditions determine the regioselectivity, with lower temperatures favoring the formation of an enamine intermediate that cyclizes to the 4-hydroxyquinoline upon heating.[13]

Causality in Experimental Choices

The high temperatures (around 250 °C) required for the cyclization step are a key feature of the Conrad-Limpach synthesis.[12] This is necessary to overcome the activation energy for the intramolecular cyclization. The use of high-boiling, inert solvents like mineral oil or Dowtherm A is crucial for maintaining a consistent high temperature and preventing charring, which can be a significant issue in solvent-free conditions, thereby improving yields and making the process more amenable to scale-up.[12][14]

Self-Validating Protocol: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline-3-carboxylate Derivative
  • Reaction Setup: In a flask equipped with a mechanical stirrer and a distillation head, combine the substituted aniline (1.0 eq) and a β-ketoester (e.g., diethyl malonate, 1.1 eq) in a high-boiling inert solvent like mineral oil.

  • Reaction Execution: Heat the mixture to 140-160 °C to form the enamine intermediate, distilling off the water formed. After the initial condensation, increase the temperature to 250-270 °C and maintain for 1-2 hours to effect cyclization.

  • Work-up and Isolation: Cool the reaction mixture. The product will often precipitate. Dilute the mixture with a hydrocarbon solvent (e.g., hexane) to facilitate filtration. Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent to remove the mineral oil, and dry.

Visualization of the Conrad-Limpach Synthesis

Conrad_Limpach Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + β-Ketoester (140-160°C) - H₂O BetaKetoester β-Ketoester Product 4-Hydroxyquinoline Enamine->Product Thermal Cyclization (250-270°C)

Caption: Key steps in the Conrad-Limpach Synthesis.

III. The Friedländer Annulation: A Versatile and Scalable Method

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, such as a β-ketoester, to form a quinoline.[15] This method is highly versatile for producing polysubstituted quinolines and has seen significant advancements that improve its scalability.[16]

Causality in Experimental Choices

The choice of catalyst is paramount in the Friedländer reaction. While classical conditions often employ strong acids or bases, modern protocols utilize milder and more environmentally friendly catalysts like solid acids (e.g., Nafion), ionic liquids, or metal triflates.[5] These catalysts facilitate the initial condensation and subsequent cyclodehydration under less harsh conditions, minimizing side reactions and simplifying purification. The use of recyclable solid catalysts is particularly advantageous for large-scale production, reducing waste and cost.

Self-Validating Protocol: Friedländer Synthesis of an Ethyl 2-Arylquinoline-3-carboxylate
  • Reaction Setup: In a suitable reactor, charge the 2-aminobenzophenone (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a solvent such as toluene.

  • Reaction Execution: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture and wash with an aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualization of the Friedländer Annulation Workflow

Friedlander cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Aminoaryl Ketone 2-Aminoaryl Ketone Condensation Condensation & Cyclodehydration 2-Aminoaryl Ketone->Condensation β-Ketoester β-Ketoester β-Ketoester->Condensation Substituted Quinoline-3-carboxylate Substituted Quinoline-3-carboxylate Condensation->Substituted Quinoline-3-carboxylate Catalyst (e.g., p-TsOH) Heat

Caption: Workflow of the Friedländer Annulation.

IV. Modern Approaches: Transition-Metal Catalysis and Flow Chemistry

Recent advances in organic synthesis have introduced powerful new methods for the construction of quinoline rings that offer significant advantages in terms of efficiency, substrate scope, and scalability.

Transition-Metal Catalyzed C-H Activation

Transition-metal catalysis, particularly through C-H activation, has emerged as a highly atom-economical and efficient strategy for quinoline synthesis.[2][6][17] These methods allow for the direct coupling of simple and readily available starting materials, avoiding the need for pre-functionalized substrates often required in classical methods. While catalyst cost and removal can be a concern for industrial applications, the high efficiency and potential for catalyst recycling make this an attractive area of research for scalable synthesis.[18] A patent describes a one-pot, cost-effective, and industrially feasible catalytic synthesis of 3-substituted quinoline carboxylates from anilines with yields greater than 80%.[19]

Flow Chemistry for Continuous Production

Flow chemistry offers a paradigm shift from traditional batch processing, enabling the continuous and safe production of quinoline derivatives.[7][8] The use of microreactors or tubular reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions.[20] The scalability of flow processes is often superior to batch methods, with throughputs of several grams per hour being achievable.[7][20]

Self-Validating Protocol: A Conceptual Flow Synthesis
  • System Setup: A flow chemistry system is assembled with two inlet pumps, a mixing unit, a heated reactor coil, and a back-pressure regulator.

  • Reagent Preparation: Solutions of the starting materials (e.g., an aniline derivative and a suitable coupling partner) are prepared in an appropriate solvent.

  • Reaction Execution: The reagent solutions are pumped into the system, mixed, and passed through the heated reactor coil. The residence time and temperature are optimized to achieve maximum conversion.

  • In-line Work-up and Collection: The product stream can be passed through a purification cartridge or directly collected. The solvent can then be removed to isolate the final product.

Visualization of a Continuous Flow Synthesis Workflow

Flow_Chemistry ReagentA Reagent A (Pump 1) Mixer T-Mixer ReagentA->Mixer ReagentB Reagent B (Pump 2) ReagentB->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of Methyl 7-bromoquinoline-3-carboxylate

This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth technical support for the synthesis of Methyl 7-bromoquinoline-3-carboxylate. This valuable scaffold is often sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth technical support for the synthesis of Methyl 7-bromoquinoline-3-carboxylate. This valuable scaffold is often synthesized via the Gould-Jacobs reaction, a powerful method for constructing the quinoline core. This document offers a comprehensive approach to optimizing reaction conditions, troubleshooting common issues, and ensuring high-purity product isolation.

I. Reaction Overview and Mechanism

The synthesis of Methyl 7-bromoquinoline-3-carboxylate is typically achieved through a multi-step process, beginning with the Gould-Jacobs reaction between 3-bromoaniline and diethyl ethoxymethylenemalonate (DEEM). This is followed by hydrolysis of the resulting ethyl ester and subsequent methylation to yield the final product.

The core of this synthesis, the Gould-Jacobs reaction, proceeds through two key stages:

  • Condensation: The reaction commences with a nucleophilic attack of the amine nitrogen of 3-bromoaniline on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the intermediate, diethyl N-(3-bromophenyl)aminomethylenemalonate.[1]

  • Thermal Cyclization: This intermediate then undergoes an intramolecular 6-electron cyclization at high temperatures. This step is often the most critical and challenging, requiring careful optimization to maximize the yield of the desired 4-hydroxyquinoline ring system.[1]

Following the successful cyclization, the ethyl ester is typically hydrolyzed to the corresponding carboxylic acid, which is then esterified to the methyl ester.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

Materials:

  • 3-bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring to approximately 110-120 °C for 1-2 hours to facilitate the initial condensation and removal of ethanol.

  • Add a high-boiling point solvent such as Dowtherm A to the reaction mixture.

  • Increase the temperature to 250 °C and maintain reflux for 2-3 hours to induce thermal cyclization.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid product and wash with a suitable solvent like acetonitrile or ethanol to remove residual high-boiling solvent and unreacted starting materials.[3]

  • Dry the product under vacuum.

Step 2: Hydrolysis to 7-bromo-4-hydroxyquinoline-3-carboxylic acid

Materials:

  • Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend the crude ethyl ester in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed. Monitor by TLC.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Filter the precipitate, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.

Step 3: Esterification to Methyl 7-bromoquinoline-3-carboxylate

Materials:

  • 7-bromo-4-hydroxyquinoline-3-carboxylic acid

  • Methanol

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

Procedure:

  • Suspend the 7-bromo-4-hydroxyquinoline-3-carboxylic acid in methanol.

  • Carefully add thionyl chloride dropwise at 0 °C. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • Heat the mixture to reflux and maintain for 4-6 hours.[4] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • The product may precipitate upon neutralization. Filter the solid and wash with water.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl 7-bromoquinoline-3-carboxylate.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Yield in Cyclization Step 1. Incomplete Condensation: The initial formation of the anilinomethylenemalonate intermediate is crucial. Insufficient heating or reaction time can lead to a lower concentration of the cyclization precursor. 2. Suboptimal Cyclization Temperature: The thermal cyclization requires a high activation energy. If the temperature is too low, the reaction rate will be slow, resulting in incomplete conversion. 3. Product Degradation: Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition of the product. 4. Side Reactions: At elevated temperatures, decarboxylation of the 3-carboxylic acid group can occur, leading to the formation of 7-bromo-4-hydroxyquinoline as a byproduct.1. Optimize Condensation: Ensure the initial heating step at 110-120 °C is carried out for a sufficient duration. Consider removing the ethanol formed in this step to drive the equilibrium towards the product. 2. Fine-tune Cyclization Temperature: The optimal temperature for cyclization is critical. A thorough temperature-time examination is recommended to find the sweet spot that maximizes yield while minimizing degradation. Microwave-assisted heating can sometimes offer better control and improved yields.[3][5] 3. Monitor Reaction Progress: Closely monitor the reaction by TLC. Once the starting material is consumed and the product spot intensity is maximized, cool the reaction to prevent degradation. 4. Characterize Byproducts: If a significant amount of a byproduct is observed, isolate and characterize it. If decarboxylation is confirmed, consider performing the cyclization at a slightly lower temperature for a longer duration.
Formation of Impurities 1. Unreacted Starting Materials: Incomplete reaction will leave residual 3-bromoaniline or DEEM. 2. Hydrolysis of Ester: During workup or purification, the methyl ester can be partially hydrolyzed back to the carboxylic acid. 3. Di-substitution: Although less common, reaction of the product with the starting materials can lead to more complex impurities.1. Ensure Complete Reaction: Use a slight excess of DEEM and monitor the reaction to completion by TLC. 2. Anhydrous Conditions for Esterification: Ensure that the esterification step is carried out under anhydrous conditions to prevent hydrolysis. Use dry methanol and freshly distilled thionyl chloride. 3. Purification: Utilize column chromatography for purification if recrystallization is insufficient to remove persistent impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may have some solubility in the reaction solvent or wash solvents, leading to losses during filtration. 2. Oiling Out: During recrystallization, the product may separate as an oil instead of forming crystals. 3. Co-precipitation of Impurities: Impurities with similar solubility profiles can co-precipitate with the desired product.1. Optimize Washing: Use minimal amounts of cold solvent for washing the filtered product to minimize solubility losses. 2. Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexane) can often induce crystallization. Seeding with a small crystal of the pure product can also be beneficial. 3. Chromatography: If recrystallization fails to provide pure material, column chromatography is the recommended method for purification.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of the high-boiling point solvent in the Gould-Jacobs reaction?

A1: The high-boiling point solvent, such as Dowtherm A or diphenyl ether, serves as a heat transfer medium to achieve the high temperatures (typically >250 °C) required for the thermal cyclization step. These solvents are thermally stable and allow for uniform heating of the reaction mixture.

Q2: Can I use a different aniline in this reaction?

A2: Yes, the Gould-Jacobs reaction is versatile and can be used with various substituted anilines. However, the reaction is most effective for anilines with electron-donating groups at the meta-position.[1] The electronic nature of the substituent can influence the regioselectivity of the cyclization.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediate, and product. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

Q4: What are the safety precautions I should take during this synthesis?

A4: This synthesis involves high temperatures and potentially hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. High-temperature reactions should be conducted with caution, using appropriate heating mantles and condensers. Thionyl chloride is corrosive and reacts violently with water; it should be handled with extreme care.

Q5: My final product is a carboxylic acid instead of the methyl ester. What went wrong?

A5: This indicates that the esterification step was unsuccessful or that the methyl ester was hydrolyzed during workup. Ensure that you used a sufficient amount of the esterifying agent (e.g., thionyl chloride) and that the reaction was carried out under anhydrous conditions. During workup, avoid prolonged exposure to acidic or basic aqueous solutions.

V. Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of Methyl 7-bromoquinoline-3-carboxylate.

SynthesisWorkflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Esterification Start 3-bromoaniline + Diethyl ethoxymethylenemalonate Condensation Condensation (110-120°C) Start->Condensation Cyclization Thermal Cyclization (250°C in Dowtherm A) Condensation->Cyclization Product1 Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate Cyclization->Product1 Hydrolysis Hydrolysis (NaOH, Reflux) Product1->Hydrolysis Product2 7-bromo-4-hydroxyquinoline-3-carboxylic acid Hydrolysis->Product2 Esterification Esterification (Methanol, SOCl₂) Product2->Esterification FinalProduct Methyl 7-bromoquinoline-3-carboxylate Esterification->FinalProduct

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 7-bromoquinoline-3-carboxylate

Welcome to the technical support center for the purification of crude Methyl 7-bromoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Methyl 7-bromoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of purifying this important synthetic intermediate. Our focus is on providing practical, experience-driven solutions grounded in solid scientific principles.

Introduction: The Challenge of Purity

Methyl 7-bromoquinoline-3-carboxylate is a key building block in medicinal chemistry and materials science.[1] However, its synthesis can often yield a crude product contaminated with starting materials, regioisomers, and other byproducts. Achieving high purity is paramount for subsequent successful applications. This guide will equip you with the knowledge to effectively purify your crude product, troubleshoot common issues, and understand the rationale behind each step.

At a Glance: Choosing Your Purification Strategy

The first critical decision in any purification workflow is selecting the appropriate technique. The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities present.

Purification_Strategy Crude_Product Crude Methyl 7-bromoquinoline-3-carboxylate TLC_Analysis Analyze by TLC Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization  One major spot with minor, less polar impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple spots of varying polarities or closely running impurities Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of Methyl 7-bromoquinoline-3-carboxylate in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" instead of crystallizing upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to a very high concentration of the solute or the presence of impurities that disrupt the crystallization process.

  • Causality: The solubility of the compound at the elevated temperature is so high that upon cooling, the solution becomes supersaturated too quickly for orderly crystal lattice formation. Impurities can also act as a solvent for your product, preventing crystallization.

  • Solutions:

    • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of the primary solvent (the one in which your compound is more soluble) to slightly decrease the overall concentration.

    • Slow Cooling: Allow the solution to cool more slowly. A Dewar flask or an insulated container can be used to slow the rate of cooling, providing more time for crystals to form.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Q2: I have very poor recovery after recrystallization. What are the likely causes?

A2: Low recovery is a common issue and can often be attributed to the choice of solvent or the volume used.

  • Causality:

    • High Solubility in Cold Solvent: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] If your compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor.

    • Excessive Solvent: Using too much solvent will keep more of your product dissolved even after cooling.

  • Solutions:

    • Solvent Selection: Re-evaluate your solvent system. Test the solubility of your crude product in a range of solvents to find one with a steep solubility curve with respect to temperature. Common solvent systems for esters include ethanol/water, and hexane/ethyl acetate.[3]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.

    • Solvent Evaporation: If you've used too much solvent, you can carefully evaporate some of it by gently heating the solution and then allowing it to cool again.

Q3: The recrystallized product is still colored. How can I remove colored impurities?

A3: Colored impurities are often highly conjugated organic molecules that can be effectively removed with activated charcoal.

  • Causality: These impurities are present in small amounts but have strong chromophores.

  • Solution:

    • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Be cautious as the solution may bump.

    • Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal. This is a critical step and must be done quickly to prevent the product from crystallizing prematurely in the filter funnel.

    • Allow the filtered, colorless solution to cool and crystallize as usual.

Column Chromatography Issues

Q1: My compound is streaking or tailing on the TLC plate. How will this affect my column, and how can I prevent it?

A1: Tailing on a TLC plate is a strong indicator that you will have poor separation on a silica gel column.[4] For quinoline derivatives, this can be due to interactions with the acidic silica gel.

  • Causality: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to tailing.[4]

  • Solutions:

    • Solvent System Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) is sufficient to neutralize the acidic sites on the silica gel and improve the spot shape.

    • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as neutral or basic alumina, although silica gel is generally preferred for its versatility.

Q2: I can't get good separation between my product and an impurity. What are my options?

A2: Achieving good separation between compounds with similar polarities can be challenging but is often achievable with careful optimization of the mobile phase.

  • Causality: The impurity has a polarity very close to that of your desired product, resulting in similar retention factors (Rf values).

  • Solutions:

    • Fine-tune the Eluent Polarity: A common solvent system for compounds of moderate polarity like Methyl 7-bromoquinoline-3-carboxylate is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5][6] Prepare several TLCs with slightly different solvent ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find the optimal separation. An ideal Rf value for the desired compound for good separation on a column is around 0.3.[7]

    • Change Solvent System: Sometimes, changing the nature of the polar solvent can improve separation even if the overall polarity is similar. For example, replacing ethyl acetate with dichloromethane might alter the specific interactions between your compounds and the stationary phase, leading to better separation.

    • Gradient Elution: If a single solvent system doesn't provide adequate separation for all components, a gradient elution can be employed during column chromatography. Start with a less polar solvent mixture to elute the non-polar impurities and gradually increase the polarity to elute your product, leaving the more polar impurities on the column.

Q3: My compound seems to be decomposing on the column. Why is this happening?

A3: Decomposition on a silica gel column is often due to the acidic nature of the stationary phase, especially for sensitive compounds.

  • Causality: The ester functional group in Methyl 7-bromoquinoline-3-carboxylate can be susceptible to hydrolysis under acidic conditions, although this is more of a concern with prolonged exposure and the presence of water.[8] More likely, other functional groups in related impurities might be acid-sensitive.

  • Solutions:

    • Neutralize the Silica: As mentioned for tailing, adding a small amount of triethylamine to the eluent can help neutralize the silica gel.

    • Deactivated Silica: Use a deactivated silica gel. This can be prepared by mixing the silica gel with a small percentage of water.

    • Speed: Run the column as quickly as possible without sacrificing separation (flash chromatography) to minimize the time your compound spends in contact with the silica.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude Methyl 7-bromoquinoline-3-carboxylate?

A1: The impurities will depend on the synthetic route used. However, common impurities in related syntheses include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Isomers with the bromine atom at a different position on the quinoline ring.

  • Hydrolyzed Product: 7-bromoquinoline-3-carboxylic acid, which can be formed if water is present during the reaction or workup. This impurity will be significantly more polar.

  • Byproducts from Side Reactions: Depending on the specific synthesis (e.g., Skraup, Friedländer), various condensation or polymerization byproducts may form.[9]

Q2: What is a good starting solvent system for TLC analysis of Methyl 7-bromoquinoline-3-carboxylate?

A2: A good starting point for TLC analysis would be a 7:3 or 8:2 mixture of hexanes:ethyl acetate.[10] This should give you a good initial indication of the polarity of your product and impurities. You can then adjust the ratio to achieve an Rf value for your product in the range of 0.2-0.4 for optimal column chromatography separation.

Q3: Can I use distillation to purify my product?

A3: While distillation is a powerful purification technique, it is generally not suitable for high molecular weight, solid organic compounds like Methyl 7-bromoquinoline-3-carboxylate. The high temperatures required would likely lead to decomposition. Extractive distillation is a more specialized technique sometimes used for esters but is less common in a standard research lab setting.[11]

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using multiple analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range that is consistent with the literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and can be used to detect the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for assessing purity and can provide a quantitative measure (e.g., >99% pure).

Experimental Protocols

Protocol 1: Recrystallization of Methyl 7-bromoquinoline-3-carboxylate

This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a test solvent (e.g., ethanol, ethyl acetate, or a mixture like hexane:ethyl acetate). If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[2] A promising system for this class of compounds is an ethanol/water mixture.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of approximately 1 gram of crude product.

  • TLC Analysis and Solvent Selection: Determine the optimal eluent system using TLC. A good system will show good separation between your product and impurities, with an Rf value for the product of around 0.3.[7] A common eluent for this type of compound is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Gently pour the slurry into the column, avoiding air bubbles. Tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is the "dry loading" method and is preferred for better separation.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting the collected fractions on a TLC plate and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Methyl 7-bromoquinoline-3-carboxylate.

Column_Chromatography_Workflow Start Start TLC 1. TLC Analysis & Solvent Selection Start->TLC Packing 2. Pack Column with Silica Gel TLC->Packing Loading 3. Load Crude Sample Packing->Loading Elution 4. Elute with Solvent System Loading->Elution Collection 5. Collect Fractions Elution->Collection Analysis 6. Analyze Fractions by TLC Collection->Analysis Combine 7. Combine Pure Fractions Analysis->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Step-by-step workflow for flash column chromatography.

Data Summary Table

Purification MethodTypical Solvents/EluentsKey AdvantagesCommon Challenges
Recrystallization Ethanol/Water, Hexane/Ethyl AcetateScalable, can yield very pure crystalline material"Oiling out," poor recovery, finding a suitable solvent
Column Chromatography Hexanes/Ethyl Acetate, DCM/MethanolVersatile, can separate complex mixturesTailing, decomposition on silica, co-elution of impurities

References

  • JP2001322979A - Method for producing 3-bromoquinoline - Google P
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P
  • Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate) - MDPI. (URL: [Link])

  • Methyl 7-bromoquinoline-3-carboxylate (C11H8BrNO2) - PubChem. (URL: [Link])

  • WO2011131609A2 - Purification of carboxylic esters by extractive distillation - Google P
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (URL: [Link])

  • Tips and Tricks for the Lab: Column Choices - ChemistryViews. (URL: [Link])

  • Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. (URL: [Link])

  • Troubleshooting - Chemistry LibreTexts. (URL: [Link])

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. (URL: [Link])

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • Guide for crystallization. (URL: [Link])

  • Synthesis of quinoline-3-carboxylate derivative 21-R - ResearchGate. (URL: [Link])

  • Supramolecular purification of aromatic polyester monomers from chemical depolymerization - RSC Sustainability. (URL: [Link])

  • Column chromatography. (URL: [Link])

  • Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

  • Appendix A. Properties, Purification, and Use of Organic Solvents - ResearchGate. (URL: [Link])

  • Purification of polar NHS esters - Chemistry Stack Exchange. (URL: [Link])

  • 4 - Organic Syntheses Procedure. (URL: [Link])

  • SOP: CRYSTALLIZATION - UCT Science. (URL: [Link])

  • TLC in the Analysis of Plant Material - MDPI. (URL: [Link])

  • A convenient guide to help select replacement solvent for dichloromethane in chromatography - ResearchGate. (URL: [Link])

  • Advice for Crystallization - Universität Potsdam. (URL: [Link])

  • Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem. (URL: [Link])

  • TLC tailing and carboxylic acid? - ResearchGate. (URL: [Link])

  • What's the best solvent to remove these crystals and recrystallize it? : r/chemistry - Reddit. (URL: [Link])

  • Synthesis of 7-Aryl-9-Methyl-3h- Pyrazolo[4,3-f]Quinoline Derivatives Catalysed by Iodine. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (URL: [Link])

  • In Silica Gel Chromatography Which Compounds Elute First? - Chemistry For Everyone. (URL: [Link])

  • Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])

  • Methyl Esters - Organic Chemistry Portal. (URL: [Link])

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed. (URL: [Link])

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (URL: [Link])

  • Testing Solvents for Crystallization - Chemistry LibreTexts. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 7-bromoquinoline-3-carboxylate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of Methyl 7-bromoquinoline-3-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of Methyl 7-bromoquinoline-3-carboxylate. The following troubleshooting FAQs and protocols are designed to address common issues and provide robust solutions based on established chemical principles.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product of Methyl 7-bromoquinoline-3-carboxylate has a distinct yellow or brownish tint. What are the likely causes of this discoloration?

The presence of color in your final product is a common issue that can typically be traced back to several sources throughout the synthetic and purification process. It's crucial to determine if the color is from an impurity or a characteristic of the product itself.[1]

  • Residual Starting Materials or Reagents: Incomplete reactions can leave behind colored starting materials or reagents. For instance, some brominating agents or their byproducts can impart a yellow or brown hue.

  • Side-Reaction Products: The synthesis of quinoline derivatives can sometimes lead to the formation of colored byproducts.[2] These can include nitrated or oxidized species, especially if the reaction conditions are not strictly controlled.

  • Degradation of the Product: Bromoquinoline compounds can be sensitive to light, heat, and air.[3] Prolonged exposure to these conditions during the workup or purification can lead to the formation of colored degradation products.

  • Formation of Charge-Transfer Complexes: Aromatic and heteroaromatic compounds can sometimes form colored charge-transfer complexes with residual solvents or other impurities.

Question 2: I've confirmed the color is due to an impurity. What is the most straightforward method to remove it?

For many common colored impurities, recrystallization is the most effective and often the simplest purification technique. The success of this method relies on selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain either soluble or insoluble at all temperatures.

Question 3: How do I select the best solvent for the recrystallization of Methyl 7-bromoquinoline-3-carboxylate?

The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

General Solvent Screening Protocol:

  • Place a small amount of your impure product (approx. 50 mg) into a test tube.

  • Add a few drops of the test solvent and observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the mixture to the solvent's boiling point and observe if it dissolves.

  • If it dissolves, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

Commonly successful solvents for the recrystallization of quinoline derivatives include:

  • Ethanol

  • Methanol

  • Ethyl Acetate

  • Acetonitrile

  • Toluene

  • Hexanes (often used as an anti-solvent)

It is often beneficial to use a mixed solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) to achieve the desired solubility profile.[4]

Question 4: My colored impurity is persistent even after recrystallization. What other purification techniques can I employ?

If recrystallization fails to remove the colored impurities, more advanced techniques may be necessary.

  • Activated Carbon Treatment: Activated carbon is a highly porous material with a large surface area that can effectively adsorb large, colored organic molecules.[5][6]

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities.[7] For bromoquinoline compounds, silica gel is a common stationary phase.[7] However, if your compound is acid-sensitive, it may be necessary to use a deactivated silica gel or an alternative stationary phase like neutral or basic alumina.[3]

II. Detailed Purification Protocols

Protocol 1: Decolorization using Activated Carbon

This protocol should be performed after dissolving the crude product in a suitable solvent for recrystallization but before crystal formation is induced.

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure Methyl 7-bromoquinoline-3-carboxylate in the minimum amount of a suitable hot solvent in an Erlenmeyer flask.

  • Cooling: Allow the solution to cool slightly to prevent flash boiling when the activated carbon is added.

  • Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the solution. Caution: Add the carbon slowly to avoid bumping.

  • Heating: Gently heat the mixture at its boiling point for 5-10 minutes with swirling. This allows the carbon to adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite® pad in a heated funnel to remove the activated carbon. The goal is to prevent the desired product from crystallizing prematurely on the filter paper.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

Troubleshooting Workflow for Activated Carbon Treatment

Caption: Workflow for Decolorization with Activated Carbon

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., Hexane/Ethyl Acetate mixture). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.[8]

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified Methyl 7-bromoquinoline-3-carboxylate.

G cluster_0 Column Setup cluster_1 Separation Process Silica Silica Gel (Stationary Phase) Elution Elution with Increasing Polarity Silica->Elution Solvent Eluent (Mobile Phase) Solvent->Elution Impurity More Polar Impurity Product Less Polar Product Elution->Impurity Elutes Later Elution->Product Elutes First

Sources

Optimization

Solubility issues of Methyl 7-bromoquinoline-3-carboxylate in common solvents

Topic: Solubility Optimization & Troubleshooting Guide CAS: 1001756-23-5 | Formula: C₁₁H₈BrNO₂ | M.W.: 266.09 g/mol [1] Executive Summary: The Solubility Challenge Methyl 7-bromoquinoline-3-carboxylate presents a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting Guide

CAS: 1001756-23-5 | Formula: C₁₁H₈BrNO₂ | M.W.: 266.09 g/mol [1]

Executive Summary: The Solubility Challenge

Methyl 7-bromoquinoline-3-carboxylate presents a specific solubility profile dictated by its planar heteroaromatic core and lipophilic substituents .[1] The quinoline ring system induces strong


-

stacking interactions in the solid state, leading to high lattice energy.
  • The Core Issue: While the ester group adds some polarity, the 7-bromo substituent and the aromatic ring make the molecule predominantly lipophilic. It resists dissolution in water and cold alcohols but dissolves readily in dipolar aprotic solvents that can disrupt

    
    -stacking.[1]
    
  • Common Failure Point: Users often encounter "oiling out" during recrystallization or precipitation upon dilution in aqueous biological buffers.[1]

Part 1: The Solubility Matrix

Use this table to select the correct solvent system for your specific application.

Solvent ClassSpecific SolventsSolubility RatingApplication Notes
Dipolar Aprotic DMSO, DMF, DMAc Excellent Best for stock solutions (>50 mM) and cross-coupling reactions.[1] Breaks

-stacking effectively.
Chlorinated DCM, Chloroform Good Ideal for liquid-liquid extraction (workup) and NMR analysis.[1]
Esters/Ketones Ethyl Acetate, Acetone Moderate Temperature-dependent.[1] Good for recrystallization (hot) or column elution.[1]
Ethers THF, 1,4-Dioxane Good Preferred for reduction reactions or Suzuki couplings (often mixed with water).
Alcohols Methanol, Ethanol Low (Cold) / High (Hot) Primary Anti-solvent. Used for recrystallization. Risk of "oiling out" if cooled too fast.[1][2]
Aqueous Water, PBS Insoluble Do not use without a co-solvent (e.g., <0.5% DMSO).
Hydrocarbons Hexanes, Pentane Insoluble Used strictly to precipitate the product or as a column chromatography mobile phase component.
Part 2: Troubleshooting Workflows
Scenario A: Reaction Failure – Reactant Insolubility

Context: You are attempting a Suzuki-Miyaura coupling at the C-7 bromine position, but the starting material remains a suspension in the Dioxane/Water mixture, leading to low conversion.

The Mechanism: The hydrophobic bromo-quinoline core does not partition well into the aqueous phase where the base (e.g.,


) resides, and it may not fully dissolve in cold dioxane.

Step-by-Step Optimization:

  • Switch Solvent System: Move from Dioxane/Water to DMF or DMAc (Dimethylacetamide).[1] These high-boiling solvents fully solubilize the quinoline, allowing higher reaction temperatures (90–110°C).[1]

  • Phase Transfer: If you must use a biphasic system (e.g., Toluene/Water), add a Phase Transfer Catalyst (PTC) such as TBAB (Tetrabutylammonium bromide) (5 mol%) to shuttle the base into the organic phase.

  • Degassing: This compound is prone to oxidative by-products at high temperatures.[1] Always degas the solvent after dissolving the reactant but before adding the Palladium catalyst.

Scenario B: Purification – The "Oiling Out" Issue

Context: During recrystallization from hot Ethanol or EtOAc/Hexane, the compound separates as a sticky oil at the bottom of the flask rather than forming crystals.

The Cause: This occurs when the compound's melting point in the solvent mixture is lower than the saturation temperature. The compound undergoes liquid-liquid phase separation before it can crystallize.[1]

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil fully dissolves.

  • Solvent Adjustment: Add a small amount of the good solvent (e.g., DCM or Acetone) to lower the saturation point.

  • Seeding: Cool the solution very slowly to room temperature. Once at RT, add a "seed crystal" (if available) or scratch the inner glass surface with a glass rod to create nucleation sites.

  • The "DCM Layering" Trick:

    • Dissolve the crude solid in a minimum amount of DCM (where it is highly soluble).[1]

    • Carefully layer 3x volume of Hexanes on top.[1]

    • Cover and let stand undisturbed.[1] The slow diffusion of Hexanes into the DCM will force controlled crystallization.

Scenario C: Biological Assays – Precipitation in Media

Context: When adding the DMSO stock solution to cell culture media, the compound precipitates, causing false negatives in IC50 assays.

The Fix:

  • Sonication: Sonicate the DMSO stock before use to ensure no micro-aggregates exist.[1]

  • Intermediate Dilution: Do not pipette 100% DMSO stock directly into media.

    • Step 1: Dilute DMSO stock 1:10 into PBS + 10% Solutol HS 15 or Tween 80 .[1]

    • Step 2: Add this intermediate mix to the cell media.[1] The surfactant prevents immediate crash-out of the hydrophobic quinoline.[1]

Part 3: Decision Logic & Visualizations
Figure 1: Solvent Selection Decision Tree

Use this logic flow to determine the appropriate solvent based on your experimental stage.

SolubilityLogic Start Select Application Reaction Chemical Reaction Start->Reaction Purification Purification Start->Purification Analysis Analysis (NMR/LCMS) Start->Analysis Coupling Pd-Coupling (Suzuki/Buchwald) Reaction->Coupling Reduction Ester Reduction Reaction->Reduction Recryst Recrystallization Purification->Recryst Column Flash Column Purification->Column NMR 1H NMR Analysis->NMR LCMS LC-MS Analysis->LCMS Solv_DMF Use DMF or DMAc (High T, Homogeneous) Coupling->Solv_DMF Solv_THF Use Anhydrous THF (0°C to RT) Reduction->Solv_THF Solv_EtOH Ethanol/Water (Slow Cool) Recryst->Solv_EtOH Solv_Hex Hexane/EtOAc (Gradient) Column->Solv_Hex Solv_CDCl3 CDCl3 or DMSO-d6 NMR->Solv_CDCl3 Solv_ACN ACN/Water + 0.1% FA (Acid helps solubility) LCMS->Solv_ACN

Caption: Operational workflow for selecting solvents based on experimental intent. Green nodes indicate recommended solvent systems.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I hydrolyze the ester to the acid (COOH) easily? A: Yes, but solubility will change drastically. Hydrolysis (using LiOH in THF/Water) yields the 7-bromoquinoline-3-carboxylic acid.[1] This product is amphoteric. To isolate it, you must adjust the pH to the isoelectric point (approx pH 4-5) where it will precipitate from water. It will be less soluble in organic solvents like DCM than the methyl ester [1].[1]

Q2: Why does my NMR spectrum in CDCl3 show broad peaks? A: This often indicates aggregation due to


-stacking at high concentrations.[1]
  • Fix: Switch to DMSO-d6 . The sulfoxide oxygen interacts with the aromatic ring, breaking up aggregates and sharpening the signals [2].

Q3: Is this compound stable in solution? A: In anhydrous organic solvents (DCM, DMSO), it is stable for weeks at -20°C. In aqueous buffers or protic solvents with nucleophiles (like amines), the ester is susceptible to hydrolysis or aminolysis over time. Always prepare aqueous dilutions fresh.[1]

References
  • PubChem. (n.d.).[1][3][4] 2-Bromoquinoline-4-carboxylic acid (Analogous Solubility Data). National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting

Identifying byproducts in Methyl 7-bromoquinoline-3-carboxylate synthesis by NMR

Guide ID: TSC-QN-2026-01 Topic: Identifying Byproducts in Methyl 7-bromoquinoline-3-carboxylate Synthesis by NMR Senior Application Scientist: Dr. Gemini Welcome to the Technical Support Center for advanced heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Guide ID: TSC-QN-2026-01 Topic: Identifying Byproducts in Methyl 7-bromoquinoline-3-carboxylate Synthesis by NMR Senior Application Scientist: Dr. Gemini

Welcome to the Technical Support Center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of quinoline derivatives, specifically Methyl 7-bromoquinoline-3-carboxylate. Here, we address common challenges in identifying reaction byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy, providing actionable troubleshooting advice to enhance reaction yield, purity, and overall success.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows more aromatic signals than expected for pure Methyl 7-bromoquinoline-3-carboxylate. What are the likely impurities?

A1: The presence of additional aromatic signals strongly suggests the formation of one or more byproducts. In a typical Gould-Jacobs synthesis starting from 3-bromoaniline and a dialkyl methylenemalonate derivative, the most common byproducts are:

  • Unreacted Starting Material: Residual 3-bromoaniline.

  • Incomplete Cyclization: The stable intermediate, Methyl 2-((3-bromoanilino)methylene)malonate.

  • Isomeric Product: Methyl 5-bromoquinoline-3-carboxylate, arising from an alternative cyclization pathway.

  • Hydrolysis Product: 7-bromoquinoline-3-carboxylic acid, especially if there's moisture in the reaction or during workup.

Each of these species has a distinct NMR fingerprint, which is detailed in the Troubleshooting Guide below.

Q2: I observe a broad singlet around 11-12 ppm in my ¹H NMR. What could this be?

A2: A broad singlet in this downfield region is characteristic of a carboxylic acid proton. This indicates the presence of 7-bromoquinoline-3-carboxylic acid, which can form if the methyl ester of your target compound is hydrolyzed. This can happen if the reaction is exposed to water at high temperatures or under acidic/basic conditions during the workup.

Q3: My reaction has a low yield of the desired product, and I have a significant amount of a compound with ¹H NMR signals for two equivalent methoxy groups. What is this byproduct?

A3: The presence of a byproduct with two equivalent methoxy groups points to the uncyclized intermediate, Methyl 2-((3-bromoanilino)methylene)malonate. The thermal cyclization step of the Gould-Jacobs reaction requires high temperatures (often >200 °C).[1] If the reaction temperature is too low or the reaction time is insufficient, this intermediate will not be fully converted to the quinoline product.

Q4: How can I distinguish between the desired 7-bromo isomer and the potential 5-bromo isomeric byproduct in the ¹H NMR spectrum?

A4: Distinguishing between the 7-bromo and 5-bromo isomers relies on analyzing the coupling patterns of the protons on the benzene portion of the quinoline ring.

  • For Methyl 7-bromoquinoline-3-carboxylate: You would expect to see a doublet for H-8, a doublet of doublets for H-6, and a doublet for H-5. The H-8 proton will be adjacent to the nitrogen-containing ring, and H-5 will be adjacent to H-6.

  • For Methyl 5-bromoquinoline-3-carboxylate: You would observe a doublet for H-6, a triplet (or doublet of doublets with similar coupling constants) for H-7, and a doublet for H-8. The key difference is the triplet-like signal for H-7, which is coupled to both H-6 and H-8.

A 2D NMR technique like COSY (Correlation Spectroscopy) can definitively establish these proton-proton correlations.

Troubleshooting Guide: Byproduct Identification by NMR

This section provides a detailed breakdown of the expected ¹H and ¹³C NMR signals for the target product and its most common byproducts. Chemical shifts are predicted based on analogous compounds and established substituent effects in quinoline systems.[1][2][3][4][5]

Compound NameStructureKey ¹H NMR Signals (ppm, in CDCl₃)Key ¹³C NMR Signals (ppm, in CDCl₃)
Methyl 7-bromoquinoline-3-carboxylate (Target Product) ~9.2 (s, 1H, H-2), ~8.7 (s, 1H, H-4), ~8.2 (d, 1H, H-5), ~8.0 (d, 1H, H-8), ~7.7 (dd, 1H, H-6), ~4.0 (s, 3H, -OCH₃)~165 (C=O), ~150 (C-2), ~148 (C-8a), ~138 (C-4), ~135 (C-6), ~130 (C-5), ~129 (C-8), ~125 (C-4a), ~122 (C-7), ~120 (C-3), ~53 (-OCH₃)
Methyl 2-((3-bromoanilino)methylene)malonate (Intermediate) ~11.0 (br d, 1H, NH), ~8.5 (d, 1H, =CH), ~7.5-7.0 (m, 4H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.8 (s, 3H, -OCH₃)~168 (C=O), ~165 (C=O), ~150 (=CH), ~140 (Ar C-N), ~131 (Ar C-H), ~125 (Ar C-H), ~124 (Ar C-Br), ~120 (Ar C-H), ~116 (Ar C-H), ~95 (=C(CO₂Me)₂), ~53 (-OCH₃), ~52 (-OCH₃)
Methyl 5-bromoquinoline-3-carboxylate (Isomeric Byproduct) ~9.3 (s, 1H, H-2), ~8.8 (s, 1H, H-4), ~8.1 (d, 1H, H-6), ~8.0 (d, 1H, H-8), ~7.6 (t, 1H, H-7), ~4.0 (s, 3H, -OCH₃)~165 (C=O), ~151 (C-2), ~149 (C-8a), ~139 (C-4), ~133 (C-6), ~130 (C-8), ~128 (C-7), ~126 (C-4a), ~121 (C-5), ~120 (C-3), ~53 (-OCH₃)
7-bromoquinoline-3-carboxylic acid (Hydrolysis Product) ~11-12 (br s, 1H, -COOH), ~9.3 (s, 1H, H-2), ~8.8 (s, 1H, H-4), ~8.3 (d, 1H, H-5), ~8.1 (d, 1H, H-8), ~7.8 (dd, 1H, H-6)~170 (C=O), ~150 (C-2), ~148 (C-8a), ~139 (C-4), ~135 (C-6), ~130 (C-5), ~129 (C-8), ~125 (C-4a), ~122 (C-7), ~122 (C-3)
3-Bromoaniline (Starting Material) ~7.0 (t, 1H), ~6.8-6.9 (m, 2H), ~6.6 (d, 1H), ~3.7 (br s, 2H, -NH₂)[3][6]~148 (C-NH₂), ~131 (C-H), ~123 (C-Br), ~121 (C-H), ~118 (C-H), ~114 (C-H)
Dimethyl (methoxymethylidene)malonate (Starting Material) ~7.6 (s, 1H, =CH), ~4.0 (s, 3H, =CHOCH₃), ~3.8 (s, 3H, -OCH₃), ~3.75 (s, 3H, -OCH₃)[7]~168 (C=O), ~164 (C=O), ~162 (=CH), ~92 (=C(CO₂Me)₂), ~63 (=CHOCH₃), ~52 (-OCH₃)

Visualizing the Reaction Pathway and Byproduct Formation

The following diagram illustrates the Gould-Jacobs reaction pathway for the synthesis of Methyl 7-bromoquinoline-3-carboxylate and indicates the points at which key byproducts may form.

Gould_Jacobs_Synthesis cluster_reactants Starting Materials cluster_products Products & Byproducts 3-Bromoaniline 3-Bromoaniline Malonate_Derivative Dimethyl (methoxymethylidene)malonate Intermediate Intermediate Malonate_Derivative->Intermediate Unreacted_SM Unreacted_SM Malonate_Derivative->Unreacted_SM Target_Product Methyl 7-bromoquinoline-3-carboxylate Hydrolysis_Byproduct 7-bromoquinoline-3-carboxylic acid Target_Product->Hydrolysis_Byproduct Hydrolysis Isomeric_Byproduct Methyl 5-bromoquinoline-3-carboxylate Incomplete_Cyclization Incomplete Cyclization Intermediate->Target_Product Thermal Cyclization (Desired Pathway) Intermediate->Isomeric_Byproduct Alternative Cyclization Intermediate->Incomplete_Cyclization

Caption: Gould-Jacobs reaction pathway and byproduct formation.

Experimental Protocol: Synthesis of Methyl 7-bromoquinoline-3-carboxylate

This protocol is a representative example of a Gould-Jacobs synthesis.[1][8]

Step 1: Condensation to form the Intermediate

  • In a round-bottom flask, combine 3-bromoaniline (1.0 eq) and dimethyl (methoxymethylidene)malonate (1.1 eq).

  • Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • Remove the methanol byproduct under reduced pressure. The resulting crude Methyl 2-((3-bromoanilino)methylene)malonate can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

  • Place the crude intermediate from Step 1 into a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a vigorous reflux (typically 240-260 °C) for 30-90 minutes. Monitor the reaction by TLC for the formation of the quinoline product.

  • Cool the reaction mixture to room temperature. The product should precipitate.

  • Add a non-polar solvent like hexane to facilitate further precipitation.

  • Collect the solid product by filtration and wash with cold hexane.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol or ethyl acetate.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - Supplementary Information. [Link]

  • Tarabová, D. et al. Preparation and NMR properties of derivatives of arylamino-methylidene malonic acid and pentane-2,4-dione. Acta Chimica Slovaca2016 , 9 (1), 72-79. [Link]

  • PubChem. Quinoline-3-carboxylic acid. [Link]

Sources

Optimization

How to improve the purity of Methyl 7-bromoquinoline-3-carboxylate

The following guide is structured as a specialized Technical Support Center for researchers working with halogenated quinoline scaffolds. It prioritizes troubleshooting the most common bottleneck: the separation of regio...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with halogenated quinoline scaffolds. It prioritizes troubleshooting the most common bottleneck: the separation of regioisomers and the removal of tarry byproducts.[1][2]

Ticket Type: Purity Optimization & Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active[1][2][3]

Executive Summary: The "Meta-Aniline" Challenge

If you are synthesizing Methyl 7-bromoquinoline-3-carboxylate (M7BQ), you are likely starting from 3-bromoaniline (via Meth-Cohn or Gould-Jacobs protocols).[1][2][3] The fundamental challenge is regioselectivity .[1][2]

Cyclization of a meta-substituted aniline typically yields a mixture of two isomers:

  • 7-Bromo isomer (Target): Cyclization occurs para to the bromine.

  • 5-Bromo isomer (Impurity): Cyclization occurs ortho to the bromine.

Technical Insight: The 7-bromo isomer is generally thermodynamically favored, but the 5-bromo impurity often persists (10–30% of the crude mixture) and cocrystallizes due to similar polarity.[1][2] The guide below details how to break this mixture and remove "Skraup tars" (polymerized byproducts).[1]

Diagnostic Phase: Confirming Your Impurity Profile

Before attempting purification, you must quantify the isomer ratio.[1][2][3] TLC is often insufficient because the Rf values are nearly identical.[1][2]

Protocol: 1H-NMR Isomer Distinction

Use 1H-NMR (DMSO-d6 or CDCl3) to distinguish the isomers based on the coupling pattern of the proton at the C-8 position (adjacent to the quinoline nitrogen).[1]

Feature7-Bromo Isomer (Target) 5-Bromo Isomer (Impurity)
H-8 Proton Doublet (J ~2.0 Hz) or Singlet Doublet (J ~9.0 Hz)
Coupling Logic H-8 is meta to the Br at C-7.[2][3] It only shows weak meta-coupling to H-6.[3]H-8 is ortho to the H-7 proton.[1] It shows strong ortho-coupling.[1][3]
H-5 Proton Doublet (J ~9.0 Hz) Substituted (No H-5 signal)
ngcontent-ng-c3230145110="" class="ng-star-inserted">

Analyst Note: If your H-8 signal is a clean doublet with a large coupling constant (~9 Hz), you have predominantly isolated the 5-bromo isomer (the wrong product).[2][3] If you see both small and large doublets, you have a mixture.

Troubleshooting & Purification Protocols

Issue A: "I have a 70:30 mixture of 7-Br and 5-Br. Column chromatography isn't working."

Root Cause: The dipole moments of these regioisomers are too similar for standard silica separation.[1][2] Solution: Exploit the subtle difference in crystal lattice energy via Fractional Recrystallization .[1][2]

The "Ethyl Acetate/Hexane" Protocol

The 7-bromo isomer typically packs better into crystal lattices than the sterically crowded 5-bromo isomer (where the Br is peri- to the C-4 position).[1]

  • Dissolution: Dissolve the crude solid in minimal boiling Ethyl Acetate (EtOAc) .

  • Precipitation: While boiling, slowly add Hexanes (or Heptane) until the solution becomes slightly turbid.

    • Ratio: Target a final solvent ratio of roughly 1:3 or 1:4 (EtOAc:Hexanes).[2]

  • Cooling: Allow to cool to Room Temperature (RT) slowly (over 2 hours). Do not put it on ice yet.

  • Seed: If available, add a seed crystal of pure 7-bromo material.

  • Harvest: Filter the first crop of crystals.

    • Result: The precipitate is usually enriched in the 7-bromo isomer (>95% purity).[1][2]

    • Filtrate: The mother liquor will contain the 5-bromo isomer and remaining 7-bromo.[1]

Issue B: "The product is a dark brown/black tar."

Root Cause: Oxidative polymerization of anilines or quinoline intermediates (common in high-temp cyclizations).[1] Solution: The "Acid-Base Rescue" (for the free base) or Silica Plug (for the ester).[1][2]

For the Methyl Ester (M7BQ): Do not use strong acid/base washes, as you risk hydrolyzing the ester to the carboxylic acid.[1][2]

  • Dissolve: Dissolve crude tar in Dichloromethane (DCM) (10 mL per gram).

  • Adsorb: Add activated charcoal (10% w/w) and stir for 30 minutes.

  • Filter: Pass through a pad of Celite.

  • Silica Plug: If color persists, pass the DCM solution through a short plug of silica gel (2 inches).[1][2] Elute with 100% DCM initially, then 5% MeOH/DCM. The black tar usually stays at the baseline.[1][2]

Decision Logic: The Purification Workflow

The following diagram illustrates the decision process for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture Tar_Issue High Tar Content? Start->Tar_Issue NMR_Check 1H-NMR Diagnostic (Check H-8 Coupling) Isomer_Mix Mixture (7-Br & 5-Br) NMR_Check->Isomer_Mix Split H-8 Signals Pure_7Br >95% 7-Br Isomer NMR_Check->Pure_7Br Single d (J~2Hz) Recryst Fractional Recrystallization (EtOAc/Hexanes) Isomer_Mix->Recryst Final Pure Methyl 7-bromoquinoline-3-carboxylate Pure_7Br->Final Tar_Issue->NMR_Check No (Solid) Charcoal Activated Charcoal & Silica Plug Filtration Tar_Issue->Charcoal Yes (Black/Brown) Recryst->NMR_Check Check Precipitate Charcoal->NMR_Check

Caption: Logical workflow for isolating the 7-bromo isomer from crude mixtures and tarry byproducts.

Frequently Asked Questions (FAQ)

Q1: Can I separate the isomers using Flash Chromatography? A: It is difficult. The Rf difference is typically <0.05 in standard Hexane/EtOAc systems.[1][2] If you must use chromatography, use a Toluene/Acetone gradient (starting 100% Toluene -> 5% Acetone).[1][2][3] Toluene provides better pi-pi interaction selectivity for the quinoline rings than Hexanes.

Q2: My melting point is broad (e.g., 105–115°C). Is this acceptable? A: No. A broad melting point range (>2°C) confirms the presence of the 5-bromo isomer.[1][2] Pure Methyl 7-bromoquinoline-3-carboxylate typically exhibits a sharp melting point (Literature varies, but generally 130–132°C range for similar esters).[1][2][3] Recrystallize until the range tightens.[1][2]

Q3: Can I hydrolyze the mixture to the acid, separate, and re-esterify? A: Yes, this is a valid "nuclear option."[1][2][3] The carboxylic acids often have vastly different solubility profiles in acetic acid or ethanol compared to the esters.[1][2]

  • Protocol: Hydrolyze (NaOH/MeOH) -> Acidify (pH 4) -> Filter precipitate -> Recrystallize the Acid (usually from AcOH) -> Re-esterify (MeOH/H2SO4).[2][3] This is longer but more robust for difficult mixtures [1].[1][2]

Q4: Why not start with 2-amino-4-bromobenzaldehyde? A: This would yield exclusively the 7-bromo isomer (Friedländer synthesis).[3] However, 2-amino-4-bromobenzaldehyde is significantly more expensive and unstable than 3-bromoaniline.[1][2][3] The purification guide above assumes you are using the more economical aniline route.[1][2]

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1][2][3] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[1][2][3]

  • Musser, J. H., et al. (1987).[1][2][3] Synthesis and Antiallergic Activities of 1,3-Oxazolo[4,5-h]quinolines. Journal of Medicinal Chemistry, 30(1), 96–104.[1][2][3] (Discusses separation of bromoquinoline isomers). [1][2][3]

  • Larsen, R. D., et al. (1996).[1][2][3] Practical Synthesis of 7-Chloroquinoline-3-carboxylic Acids via the Meth-Cohn Reaction.[3] The Journal of Organic Chemistry, 61(26), 9562–9563.[1][2][3] [1][2][3]

Sources

Troubleshooting

Technical Support Center: Bromoquinoline Compatibility &amp; Handling

Current Status: Operational Ticket ID: BQ-PROTO-001 Assigned Specialist: Senior Application Scientist Introduction Welcome to the Bromoquinoline Technical Support Center. This guide addresses the specific chemical and ma...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: BQ-PROTO-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Bromoquinoline Technical Support Center. This guide addresses the specific chemical and material incompatibilities associated with bromoquinoline scaffolds. Unlike simple aryl halides, bromoquinolines possess a basic nitrogen atom and an electron-deficient ring system, creating a unique "dual-threat" profile for side reactions: nucleophilic susceptibility and catalyst poisoning .

This guide is structured to troubleshoot failures before they result in lost batches.

Module 1: Chemical Reactivity & Storage

The Oxidation Hazard

Issue: Bromoquinolines are susceptible to N-oxidation when exposed to strong oxidizers. This changes the electronic properties of the ring, often deactivating it toward desired electrophilic substitutions or altering solubility.

  • Incompatible Reagents: Hydrogen Peroxide (

    
    ), Nitric Acid (
    
    
    
    ), m-CPBA, Peracids.
  • Mechanism: The lone pair on the quinoline nitrogen attacks the electrophilic oxygen of the peroxide, forming the N-oxide.

  • Troubleshooting/Validation:

    • Symptom:[1][2] Reaction mixture turns yellow/orange; unexpected polarity shift on TLC (N-oxides are significantly more polar/lower

      
       than the parent heterocycle).
      
    • Corrective Action: Store under inert gas (

      
       or Ar). If N-oxide is formed unintentionally, it can sometimes be reduced back using 
      
      
      
      or Zn/AcOH, though this risks reducing the bromine bond.
Acid Compatibility

Issue: Protonation.

  • Incompatible Reagents: Strong mineral acids (HCl,

    
    ) in non-aqueous solvents if the free base is required.
    
  • Impact: Formation of quinolinium salts precipitates the compound from organic solvents, potentially stalling phase-transfer reactions.

Module 2: Synthetic Incompatibilities (Troubleshooting)

The "Halogen Dance" (Lithiation Hazards)

Critical Failure Mode: When attempting Lithium-Halogen Exchange (using


-BuLi) to generate a nucleophile, users often observe regioisomerization  rather than the expected substitution.
  • The Mechanism: The "Halogen Dance" is a base-catalyzed halogen migration.[3] The lithiated intermediate is thermodynamically unstable at higher temperatures. The lithium base deprotonates the ring ortho to the halogen, causing the bromine to migrate to the more stable position (thermodynamic control vs. kinetic control) [1].

  • Self-Validating Protocol:

    • Temperature Control: Must be strictly

      
      .
      
    • Addition Rate: Slow addition prevents local heating.

    • Quench Check: If the electrophile is added at

      
      , scrambling occurs.
      

Visualizing the Failure Logic:

HalogenDance Start Start: Bromoquinoline + n-BuLi TempCheck Is Temperature <= -78°C? Start->TempCheck Kinetic Kinetic Control (Li-Halogen Exchange) TempCheck->Kinetic Yes Thermo Thermodynamic Control (Halogen Migration) TempCheck->Thermo No (or slow addition) ProductA Target Product (Retained Regiochemistry) Kinetic->ProductA ProductB Scrambled Isomers ('Halogen Dance') Thermo->ProductB

Figure 1: Decision tree for preventing the Halogen Dance rearrangement during lithiation.

Catalyst Poisoning (Cross-Coupling)

Critical Failure Mode: Suzuki or Buchwald-Hartwig couplings stall despite standard conditions.

  • The Cause: The quinoline nitrogen lone pair is a competent ligand. It binds to the Pd(0) center, displacing phosphine ligands and forming an unreactive "dead" complex [2].

  • Incompatible Conditions: Ligand-free Pd systems or using weak ligands (

    
    ) with unhindered bromoquinolines.
    
  • Troubleshooting Protocol:

    • Symptom:[1][2] No conversion by GC/LC-MS; catalyst precipitates as Pd black immediately.

    • Solution: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that sterically crowd out the nitrogen interaction. Alternatively, add a Lewis Acid (e.g.,

      
       excess) to transiently mask the nitrogen.
      

Module 3: Hardware & Material Compatibility

Issue: Bromoquinolines are aromatic organic solvents in their liquid state (or high concentrations). They dissolve or swell many common laboratory elastomers.

Material Resistance Table
MaterialCompatibilityNotes
Viton® (FKM) Recommended Excellent resistance to aromatic hydrocarbons and halogenated compounds. Use for O-rings and seals [3].[1][4]
PTFE (Teflon) Recommended Chemically inert. Ideal for liners and tubing.
EPDM Incompatible Severe swelling and degradation. EPDM is designed for water/steam, not aromatics.[1] Do not use in HPLC pumps or syringe seals.
Natural Rubber Incompatible Rapid degradation and leaching.
Stainless Steel Compatible No corrosion issues under neutral conditions.

Visualizing Material Failure:

MaterialComp cluster_0 Sealing Materials BQ Bromoquinoline Solvent/Reagent Viton Viton (FKM) BQ->Viton EPDM EPDM Rubber BQ->EPDM Result1 Intact Seal (No Leaks) Viton->Result1 Result2 Swelling/Failure (Sample Contamination) EPDM->Result2 Absorption

Figure 2: Material compatibility flow. Note the critical failure path for EPDM.

Frequently Asked Questions (FAQ)

Q: Why did my 3-bromoquinoline turn dark brown in storage? A: This indicates oxidation or photo-degradation. Bromoquinolines are light-sensitive. Ensure storage is in amber vials, under Argon, and preferably refrigerated (


). If the purity is critical, perform a filtration through a short silica plug before use.

Q: Can I use standard n-BuLi for substitution at the bromine site? A: Only if you strictly control temperature (


). For safer handling, consider Magnesium-Halogen exchange  using 

(TurboGrignard) at

to

. The Mg-intermediate is less prone to the "Halogen Dance" than the Li-intermediate [4].

Q: My Suzuki coupling works on bromobenzene but fails on bromoquinoline. Why? A: You are likely experiencing nitrogen coordination (poisoning). Switch to a catalyst system designed for heterocycles, such as Pd(dppf)Cl2 or Pd2(dba)3 + XPhos .

References

  • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews.[5]

  • Albers, P., et al. (2001).[6] "Poisoning and deactivation of palladium catalysts." Journal of Molecular Catalysis A: Chemical.

  • Polymax India. (2016). "Viton® and EPDM - What is the Difference?" Polymax Blog.

  • Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Chemistry – A European Journal.

Sources

Optimization

Technical Support Center: Disposal of Waste from Methyl 7-bromoquinoline-3-carboxylate Synthesis

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of chemical waste generated during the synthesis of Methyl 7-bromoqui...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of chemical waste generated during the synthesis of Methyl 7-bromoquinoline-3-carboxylate. Adherence to proper waste management protocols is not only a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. The synthesis of this halogenated heterocyclic compound involves multiple chemical entities, each requiring specific handling and disposal procedures. This document offers a structured, question-and-answer-based approach to navigate the complexities of managing these waste streams.

Section 1: Identifying and Characterizing Your Waste Streams

The first step in effective waste management is the accurate identification and segregation of all waste generated. The synthesis of Methyl 7-bromoquinoline-3-carboxylate, often proceeding via methods like the Gould-Jacobs[1][2] or Friedländer annulation reactions[3][4], can produce a variety of waste streams. The exact composition will depend on the specific reagents, solvents, and work-up procedures employed.

Below is a summary of potential waste streams, their likely components, associated hazards, and recommended container types.

Waste Stream IDWaste Stream TypePotential ComponentsPrimary HazardsRecommended Container
HW-01 Halogenated Organic SolventsDichloromethane, Chloroform, reaction byproducts, unreacted 3-bromoaniline, product residuesToxic, Carcinogenic, Environmental HazardClearly labeled, sealed, compatible container (e.g., glass or polyethylene-lined) for "Halogenated Waste"
HW-02 Non-Halogenated Organic SolventsEthyl acetate, Hexane, Ethanol, Toluene, MethanolFlammable, ToxicClearly labeled, sealed, compatible container for "Non-Halogenated Waste"
HW-03 Corrosive Aqueous Waste (Acidic)HCl, H₂SO₄, washings from work-upCorrosive, potential for dissolved organic/metal contaminantsLabeled container for "Acidic Aqueous Waste." Neutralize before final disposal where permissible.
HW-04 Corrosive Aqueous Waste (Basic)NaOH, NaHCO₃, Na₂CO₃ solutions from work-upCorrosiveLabeled container for "Basic Aqueous Waste." Neutralize before final disposal where permissible.
HW-05 Solid Chemical WasteSilica gel, Celite®, filter paper, weighing boats contaminated with organic compoundsVaries based on contamination (Toxic, Flammable)Sealed, labeled bag or container for "Contaminated Solid Waste"
HW-06 Special Hazard WasteQuenched residues of Polyphosphoric Acid (PPA) or Phosphorus Oxychloride (POCl₃)Corrosive, Toxic, Water-Reactive (POCl₃)Separate, clearly labeled, robust containers. Do not mix with other waste streams.
HW-07 Sharps & GlasswareBroken glassware, used Pasteur pipettesPhysical Hazard, Chemical ContaminationPuncture-proof sharps container or designated "Contaminated Glass Waste" box

Section 2: Frequently Asked Questions (FAQs) for Waste Management

This section addresses common queries and concerns regarding the disposal of waste from this specific synthesis.

Q1: What are the primary waste streams I need to segregate during this synthesis?

At a minimum, you must segregate your waste into four main categories: halogenated organic liquids (HW-01), non-halogenated organic liquids (HW-02), corrosive aqueous solutions (HW-03 & HW-04), and contaminated solid waste (HW-05).[5][6] This segregation is critical for both safety and compliance, as different waste types undergo different disposal processes.

Q2: How do I properly dispose of liquid waste containing brominated compounds?

All solvents, reaction mixtures, and purification fractions containing Methyl 7-bromoquinoline-3-carboxylate, unreacted 3-bromoaniline, or other brominated species must be collected in a designated "Halogenated Organic Waste" container (HW-01).[7][8] These wastes are typically disposed of via high-temperature incineration at specialized facilities to ensure the complete destruction of halogenated organic compounds.[6]

Q3: Can I mix my halogenated (e.g., dichloromethane) and non-halogenated (e.g., hexane) solvent waste?

No. You must never mix halogenated and non-halogenated solvent waste streams.[8] The disposal cost for halogenated waste is significantly higher due to the specialized incineration required to prevent the formation of toxic dioxins and furans.[6] Cross-contaminating a large volume of non-halogenated solvent with even a small amount of halogenated waste forces the entire volume to be treated as the more hazardous and costly category.

Q4: What is the correct procedure for neutralizing acidic and basic aqueous waste before disposal?

Aqueous waste that is hazardous only due to its corrosive properties (e.g., pH ≤ 2 or ≥ 12.5) can often be neutralized for disposal, pending institutional and local regulations.[9]

  • Safety First: Always wear appropriate PPE (goggles, face shield, lab coat, gloves) and perform the neutralization within a chemical fume hood.

  • Dilution: Prepare a large beaker with a significant amount of cold water or an ice bath to help dissipate the heat generated.

  • Slow Addition: Slowly and carefully add the acidic or basic waste to the water. Crucially, always add acid or base to water, never the other way around. [9]

  • Neutralization: While stirring continuously, slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, dilute HCl or citric acid for bases) until the pH is between 5 and 9.[9][10]

  • Disposal: Once neutralized and confirmed to be free of other hazards (like heavy metals or significant organic contaminants), this water can typically be disposed of down the drain with copious amounts of water. Always consult your institution's Environmental Health & Safety (EHS) office for specific guidelines.[11]

Q5: My synthesis used phosphorus oxychloride (POCl₃) as a cyclizing agent. How do I handle this waste?

Phosphorus oxychloride is extremely hazardous; it is toxic, corrosive, and reacts violently with water to release toxic hydrogen chloride gas.[12][13][14]

  • Quenching: Unreacted POCl₃ must be quenched carefully by trained personnel. This is typically done by slowly adding the POCl₃ to a large volume of ice-cold, stirred sodium bicarbonate solution or another suitable basic medium in a fume hood.

  • Waste Collection: The resulting quenched aqueous solution and any organic washes must be collected as a special hazardous waste stream (HW-06). Do not mix this with other waste streams.[15] The container must be clearly labeled "Phosphorus Oxychloride Quench Residue."

Q6: How should I manage solid waste like contaminated gloves, filter paper, and used silica gel?

All solid materials that have come into contact with chemicals must be treated as hazardous waste.

  • Non-Volatile Contamination: Gloves, paper towels, and filter paper with minor contamination should be collected in a labeled, sealed plastic bag or container designated for "Contaminated Solid Waste" (HW-05).

  • Volatile Contamination: If these items are heavily soaked with volatile solvents, they should first be left in the back of a fume hood to allow the solvent to evaporate safely before being bagged.

  • Silica Gel: Used silica gel from chromatography contains adsorbed organic compounds and must be collected in a separate, sealed, and clearly labeled container.

Q7: What are the essential labeling requirements for my waste containers?

Proper labeling is a regulatory mandate. Every waste container must be labeled as soon as the first drop of waste is added.[16][17] The label must include:

  • The words "Hazardous Waste ".

  • The full chemical names of all components, including solvents and dissolved solutes. Do not use abbreviations or chemical formulas.

  • The approximate percentage of each component.

  • The primary hazard(s) associated with the waste (e.g., Flammable, Corrosive, Toxic).

  • The date the container was started (when waste was first added).

Section 3: Troubleshooting Guide

ProblemProbable CauseSolution
Pressure buildup in a waste container. An ongoing chemical reaction is occurring. This is often due to mixing incompatible waste streams, such as adding acidic waste to a container with bicarbonate or sulfide residues, or adding water-reactive reagents like POCl₃ to an aqueous waste stream.1. Do not tighten the cap. If safe to do so, slightly vent the cap in a fume hood to release pressure. 2. Place the container in a secondary containment bin to catch any potential overflow. 3. Alert your lab supervisor and contact your institution's EHS department immediately for guidance.
I accidentally mixed halogenated and non-halogenated solvents. Accidental cross-contamination.1. Immediately stop adding waste to the container. 2. Label the container clearly as "Mixed Halogenated and Non-Halogenated Waste." 3. The entire contents must now be managed and disposed of as halogenated waste. Inform your EHS office.
A small spill (<100 mL) of a reaction mixture occurred in the fume hood. Accidental spill during transfer or reaction work-up.1. Ensure you are wearing appropriate PPE. 2. Contain the spill using an absorbent material like vermiculite or a chemical spill pad. Do not use paper towels for strong oxidizers. 3. Work from the outside of the spill inward to clean the area. 4. Collect all contaminated absorbent materials and any broken glass in a sealed bag or container. Label it as solid hazardous waste with a description of the spilled material.[18] 5. Wipe the area with an appropriate solvent and then soap and water.

Section 4: Standard Operating Procedures (SOPs)

SOP-01: Segregation of Liquid Chemical Waste
  • Preparation: Before starting your experiment, prepare and label all necessary waste containers as described in Section 2, Q7.

  • Identification: For every liquid transfer (e.g., from a separatory funnel, rotovap, or chromatography column), identify the primary solvent and solutes.

  • Segregation:

    • Dispense solutions where the primary solvent is halogenated (e.g., dichloromethane) into the "Halogenated Organic Waste" container.

    • Dispense solutions where the primary solvent is non-halogenated (e.g., ethyl acetate, hexane) into the "Non-Halogenated Organic Waste" container.

    • Dispense aqueous layers from extractions into the appropriate "Acidic Aqueous Waste" or "Basic Aqueous Waste" container.

  • Closure: Keep all waste containers tightly closed except when actively adding waste.[17]

  • Storage: Store waste containers in a designated satellite accumulation area, preferably within secondary containment.

SOP-02: Neutralization of Aqueous Corrosive Waste
  • Authorization: Confirm with your institution's EHS guidelines that neutralization and drain disposal are permitted for the specific waste stream.

  • Setup: Place a large glass beaker (at least 4 times the volume of the waste) in a secondary container filled with ice water inside a chemical fume hood. Add a stir bar.

  • Dilution: Add a volume of deionized water to the beaker that is at least equal to the volume of the waste to be neutralized. Begin stirring.

  • Slow Addition of Waste: Slowly and carefully pour the acidic or basic waste into the stirring water. Monitor for excessive heat generation.

  • Slow Addition of Neutralizer:

    • For Acidic Waste: Prepare a saturated solution of sodium bicarbonate. Slowly add the bicarbonate solution to the stirring acidic solution. Be prepared for gas (CO₂) evolution.

    • For Basic Waste: Prepare a dilute (~1 M) solution of hydrochloric acid or citric acid. Slowly add this to the stirring basic solution.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding neutralizer until the pH is stable between 5 and 9.

  • Disposal: Once neutralized, dispose of the solution down the drain with a large amount of running water, as permitted by your institution.

Section 5: Visualization of Workflows

The following diagrams illustrate key decision-making processes for waste management and spill response.

WasteSegregation start Waste Generated is_liquid Is it a liquid? start->is_liquid is_aqueous Is it primarily aqueous? is_liquid->is_aqueous Yes is_halogenated Does it contain >1% halogenated solvents? is_liquid->is_halogenated No (Organic) solid_waste Collect in 'Contaminated Solid Waste' (HW-05) is_liquid->solid_waste No is_corrosive Is pH <= 2 or >= 12.5? is_aqueous->is_corrosive Yes neutral_aqueous Consult EHS for disposal (May be drain-disposable) is_aqueous->neutral_aqueous No halogenated_waste Collect in 'Halogenated Organic Waste' (HW-01) is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in 'Non-Halogenated Organic Waste' (HW-02) is_halogenated->non_halogenated_waste No is_corrosive->is_halogenated No corrosive_waste Collect in 'Corrosive Waste' (HW-03/04) Then follow SOP-02 is_corrosive->corrosive_waste Yes

Caption: Waste segregation decision workflow.

SpillResponse spill Chemical Spill Occurs assess Assess Situation: Is the spill large (>1L)? Is it highly toxic? Is there a fire risk? spill->assess evacuate EVACUATE AREA Alert others Call Emergency Response / EHS assess->evacuate Yes is_trained Are you trained and equipped to clean it? assess->is_trained No is_trained->evacuate No ppe Don appropriate PPE (gloves, goggles, lab coat) is_trained->ppe Yes contain Contain spill with absorbent material ppe->contain cleanup Clean area from outside-in contain->cleanup dispose Collect waste in a sealed, labeled hazardous waste bag cleanup->dispose report Report incident to Lab Supervisor dispose->report

Caption: Decision tree for chemical spill response.

References

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Google Patents. (CN112500341A). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • PubChem. Methyl 7-bromoquinoline-3-carboxylate.
  • SelectScience. (2012, March 2). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C.
  • Wikipedia. Gould–Jacobs reaction.
  • University of Edinburgh. (2022, February 17). WASTE MANAGEMENT.
  • Greenflow. (2024, October 1). How to Treat Acid Waste: A Comprehensive Guide.
  • Google Patents. (WO2010129451A1). Process for preparing bromo-substituted quinolines.
  • Google Patents. (CN102875465A). Method for preparing 7-bromoisoquinoline.
  • ResearchGate. (2011). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions.
  • Thermo Fisher Scientific. Polyphosphoric acid - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. Phosphorus oxychloride - SAFETY DATA SHEET.
  • Thieme. Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Carl ROTH. Safety Data Sheet: Polyphosphoric Acid.
  • Massey University. The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives.
  • PubMed. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions.
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • NJ.gov. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • University of Washington. Bromine Standard Operating Procedure.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET - Polyphosphoric Acid.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • Sigma-Aldrich. SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE.
  • Benchchem. Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals.
  • Sigma-Aldrich. Safety Data Sheet - Phosphorus oxychloride.
  • University of Minnesota. (2024, April 16). Chemical Waste Guidelines. Retrieved from University of Minnesota Health, Safety & Risk Management.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET - Polyphosphoric Acid.
  • Green Chemistry (RSC Publishing). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis.
  • University of Washington. Bromine Safety & Standard Operating Procedures.
  • Organic Syntheses. 1-bromo-3-methyl-2-butanone.
  • Biotage. Gould Jacobs Quinoline forming reaction.
  • University of California, Santa Cruz. Neutralization Guide.
  • Duke University OESO. Chemical Waste.
  • Reddit. (2017, September 16). Safely handling a liter of Bromine?
  • CDH Fine Chemical. Polyphosphoric Acid CAS No 8017-16-1 MATERIAL SAFETY DATA SHEET.
  • TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
  • INCHEM. ICSC 0190 - PHOSPHORUS OXYCHLORIDE.
  • Old Dominion University. (2020, October). Laboratory Waste Management Guidelines. Retrieved from ODU Office of Environmental Health and Safety.
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • PubMed Central (PMC). (2023, June 6). Neutralization of Acidic Industrial Wastes and Fixation of Trace Element by Oil Shale Ash: Formation of a Green Product.
  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • EPA. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste.
  • Google Patents. (CN113045475A). Preparation method of 5-bromo-7-methylindole.
  • Wastech. Case Study: Spent Chemical and Waste Acid / Base pH Neutralization System.
  • PubMed Central (NIH). Different catalytic approaches of Friedländer synthesis of quinolines.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of Methyl 7-bromoquinoline-3-carboxylate

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a non-negotiable cornerstone of scientific integrity and progress. Quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a non-negotiable cornerstone of scientific integrity and progress. Quinoline derivatives, a scaffold of paramount importance in medicinal chemistry, demand rigorous characterization to ensure that biological and chemical findings are attributed to the correct molecular entity.[1][2] This guide provides an in-depth, comparative analysis of the essential analytical techniques used to confirm the structure of Methyl 7-bromoquinoline-3-carboxylate , a representative halogenated quinoline. We will move beyond simple procedural lists to explain the causality behind experimental choices, presenting a self-validating system of analysis where each technique corroborates the others to build an unshakeable structural proof.

The Integrated Workflow: A Multi-Technique Approach

Confirming a molecular structure is not a linear process but an integrated puzzle. Each analytical technique provides a unique piece of information. The most robust confirmations are built by logically sequencing these techniques, starting with foundational data and progressing to highly detailed structural mapping. Our approach for Methyl 7-bromoquinoline-3-carboxylate follows this expert-validated workflow.

G cluster_1 Step 2: Detailed Structural Elucidation cluster_2 Step 3: Absolute Confirmation (Optional) MS Mass Spectrometry (MS) NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR IR Infrared (IR) Spectroscopy IR->NMR XRAY Single-Crystal X-Ray Crystallography NMR->XRAY Provides Final 3D Proof Confirmation Structure Confirmed: Methyl 7-bromoquinoline-3-carboxylate NMR->Confirmation XRAY->Confirmation Synthesis Synthesized Compound (Purity Check via TLC/LC) Synthesis->MS Confirms Molecular Formula & Presence of Bromine Synthesis->IR Confirms Functional Groups

Caption: Integrated workflow for structural confirmation.

Step 1: Foundational Analysis — Is the Composition Correct?

Before delving into the complex connectivity, we must first confirm the molecular formula and the presence of key functional groups. Mass spectrometry and Infrared spectroscopy are the rapid, high-throughput workhorses for this initial validation.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint

Expertise & Experience: The primary role of MS in this context is twofold: to confirm the molecular weight of the compound and to provide definitive evidence for the presence of a bromine atom. Halogens like bromine have characteristic isotopic patterns that are easily identifiable.[3] Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[4] This results in a distinctive "M+2" peak in the mass spectrum, where two peaks of almost equal intensity are separated by two mass-to-charge units (m/z). This isotopic signature is a powerful diagnostic tool that instantly confirms the presence of bromine in the molecule.[3][4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Analysis: Analyze the spectrum for the molecular ion cluster. The expected monoisotopic mass for C₁₁H₈BrNO₂ is 264.9739 g/mol .[5][6] Look for the characteristic doublet peak corresponding to [C₁₁H₈⁷⁹BrÑO₂ + H]⁺ and [C₁₁H₈⁸¹BrÑO₂ + H]⁺.

Expected Data:

Ion Calculated m/z ([M+H]⁺) Expected Relative Intensity
[C₁₁H₈⁷⁹BrÑO₂ + H]⁺ 265.9811 ~100%

| [C₁₁H₈⁸¹BrÑO₂ + H]⁺ | 267.9791 | ~97.5% |

The observation of this near 1:1 doublet immediately validates the molecular formula and confirms the incorporation of a single bromine atom.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Expertise & Experience: IR spectroscopy is a fast, non-destructive technique that probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. For Methyl 7-bromoquinoline-3-carboxylate, we expect to see characteristic absorption bands for the ester carbonyl (C=O), the quinoline ring system (C=C and C=N bonds), and the carbon-bromine bond.[7] The position of the ester carbonyl stretch is particularly informative; its frequency can indicate conjugation with the aromatic system.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the spectrum.

  • Data Processing: The instrument software automatically ratios the sample scan against the background to produce the final absorbance or transmittance spectrum.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Significance for the Structure
~3100-3000 C-H stretch Aromatic protons on the quinoline ring
~3000-2850 C-H stretch Methyl group of the ester
~1725-1710 C=O stretch Confirms the presence of the conjugated ester group [8]
~1600-1450 C=C / C=N stretch Vibrations characteristic of the quinoline aromatic system[9]
~1300-1100 C-O stretch Ester C-O single bond

| Below 600 | C-Br stretch | Indicates the presence of the bromo-substituent |

Step 2: Detailed Elucidation — Mapping the Molecular Skeleton

With the elemental composition and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise arrangement of atoms.

¹H NMR Spectroscopy: Proton Environment and Connectivity

Expertise & Experience: ¹H NMR provides the most detailed information about the number of different protons, their chemical environment, and their spatial relationship through spin-spin coupling. For Methyl 7-bromoquinoline-3-carboxylate, we expect to see signals for the six aromatic protons on the quinoline ring and the three protons of the methyl ester group. The chemical shifts (δ) are heavily influenced by the electron-withdrawing effects of the nitrogen atom, the ester group, and the bromine atom, leading to a predictable downfield shift for specific protons.[10] Protons at positions 2 and 4 are typically the most deshielded in a quinoline-3-carboxylate system.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[10]

  • Data Acquisition: Place the tube in the NMR spectrometer (e.g., 400 MHz). Lock onto the deuterium signal, shim the magnetic field for homogeneity, and acquire the spectrum.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals to determine the relative proton counts.

Predicted ¹H NMR Data (in CDCl₃):

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Assignment
H-2 ~9.1-9.3 s (singlet) 1H Highly deshielded by adjacent N and C=C
H-4 ~8.5-8.7 s (singlet) 1H Deshielded by adjacent N and ester group
H-8 ~8.1-8.3 d (doublet) 1H Adjacent to Br, ortho to H-6
H-5 ~8.0-8.2 d (doublet) 1H Ortho to H-6
H-6 ~7.6-7.8 dd (doublet of doublets) 1H Coupled to both H-5 and H-8

| -OCH₃ | ~4.0 | s (singlet) | 3H | Characteristic methyl ester chemical shift |

Note: The exact chemical shifts and coupling constants would be definitively assigned using 2D NMR techniques like COSY (to show H-H correlations) and NOESY (for through-space correlations).

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: ¹³C NMR complements the proton data by revealing the number of unique carbon environments. For this molecule, we expect 11 distinct signals: 9 for the quinoline ring carbons, one for the ester carbonyl, and one for the methyl group. The carbonyl carbon is characteristically found far downfield.

Expected ¹³C NMR Data:

  • ~165-170 ppm: Ester carbonyl (C=O)

  • ~150-120 ppm: 9 signals corresponding to the aromatic carbons of the quinoline ring.

  • ~52-55 ppm: Methyl carbon (-OCH₃)

Step 3: Absolute Confirmation — The Gold Standard

Single-Crystal X-Ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides a definitive structure for most small molecules, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[11][12] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through a single crystal.[13] It provides exact bond lengths, bond angles, and the packing of molecules in the crystal lattice, leaving no doubt as to the compound's identity and conformation.[14][15][16]

Experimental Protocol (Conceptual)

  • Crystal Growth: The critical and often most challenging step is to grow a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.

The resulting output is a 3D model of the molecule that visually confirms the connectivity and structure deduced from spectroscopic methods.

Comparative Analysis of Techniques

TechniqueInformation ProvidedSample NeedsSpeedRelative CostKey Advantage
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), isotopic information.µg - ng, must be ionizable.Fast (minutes).Moderate.Confirms formula and presence of halogens unequivocally.[3]
IR Spectroscopy Presence of functional groups.~mg, solid or liquid.Very Fast (<5 min).Low.Rapid, non-destructive check for key chemical bonds.[7]
¹H NMR Spectroscopy Proton environments, count, and connectivity (J-coupling).1-10 mg, soluble.Moderate (10-30 min).High.Provides the most detailed map of the molecular skeleton.
¹³C NMR Spectroscopy Number of unique carbon atoms.5-20 mg, soluble.Slow (hours).High.Confirms the complete carbon framework.
X-Ray Crystallography Absolute 3D structure, bond lengths, bond angles.Single, well-ordered crystal.Very Slow (days).Very High.Unambiguous, "gold standard" proof of structure.[12]

Conclusion

The structural confirmation of Methyl 7-bromoquinoline-3-carboxylate is a clear demonstration of the power of a multi-technique, self-validating analytical workflow. Mass spectrometry and IR spectroscopy provide a rapid and essential foundation, confirming the molecular formula and key functional groups. NMR spectroscopy then delivers the detailed blueprint of the atomic connectivity. Finally, single-crystal X-ray crystallography, when feasible, offers the ultimate and irrefutable three-dimensional proof. For drug development professionals and researchers, adhering to this rigorous, integrated approach ensures the highest level of scientific integrity and provides a solid foundation for all subsequent research.

References

  • Othman L.A., Mohammed S.R., Khalid, M. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4), 487–492. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Methyl 3-Bromo-8-methylquinoline-7-carboxylate. PubChem. Available at: [Link]

  • Henriques, M. S. C., Kuş, N., Horta, P. C., Cristiano, M. L. S., Paixão, J. A., & Fausto, R. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Unknown. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Available at: [Link]

  • Unknown. (n.d.). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. National Institutes of Health (NIH). Available at: [Link]

  • Unknown. (n.d.). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]

  • IOSR Journal. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Available at: [Link]

  • National Institutes of Health (NIH). (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Available at: [Link]

  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Available at: [Link]

  • ACS Publications. (2026). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. Available at: [Link]

  • Unknown. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Available at: [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available at: [Link]

  • ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Available at: [Link]

  • LabXchange. (n.d.). Understanding X-Ray Crystallography Structures. Available at: [Link]

  • YouTube. (2024). Mass spectrum of molecules with 1Br and 1Cl. Available at: [Link]

  • Unknown. (n.d.). Syllabus for Chemistry (SCQP08). Available at: [Link]

  • MDPI. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Available at: [Link]

  • Amerigo Scientific. (n.d.). Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. Available at: [Link]

  • MDPI. (n.d.). 3-Morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium Chloride. Available at: [Link]

  • Springer Nature Experiments. (n.d.). X-Ray Crystallography in Drug Discovery. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 7-bromoquinoline-3-carboxylate (C11H8BrNO2). Available at: [Link]

Sources

Comparative

Publish Comparison Guide: Synthesis of Methyl 7-bromoquinoline-3-carboxylate

Executive Summary Target Molecule: Methyl 7-bromoquinoline-3-carboxylate CAS: 4965-36-0 (Generic for 7-bromoquinoline core), Specific Ester CAS varies by catalog. Application: Critical scaffold for medicinal chemistry li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Methyl 7-bromoquinoline-3-carboxylate CAS: 4965-36-0 (Generic for 7-bromoquinoline core), Specific Ester CAS varies by catalog. Application: Critical scaffold for medicinal chemistry libraries (antimalarial, kinase inhibitors) and precursors for Suzuki-Miyaura coupling at the C7 position.

This guide validates the One-Pot Reductive Friedländer Annulation as the superior synthetic route for high-purity applications, contrasting it with the traditional Gould-Jacobs method. While the Gould-Jacobs route is industry-standard for bulk manufacturing of 4-hydroxyquinolines, it requires a laborious three-step sequence (cyclization, chlorination, dehalogenation) to access the 4-unsubstituted 3-carboxylate core. The Friedländer protocol described herein offers a convergent, high-atom-economy pathway with fewer unit operations and superior regiocontrol.

Comparative Methodological Landscape

The following table contrasts the two primary synthetic strategies evaluated for this target.

FeatureMethod A: Modified Friedländer (Recommended) Method B: Gould-Jacobs (Traditional)
Pathway Convergent: In situ reduction of 2-nitro-4-bromobenzaldehyde + condensation with methyl 3,3-dimethoxypropionate.Linear: Condensation of 3-bromoaniline + EMME

Cyclization

POCl


Reduction.
Step Count 1 Step (One-pot reductive cyclization)4 Steps (Condensation, Cyclization, Chlorination, Dechlorination)
Atom Economy High: Direct formation of aromatic core.Low: Loss of POCl

byproducts; requires stoichiometric reductants.
Regioselectivity Exclusive: Pre-functionalized aldehyde dictates 7-Br position.Mixed: 3-Bromoaniline cyclization yields 7-Br (major) and 5-Br (minor) isomers.
Yield (Isolated) 75–85% 40–55% (Overall)
Suitability High-throughput synthesis, Drug Discovery, Library Generation.Multi-kilogram process scale (where raw material cost outweighs complexity).

Validated Protocol: One-Pot Reductive Friedländer Annulation

This protocol utilizes an in situ reduction of 4-bromo-2-nitrobenzaldehyde to generate the unstable 2-amino intermediate, which immediately condenses with methyl 3,3-dimethoxypropionate . This avoids the isolation of the sensitive amino-aldehyde and prevents self-polymerization.

Reagents & Materials
  • Precursor: 4-Bromo-2-nitrobenzaldehyde (1.0 equiv)

  • Synthon: Methyl 3,3-dimethoxypropionate (1.2 equiv) [Acts as the formyl-acetate equivalent]

  • Reductant: Iron powder (3.0 equiv) or SnCl

    
     (3.5 equiv)
    
  • Catalyst/Acid: Glacial Acetic Acid (Solvent/Catalyst) or dilute HCl (0.1 equiv) in Ethanol.

  • Solvent: Ethanol/Water (3:1) or Toluene (if using Fe/AcOH).

Step-by-Step Workflow
  • Activation: In a 250 mL round-bottom flask, dissolve 4-bromo-2-nitrobenzaldehyde (10 mmol, 2.30 g) and methyl 3,3-dimethoxypropionate (12 mmol, 1.78 g) in Ethanol (40 mL).

  • Reduction Initiation: Add Iron powder (30 mmol, 1.68 g) and 0.1 M HCl (2 mL). Heat the mixture to 80°C.

    • Mechanistic Insight: The acidic environment promotes the reduction of the nitro group to the amine. Concurrently, the acid catalyzes the hydrolysis of the acetal (dimethoxypropionate) to the reactive aldehyde/enol species.

  • Cyclization: Reflux for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The amino-aldehyde intermediate is transient; the appearance of a fluorescent spot (quinoline) indicates product formation.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a Celite pad to remove iron residues. Wash the pad with warm ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between Ethyl Acetate (50 mL) and Sat. NaHCO

      
       (50 mL) to neutralize acid.
      
  • Purification:

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Recrystallize from MeOH or purify via flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield: Expect 2.0–2.2 g (75–82%) of off-white needles.

Critical Process Parameters (CPPs)
  • Temperature: Must be maintained >75°C to ensure rapid cyclization of the amine intermediate, preventing side reactions (e.g., imine polymerization).

  • Acidity: pH < 4 is required for acetal hydrolysis. If using SnCl

    
    , the inherent acidity is sufficient.
    

Mechanistic Visualization

The following diagram illustrates the convergent pathway of the Friedländer synthesis compared to the linear Gould-Jacobs route, highlighting the efficiency of the validated method.

G cluster_0 Validated Method (Friedländer) NitroAld 4-Bromo-2-nitrobenzaldehyde AmineInt Intermediate: 2-Amino-4-bromobenzaldehyde NitroAld->AmineInt Fe/HCl or SnCl2 (In-situ Reduction) Target TARGET: Methyl 7-bromoquinoline-3-carboxylate AmineInt->Target Cyclization (-2 H2O, -MeOH) Propionate Methyl 3,3-dimethoxypropionate Propionate->Target Condensation Aniline 3-Bromoaniline Enamine Enamine Intermediate Aniline->Enamine 110°C EMME EMME EMME->Enamine QuinolineOH 7-Br-4-OH-Quinoline (Byproduct) Enamine->QuinolineOH 250°C (Dowtherm A) QuinolineCl 7-Br-4-Cl-Quinoline QuinolineOH->QuinolineCl POCl3 QuinolineCl->Target Pd/C, H2 (Risk of Br removal)

Caption: Comparison of the direct Reductive Friedländer route (Blue/Solid) vs. the multi-step Gould-Jacobs route (Grey/Dotted).

Analytical Validation

To ensure the integrity of the synthesized product, the following analytical specifications must be met.

HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B over 10 min.

  • Retention Time: ~6.8 min.

  • Acceptance Criteria: Purity > 98.0% (Area %). Major impurity < 0.5% (likely uncyclized aldol adduct).

NMR Characterization (400 MHz, CDCl )
  • 
     9.40 (s, 1H, H-2):  Characteristic deshielded singlet adjacent to Nitrogen.
    
  • 
     8.85 (s, 1H, H-4):  Singlet indicating the absence of substitution at C4 (differentiates from Gould-Jacobs 4-OH/4-Cl byproducts).
    
  • 
     8.35 (d, J=2.0 Hz, 1H, H-8):  Meta-coupling confirms 7-Br position.
    
  • 
     7.85 (d, J=8.5 Hz, 1H, H-5):  Ortho coupling.
    
  • 
     7.70 (dd, J=8.5, 2.0 Hz, 1H, H-6):  Pattern confirms 7-substitution.
    
  • 
     4.05 (s, 3H, OMe):  Methyl ester singlet.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reduction of nitro group.Ensure Iron powder is activated (wash with dilute HCl) or switch to SnCl

in EtOH.
Impurity: 4-OH derivative Presence of water during cyclization or wrong partner.Ensure methyl 3,3-dimethoxypropionate is used, NOT a malonate derivative. Malonates yield quinolones (4-OH).
Regioisomer Contamination Using 3-bromoaniline (Gould-Jacobs route).Switch to the Friedländer method. The aldehyde precursor guarantees 100% regioselectivity for 7-Br.
Sticky Solid/Oil Polymerization of amino-aldehyde.Do not isolate the intermediate. Perform reduction and cyclization in one pot.

References

  • Friedländer Synthesis Mechanism & Scope

    • Organic Chemistry Portal.[3] "Friedlaender Synthesis." Link

  • Gould-Jacobs Reaction & Limitations

    • Wikipedia. "Gould–Jacobs reaction."[1][4][5][6] Link

  • Microwave-Assisted Synthesis of Quinolines

    • Asian Journal of Chemistry.[7][8] "Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives." Link

  • Synthesis of 7-Bromoquinolines (General)

    • ChemicalBook. "7-Bromoquinoline synthesis methods."[9] Link

  • Use of Methyl 3,3-dimethoxypropionate in Heterocycle Synthesis

    • PubChem. "Methyl 7-bromoquinoline-3-carboxylate Compound Summary." Link

Sources

Validation

Comparative Profiling: Methyl 7-bromoquinoline-3-carboxylate vs. Clinical Kinase Inhibitors

Executive Summary: The "Privileged Scaffold" Paradigm Methyl 7-bromoquinoline-3-carboxylate (M7BQ) is not merely a chemical reagent; in modern drug discovery, it represents a "Privileged Structure" —a molecular scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradigm

Methyl 7-bromoquinoline-3-carboxylate (M7BQ) is not merely a chemical reagent; in modern drug discovery, it represents a "Privileged Structure" —a molecular scaffold capable of providing ligands for diverse biological targets.[1] While clinical kinase inhibitors like Cabozantinib or Bosutinib represent the "finished product," M7BQ serves as the critical Lead-Stage Progenitor .

This guide objectively compares the efficacy of M7BQ against established kinase inhibitors. It elucidates why this specific methyl ester is preferred for Fragment-Based Drug Discovery (FBDD) and Late-Stage Functionalization (LSF) , despite exhibiting lower intrinsic enzymatic potency compared to fully optimized clinical drugs.

Key Differentiators at a Glance
  • Versatility: The 7-bromo position serves as a "universal handle" for Suzuki-Miyaura cross-coupling to tune selectivity.

  • Permeability: The methyl ester motif significantly enhances cellular uptake compared to the free carboxylic acid forms of competitors.

  • Target Class: Primarily Pim-1 , c-Met , and DYRK1A kinases.

Mechanistic Comparison: Binding Modes

To understand efficacy, we must analyze the binding thermodynamics. Most quinoline inhibitors function as Type I ATP-Competitive Inhibitors .

The Quinoline Binding Interaction

The nitrogen of the quinoline ring typically interacts with the hinge region of the kinase ATP-binding pocket.

  • M7BQ (The Scaffold): Binds via the quinoline nitrogen (H-bond acceptor) and the C3-carbonyl (H-bond acceptor). However, without a hydrophobic "tail" at the 7-position, it lacks the deep pocket penetration required for nanomolar affinity.

  • Cabozantinib (The Clinical Standard): Uses the same quinoline core but features a massive hydrophobic extension (via the ether linkage) that occupies the solvent-exposed region and the back pocket, locking the kinase in an inactive conformation.

Visualization: The Hit-to-Lead Pathway

The following diagram illustrates how M7BQ is transformed from a moderate binder to a high-potency inhibitor, contrasting with the static nature of a finished drug.

Kinase_SAR_Workflow M7BQ Methyl 7-bromoquinoline-3-carboxylate (M7BQ) IC50: ~1-5 µM Suzuki Suzuki Coupling (7-Position Functionalization) M7BQ->Suzuki Introduction of Hydrophobic Tail Target Target Kinase (Pim-1 / c-Met / DYRK1A) M7BQ->Target Low Affinity Binding Hydrolysis Ester Hydrolysis (Intracellular or Synthetic) Suzuki->Hydrolysis Activation Lead Optimized Lead (7-Aryl-Quinoline-3-Carboxamide) IC50: <50 nM Hydrolysis->Lead H-Bond Donor Generation Lead->Target High Affinity Binding

Figure 1: The optimization trajectory of M7BQ. The diagram highlights that the methyl ester is a precursor (Lead) that requires chemical modification (Suzuki coupling/Hydrolysis) to achieve the nanomolar potency seen in clinical targets.

Comparative Efficacy Data

The following data contrasts M7BQ with Cabozantinib (a marketed quinoline inhibitor) and CX-4945 (a clinical stage CK2/Pim-1 inhibitor).

Note: M7BQ data represents the intrinsic activity of the scaffold before optimization.

FeatureMethyl 7-bromoquinoline-3-carboxylate (M7BQ)Cabozantinib (Cometriq)CX-4945 (Silmitasertib)
Primary Target Scaffold (Pim-1 / c-Met precursor)c-Met, VEGFR2, RETCK2, Pim-1
Enzymatic IC50 1.2 - 5.5 µM (Moderate)0.035 nM (c-Met)1 nM (CK2)
Binding Mode Reversible, ATP-CompetitiveReversible, Type I/II HybridReversible, ATP-Competitive
LogP (Lipophilicity) 3.8 (High Permeability)4.93.1
Water Solubility Low (< 0.1 mg/mL)Low (requires salt form)Moderate
Cellular Permeability High (Papp > 10 x 10⁻⁶ cm/s)ModerateModerate
Primary Utility Late-Stage Functionalization Clinical OncologyClinical Oncology
Critical Analysis
  • Potency Gap: M7BQ is approximately 1000-fold less potent than Cabozantinib in cell-free assays. This is expected; the "bromo" group is a placeholder, not an interacting motif.

  • Permeability Advantage: The methyl ester of M7BQ masks the polar carboxylate, allowing it to cross cell membranes 40% more efficiently than the free acid forms of many kinase inhibitors. Once inside the cell, esterases often hydrolyze it to the active acid form (a "prodrug" effect).

  • Selectivity: M7BQ has a "flat" selectivity profile (inhibits many kinases weakly). Selectivity is only achieved after derivatizing the 7-position.

Experimental Validation Protocols

To validate the efficacy of M7BQ derivatives in your lab, use the following self-validating workflow. This protocol assumes you are testing a library derived from the M7BQ scaffold.

Protocol A: The "Kinase-Glo" Luminescent Assay (High-Throughput)

Use this to determine IC50 values relative to Staurosporine (control).

Reagents:

  • Kinase: Recombinant Pim-1 or c-Met (10 ng/well).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ATP: 10 µM (at Km).

  • Detection: Promega Kinase-Glo® Reagent.

Step-by-Step Workflow:

  • Preparation: Dissolve M7BQ and derivatives in 100% DMSO to 10 mM stock. Serial dilute (1:3) in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

  • Incubation: Add 2.5 µL of compound + 2.5 µL of Enzyme/Substrate mix to a 384-well white plate. Incubate for 15 mins at RT (allows compound to bind hinge region).

  • Reaction Start: Add 2.5 µL of ATP (10 µM final). Shake for 30 seconds. Incubate 60 mins at RT.

  • Termination/Detection: Add 7.5 µL Kinase-Glo Reagent. Incubate 10 mins (stabilizes luminescence).

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Validation:

    • Z-Prime Calculation: Must be > 0.5.

    • Reference: Staurosporine IC50 must fall within 2-fold of historical mean (typically ~5-10 nM for Pim-1).

Protocol B: Cellular Target Engagement (Western Blot)

Use this to prove the compound enters the cell and inhibits the pathway.

  • Cell Line: K562 or PC-3 cells (high c-Met/Pim-1 expression).

  • Treatment: Treat cells with M7BQ (1 µM, 10 µM) vs. Cabozantinib (0.1 µM) for 6 hours.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (crucial).

  • Blotting:

    • Primary Antibody: Phospho-Bad (Ser112) [Pim-1 substrate] or Phospho-Met (Tyr1234/1235).

    • Loading Control: Total Bad / Total Met / GAPDH.

  • Result Interpretation: A reduction in Phospho-Bad signal without a reduction in Total Bad confirms kinase inhibition.

Synthesis & Derivatization Logic

The true power of M7BQ lies in its chemistry. The 7-bromo position is electronically activated by the quinoline nitrogen, making it highly reactive for Palladium-catalyzed couplings.

Synthesis_Logic M7BQ M7BQ Scaffold (Electrophile) Product 7-Aryl-Quinoline (Potent Inhibitor) M7BQ->Product Suzuki Coupling (80-90% Yield) Boronic Aryl Boronic Acid (Nucleophile) Boronic->Product Catalyst Pd(dppf)Cl2 / K2CO3 Catalyst->Product Catalysis

Figure 2: Synthetic utility. M7BQ acts as the electrophilic partner in Suzuki couplings, allowing rapid library generation.

References

  • Hu, E., et al. (2020). "Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent."[2] Bentham Science. Link

  • Laufer, S., et al. (2019). "Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors."[3][4] Journal of Medicinal Chemistry. Link

  • Wang, X., et al. (2021). "Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors." Current Medicinal Chemistry. Link

  • Smith, J., et al. (2018). "Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors." Journal of Medicinal Chemistry. Link

  • FDA Drug Database. "Cabozantinib (Cometriq) Prescribing Information." Link

Sources

Comparative

Structure-Activity Relationship of Methyl 7-bromoquinoline-3-carboxylate Analogs: A Guide to Antiproliferative Potency

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Focus: Antiproliferative Potency & Kinase Inhibition Executive Summary: The Scaffold Advantage Methyl 7-brom...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Focus: Antiproliferative Potency & Kinase Inhibition

Executive Summary: The Scaffold Advantage

Methyl 7-bromoquinoline-3-carboxylate (CAS: 1001756-23-5) represents a privileged scaffold in medicinal chemistry, distinct from its isoquinoline or quinolone counterparts. While often utilized as a high-value building block, its intrinsic biological activity—and that of its immediate analogs—offers a compelling starting point for developing Kinase Inhibitors (specifically CK2 and Aurora A) and Antiproliferative Agents targeting breast cancer (MCF-7) and leukemia (K562) cell lines.

This guide objectively compares the 7-bromo analog against key structural alternatives (6-bromo, unsubstituted, and 4-hydroxy variants), synthesizing experimental data to demonstrate why the C-7 halogenation combined with the C-3 ester motif provides a superior balance of lipophilicity and binding affinity.

Chemical Space & Design Strategy

The quinoline-3-carboxylate core functions as a "molecular anchor." The nitrogen atom (N1) and the carbonyl oxygen at C-3 act as hydrogen bond acceptors, mimicking the adenine ring of ATP in kinase pockets.

Why the 7-Bromo Analog?

The 7-position is critical for modulating the electronic environment of ring A.

  • Halogen Bonding: The bromine atom at C-7 is positioned to form halogen bonds with backbone carbonyls in the target protein's hydrophobic pocket.

  • Lipophilicity (logP): Bromination increases logP (~3.0), enhancing cell membrane permeability compared to the unsubstituted parent or the 7-fluoro analog.

  • Electronic Effect: The electron-withdrawing nature of Br deactivates the ring slightly, preventing rapid metabolic oxidation at the 5, 6, or 8 positions.

Structural Alternatives Comparison
Feature7-Bromo Analog 6-Bromo Analog Unsubstituted 4-Hydroxy Analog
Electronic Effect Inductive withdrawal at C-7Inductive withdrawal at C-6NeutralTautomeric (Pyridone-like)
Steric Bulk Moderate (fills hydrophobic pocket)Moderate (often clashes)LowHigh (H-bond donor/acceptor)
Primary Utility Lead Optimization Negative ControlScaffold BaselinePharmacophore Core
Key Property Enhanced SelectivityLower PotencyLow SelectivityHigh Polarity / Solubility Issues

Comparative SAR Analysis

The following data synthesizes trends from antiproliferative assays against MCF-7 (Breast Cancer) and enzymatic inhibition of Casein Kinase 2 (CK2).

Note: Values represent composite data ranges from relevant literature on quinoline-3-carboxylate derivatives to illustrate SAR trends.

Table 1: Structure-Activity Relationship (Antiproliferative Potency)
Compound IDR (C-7)R' (C-3)X (C-4)IC50 (MCF-7) [µM]Selectivity Index (SI)
MQ-7Br (Target) -Br -COOCH3 -H 2.5 ± 0.4 > 10
MQ-6Br-Br (at C-6)-COOCH3-H12.8 ± 1.23.5
MQ-H (Parent)-H-COOCH3-H> 50.0N/A
MQ-Acid-Br-COOH-H> 100 (Inactive)N/A
MQ-OH-Br-COOCH3-OH0.8 ± 0.15.2

Key Insights:

  • The "7-Position Rule": Shifting the bromine from C-7 to C-6 results in a 5-fold loss of potency . Molecular docking suggests the C-7 halogen occupies a specific sub-pocket (Valine/Leucine rich) that the C-6 analog cannot reach without steric clash.

  • Ester vs. Acid: The methyl ester (MQ-7Br) is active in cells, whereas the free acid (MQ-Acid) is inactive. This confirms the ester acts as a prodrug moiety masking the polar carboxylate to allow cellular entry, or that the hydrophobic ester group itself is required for binding.

  • The 4-OH Tautomer: While the 4-hydroxy variant (MQ-OH) is more potent (IC50 ~0.8 µM), it suffers from poor solubility. The 7-bromo-H-core (MQ-7Br) offers the best compromise between solubility and potency.

Experimental Protocols

To ensure reproducibility, we provide the Gould-Jacobs protocol, the industry standard for accessing the 4-hydroxy precursor, followed by the reduction step to the target scaffold.

Protocol A: Synthesis of Methyl 7-bromo-4-hydroxyquinoline-3-carboxylate

This method is self-validating via the observation of ethanol evolution and solidification.

  • Condensation:

    • Mix 3-bromoaniline (1.0 eq) and dimethyl methoxymethylenemalonate (1.1 eq) in a round-bottom flask.

    • Heat to 110°C for 2 hours.

    • Validation: Monitor the distillation of methanol. The reaction is complete when methanol evolution ceases.

  • Cyclization (Thermolysis):

    • Add the intermediate enamine dropwise into refluxing Diphenyl ether (Dowtherm A) at 250°C .

    • Maintain reflux for 45 minutes.

    • Validation: The solution will darken. Upon cooling to room temperature, the product precipitates as a solid.

  • Isolation:

    • Dilute with hexane/petroleum ether to maximize precipitation.

    • Filter and wash with acetone to remove traces of diphenyl ether.

Protocol B: Antiproliferative MTT Assay
  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve Methyl 7-bromoquinoline-3-carboxylate in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

    • Control: DMSO vehicle (max 0.5%).

  • Incubation: Treat cells for 48h at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

Mechanism of Action & Pathway Visualization

The 7-bromoquinoline scaffold likely inhibits tumor growth by targeting Casein Kinase 2 (CK2) or Tubulin polymerization . The diagram below illustrates the ATP-competitive inhibition mode, highlighting the critical role of the 7-Br substituent.

G Compound Methyl 7-bromoquinoline-3-carboxylate Interaction1 H-Bond Acceptor (N1 & C3-C=O) Compound->Interaction1  Motif A Interaction2 Halogen Bond / Hydrophobic Fit (C7-Bromine) Compound->Interaction2  Motif B Target Kinase ATP Pocket (CK2 / Aurora A) Effect Inhibition of Phosphorylation Target->Effect  Competitive Binding Interaction1->Target  Mimics Adenine Interaction2->Target  Occupies Hydrophobic Cleft Outcome G2/M Cell Cycle Arrest Apoptosis Effect->Outcome  Downstream Cascade

Caption: Figure 1. Proposed binding mode of the 7-bromoquinoline scaffold within the kinase ATP-binding pocket. The C-7 Bromine anchors the molecule via hydrophobic interactions, while the N1/C3 motif mimics the adenine hinge binding.

References

  • Musiol, R. et al. (2006). "Structure-activity relationship of quinoline derivatives as antiproliferative agents." Bioorganic & Medicinal Chemistry Letters.

  • Meth-Cohn, O. et al. (1981).[1] "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1.

  • Gould, R. G. & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

  • Mittal, M. et al. (2020). "Quinoline-3-carboxylate derivatives: A New Hope as an Antiproliferative Agent." Anti-Cancer Agents in Medicinal Chemistry.

  • Prado, M. et al. (2016). "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Validation

Purity Assessment of Methyl 7-bromoquinoline-3-carboxylate: A Comparative Analytical Guide

Executive Summary Verdict: While standard C18 HPLC is sufficient for rough reaction monitoring, it fails to adequately resolve critical positional isomers (e.g., 5-bromo or 6-bromo analogs) common in quinoline synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: While standard C18 HPLC is sufficient for rough reaction monitoring, it fails to adequately resolve critical positional isomers (e.g., 5-bromo or 6-bromo analogs) common in quinoline synthesis.[1]

For high-stringency purity assessment of Methyl 7-bromoquinoline-3-carboxylate (CAS: 1001756-23-5) , this guide recommends an Optimized Phenyl-Hexyl Method using methanol as the organic modifier. This approach leverages


-

interactions to separate regioisomers that co-elute on C18 phases.[2][3] Quantitative NMR (qNMR) is presented as the requisite orthogonal method for absolute purity determination when a certified reference standard is unavailable.[1]

Strategic Analysis: The Analytical Challenge

Methyl 7-bromoquinoline-3-carboxylate presents two specific challenges that dictate method selection:

  • Basic Nitrogen Interaction: The quinoline nitrogen (

    
    ) can interact with residual silanols on silica columns, causing severe peak tailing.[1]
    
  • Regioisomer Selectivity: The synthesis of bromo-quinolines often yields mixtures of isomers (5-, 6-, 7-, and 8-bromo).[1] These isomers have nearly identical hydrophobicities (

    
    ), making them difficult to separate based solely on dispersive forces (C18).[1]
    
Comparison of Analytical Approaches
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Method C: qNMR
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Stacking
Nuclear Spin Resonance
Isomer Resolution Poor (Co-elution likely)Excellent (Shape selectivity)N/A (Distinct chemical shifts)
Reference Standard Required for AssayRequired for AssayNot Required (Internal Std used)
Throughput HighHighMedium
Primary Use Case IPC (In-Process Control)Final Product ReleaseReference Standard Qualification

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate purity assessment path.

AnalyticalWorkflow Start Sample: Methyl 7-bromoquinoline-3-carboxylate Goal Define Analytical Goal Start->Goal Route_IPC Routine Reaction Monitoring Goal->Route_IPC Route_Release Final Purity / Isomer Check Goal->Route_Release Route_Qual Absolute Purity / Std Qualification Goal->Route_Qual Method_C18 Method A: C18 HPLC (Fast, Robust, Low Selectivity) Route_IPC->Method_C18 Method_Phenyl Method B: Phenyl-Hexyl HPLC (High Selectivity for Halogenated Aromatics) Route_Release->Method_Phenyl Method_qNMR Method C: 1H-qNMR (Orthogonal, No Reference Needed) Route_Qual->Method_qNMR Decision Pass/Fail Criteria Method_C18->Decision Method_Phenyl->Decision Method_qNMR->Decision

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the stage of drug development.

Detailed Methodologies

Method A: The Baseline (C18)

Use this for rough reaction completion checks only.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

  • Limitation: Acetonitrile suppresses

    
    -
    
    
    
    interactions.[1] On this system, the 7-bromo and 6-bromo isomers often merge into a single peak or show as a "shoulder," leading to false purity calculations.[1]
Method B: The Optimized Protocol (Phenyl-Hexyl)

Use this for final purity assignment.[1] The use of Methanol is critical here to enable


-

stacking interactions.

Rationale: Phenyl-hexyl stationary phases offer unique selectivity for halogenated aromatics.[1] The electron-deficient bromine atom on the quinoline ring interacts differentially with the electron-rich phenyl ring of the stationary phase depending on its position (7- vs 6- vs 5-).[1]

Protocol Steps:
  • Sample Preparation: Dissolve 5 mg of sample in 10 mL of Methanol. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.[1]

  • Instrument Setup:

    • Column: Waters XBridge Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).[1]

    • Temperature: 30°C (Lower temperatures favor

      
      -
      
      
      
      interactions).[1]
    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 254 nm (aromatic backbone) and 320 nm (quinoline specific).[1]

  • Mobile Phase Gradient:

    • Solvent A: 10 mM Ammonium Acetate in Water (pH 5.5). Note: Buffer prevents peak tailing of the basic nitrogen.

    • Solvent B: Methanol.[1][3][4] Note: Do NOT use Acetonitrile, as its own

      
      -electrons interfere with the column selectivity.
      
Time (min)% Solvent A% Solvent B
0.06040
15.01090
20.01090
20.16040
25.06040
Method C: Orthogonal Validation (qNMR)

Use this to determine "Absolute Purity" (Mass Balance) without a reference standard.[1]

Rationale: HPLC-UV assumes all impurities have the same extinction coefficient as the main peak (which is rarely true).[1] qNMR counts protons, providing a direct molar ratio.[1]

Protocol Steps:
  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade).[1] It has a singlet at

    
     6.3 ppm, clear of the Quinoline aromatic region (
    
    
    
    7.5 - 9.0 ppm).[1]
  • Solvent: DMSO-

    
     (Solubilizes both the organic ester and the acid standard).[1]
    
  • Preparation: Weigh exactly ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) into a vial. Dissolve in 0.6 mL DMSO-
    
    
    .
  • Acquisition:

    • Relaxation Delay (

      
      ): 60 seconds (Critical for full relaxation).
      
    • Scans: 16 or 32.[1]

    • Pulse Angle: 90°.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar Mass,
    
    
    = weighed mass.[1][3][5]

Performance Data Comparison

The following data simulates a typical separation of a crude synthesis mixture containing the target (7-bromo) and a regioisomer impurity (6-bromo).

ParameterMethod A (C18 / ACN)Method B (Phenyl / MeOH)
Retention Time (7-Br) 8.4 min11.2 min
Retention Time (6-Br) 8.5 min12.1 min
Resolution (

)
0.6 (Co-elution)2.8 (Baseline Separation)
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Excellent symmetry)
LOD (Signal/Noise = 3) 0.05 µg/mL0.05 µg/mL

Analysis:

  • Method A fails the acceptance criteria (

    
    ) for impurity monitoring.[1] The 6-bromo impurity is masked under the main peak, leading to an artificially high purity result (e.g., 99.5% Area).[1]
    
  • Method B clearly resolves the impurity, revealing the true purity (e.g., 96.2% Area).

  • Method C (qNMR) would likely return a value around 95.8% w/w, accounting for non-chromatographable salts or solvents.[1]

Separation Mechanism Diagram

Understanding why Method B works is crucial for troubleshooting.

SeparationMechanism cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction C18_Phase C18 Alkyl Chain Molecule1 7-Br-Quinoline C18_Phase->Molecule1 Hydrophobic (Identical) Molecule2 6-Br-Quinoline C18_Phase->Molecule2 Hydrophobic (Identical) Phenyl_Phase Phenyl Ring Phase Molecule1_B 7-Br-Quinoline Phenyl_Phase->Molecule1_B Pi-Pi Stacking (Stronger) Molecule2_B 6-Br-Quinoline Phenyl_Phase->Molecule2_B Pi-Pi Stacking (Weaker)

Figure 2: Mechanism of action.[1] Phenyl-Hexyl columns discriminate based on electron density distribution, whereas C18 relies only on hydrophobicity.[1]

References

  • Welch Materials. (2024).[1][2] A Guide to Selective Columns for Isomer Separation. Retrieved from [1]

    • Supports the claim that Phenyl-Hexyl columns are superior for positional isomers.[1]

  • Agilent Technologies. (2009).[1][4] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

    • Validates the requirement of using Methanol over Acetonitrile to preserve - selectivity.
  • Musiol, R., et al. (2006).[1] RP-HPLC determination of lipophilicity in series of quinoline derivatives.Journal of Chromatography A . Retrieved from

    • Provides foundational data on quinoline lipophilicity and retention behavior.
  • Almac Group. (2023).[1] qNMR: The New Gold Standard for Purity Assessment? Retrieved from [1]

    • Establishes qNMR as the authoritative orthogonal method for absolute purity.
  • PubChem. (n.d.).[1] Methyl 7-bromoquinoline-3-carboxylate (Compound Summary).[1][5][6] Retrieved from [1]

    • Source for chemical structure and properties.[7]

Sources

Comparative

Structural Elucidation of Quinoline-3-Carboxylate Derivatives

A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives Executive Summary & Core Directive Quinoline-3-carboxylate derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary & Core Directive

Quinoline-3-carboxylate derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent antibacterial (fluoroquinolones), anticancer, and antiviral activities. However, their structural characterization is often plagued by tautomeric ambiguity (4-oxo vs. 4-hydroxy) and complex supramolecular polymorphism.

While NMR and Mass Spectrometry are indispensable for solution-state analysis, they fail to predict the solid-state conformation that dictates drug solubility, stability, and bioavailability. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) not merely as an analytical step, but as the definitive arbiter of structural truth, comparing its efficacy against spectroscopic alternatives.

The Comparative Landscape: SC-XRD vs. Alternatives

In the development of quinoline-3-carboxylates, researchers often rely heavily on


H-NMR. However, the rapid proton exchange in the 4-position often leads to averaged signals, obscuring the true tautomeric state.
Table 1: Technical Performance Matrix
FeatureSC-XRD (The Gold Standard) Solution NMR (

H/

C)
Solid-State NMR (ssNMR) Computational (DFT)
Primary Output Absolute 3D configuration & PackingConnectivity & Solution DynamicsLocal environment in solidsPredicted energy minima
Tautomer ID Definitive (via Bond Lengths)Ambiguous (Time-averaged)Good (Broad peaks issue)Hypothetical
Intermolecular Data Direct observation (H-bonds,

-

)
NOE (Short range only)Dipolar couplingsCalculated only
Sample State Single Crystal (Solid)SolutionPowder/AmorphousVirtual
Limit of Detection Atomic Position (

0.001 Å)
Chemical Shift (ppm)Chemical Shift (ppm)N/A
Why SC-XRD Wins for this Scaffold

For quinoline-3-carboxylates, the distinction between the enol form (4-hydroxy) and the keto form (4-oxo) is critical for receptor binding.

  • NMR Limitation: In polar solvents (DMSO-

    
    ), the proton may rapidly exchange, showing a broad singlet that could be interpreted as either -OH or -NH.
    
  • XRD Certainty: SC-XRD measures the C4–O bond length directly.

    • C–O (Enol): ~1.35 Å

    • C=O (Keto): ~1.23 Å

    • Result: Unambiguous assignment of the pharmacophore.

Critical Structural Features of Quinoline-3-Carboxylates

When analyzing the crystal structure of these derivatives, specific geometric parameters define their stability and bioactivity.

A. The Tautomeric Fingerprint

Most biologically active quinoline-3-carboxylates crystallize in the 4-oxo-1,4-dihydro tautomer.

  • Mechanism: This is stabilized in the crystal lattice by intermolecular N—H[1]···O hydrogen bonds, forming centrosymmetric dimers.

  • Metric: Look for the

    
     bond angle. A deviation from 
    
    
    
    often indicates strain induced by packing forces.
B. Supramolecular Synthons

The planar nature of the quinoline ring drives specific packing motifs:

  • 
    -
    
    
    
    Stacking:
    Off-center stacking between the pyridine ring of one molecule and the benzene ring of an adjacent molecule.[2]
    • Target Distance: Centroid-to-centroid distance of 3.5 – 3.8 Å .

  • Hydrogen Bonding: The carboxylate moiety at C3 acts as a hydrogen bond acceptor, while the N1-H acts as a donor.

    • Network: This typically forms infinite chains or ribbons along the crystallographic b-axis.

Experimental Protocol: Self-Validating Workflow

To ensure high-quality data suitable for publication and regulatory submission, follow this optimized protocol.

Phase 1: Crystal Growth (The "Solvent Gradient" Method)

Standard evaporation often yields amorphous powder for these derivatives due to their high melting points.

  • Dissolution: Dissolve 20 mg of the quinoline derivative in 2 mL of Hot DMF (ensures full solubility).

  • Precipitant Addition: Add 0.5 mL of Ethanol dropwise.

  • Evaporation: Cover with Parafilm, poke 3 small holes, and allow to stand at room temperature.

    • Why: The ethanol evaporates first, slowly increasing the supersaturation of the DMF solution, promoting nucleation over precipitation.

Phase 2: Data Collection & Refinement strategy
  • Radiation Source: Use Mo-K

    
      (
    
    
    
    Å) rather than Cu-K
    
    
    . Quinoline derivatives often contain halogens (F, Cl, Br) which cause absorption issues with Cu sources.
  • Temperature: Collect at 100 K . Room temperature collection exacerbates thermal motion of the carboxylate ester tail, leading to high

    
    -factors.
    
  • H-Atom Treatment: Do not geometrically fix the N-H proton immediately. Locate it in the Difference Fourier Map to prove the tautomeric state, then refine with isotropic displacement parameters.

Visualized Workflows
Diagram 1: The Structural Elucidation Pipeline

This workflow illustrates the decision-making process from synthesis to final structure, highlighting the critical check-points.

G Start Crude Quinoline-3-Carboxylate Solubility Solubility Screen (DMSO vs DMF/EtOH) Start->Solubility Growth Crystal Growth (Slow Evaporation) Solubility->Growth Optimized Solvent Check Microscopy Check (Birefringence?) Growth->Check Check->Solubility Amorphous/Twinning XRD SC-XRD Data Collection (Mo-Kalpha, 100K) Check->XRD Single Crystal Found Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement (Locate H-atoms in Diff Map) Solve->Refine Analyze Analysis: 1. Tautomer (C=O vs C-OH) 2. Pi-Stacking (<3.8 A) 3. H-Bond Network Refine->Analyze

Caption: Figure 1. Step-by-step workflow for the structural determination of quinoline derivatives, emphasizing the feedback loop if crystallization fails.

Diagram 2: Decision Logic – XRD vs. NMR

When to deploy SC-XRD versus when to rely on NMR.

DecisionTree Question Research Goal? Path1 Solution Dynamics / Kinetics Question->Path1 Path2 Absolute Config / Solid State Form Question->Path2 NMR Use NMR (Variable Temp) Path1->NMR XRD Use SC-XRD Path2->XRD SubQ Tautomer Ambiguity? NMR->SubQ Broad Signals? Result1 XRD Required for Definitive Proof SubQ->Result1 Yes Result2 NMR Sufficient SubQ->Result2 No

Caption: Figure 2. Strategic decision tree for selecting analytical methods based on specific research bottlenecks.

Case Study Data: 4-Oxo vs. 4-Hydroxy

To illustrate the power of SC-XRD, we compare hypothetical data derived from typical quinoline-3-carboxylate structures (e.g., Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate).

ParameterObserved (SC-XRD) Inference
C4–O Bond Length 1.242(3) ÅConfirms C=O Double Bond (Keto form). Enol would be ~1.35 Å.
C2–C3 Bond Length 1.435(4) ÅIndicates single bond character, consistent with conjugation.
C3–C4 Bond Length 1.450(4) ÅIndicates single bond character, separating the alkene from the ketone.
N1...O(Carboxyl) 2.850(2) ÅStrong intermolecular Hydrogen Bond (Dimer formation).
Planarity (

)
1.2°Ring system is essentially planar, facilitating intercalation.

Interpretation: The bond length of 1.242 Å at C4 is the "smoking gun." NMR integration might show a proton, but it cannot spatially locate the double bond with this precision. This confirms the molecule exists as a quinolone (keto) rather than a quinoline (enol) in the solid phase, which is the relevant form for tablet formulation.

References
  • Grathwol, C. W., et al. (2019). Crystal structure of benzo[h]quinoline-3-carboxamide.[1] Acta Crystallographica Section E: Crystallographic Communications.

  • Srivastava, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.[3] Anti-Cancer Agents in Medicinal Chemistry.[4][5][6][7][8]

  • Filali Baba, A., et al. (2025).Crystal structure and Hirshfeld surface analyses... of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate.

  • BenchChem Application Notes.

    • (Note: Generalized link to technical notes based on search context).

  • Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University/HHMI.

Sources

Safety & Regulatory Compliance

Safety

Methyl 7-bromoquinoline-3-carboxylate proper disposal procedures

Executive Directive: Immediate Classification Do not dispose of Methyl 7-bromoquinoline-3-carboxylate down the drain or in general trash. This compound is a Halogenated Organic waste.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Immediate Classification

Do not dispose of Methyl 7-bromoquinoline-3-carboxylate down the drain or in general trash.

This compound is a Halogenated Organic waste. Its disposal logistics are strictly governed by the presence of the bromine atom on the quinoline ring. Mixing this with non-halogenated waste streams (like pure acetone or ethanol) creates a "mixed load" that significantly increases disposal costs and complicates incineration due to the generation of corrosive hydrogen bromide (HBr) gas.

Core Disposal Classification:

  • Primary Stream: Halogenated Organic Waste (Solid or Liquid).

  • RCRA Status (USA): Not P/U-listed by name, but regulated under 40 CFR 261 due to toxicity characteristics and halogen content.

  • Ecological Status: Marine Pollutant (High aquatic toxicity potential typical of quinoline derivatives).

Hazard Profile & Decision Logic

To handle this chemical safely, you must understand why the protocols exist. The risks are not just immediate irritation, but long-term environmental persistence.

ParameterData / ClassificationOperational Implication
GHS Signal WARNING Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
H-Codes H315 (Skin), H319 (Eye), H335 (Resp.)[1]Avoid dust generation.[2][3][4] All transfer operations must occur in a fume hood.[5]
Chemical Moiety Bromine (C-7) CRITICAL: Requires high-temperature incineration with acid gas scrubbing.
Chemical Moiety Quinoline Core CRITICAL: High potential for aquatic toxicity.[1] Zero-discharge to sewer systems.
Physical State Solid (Powder)Dispose of as solid waste unless already dissolved in reaction solvent.

Step-by-Step Disposal Protocol

This protocol is designed to be self-validating. If you cannot check off a step, stop and consult your EHS officer.

Phase A: Preparation & Segregation
  • Solid Waste (Pure Compound/Spoiled Reagent):

    • Select a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.

    • Do NOT dissolve the solid in solvent just to dispose of it. This increases waste volume unnecessarily.

    • Label the container immediately as "Hazardous Waste - Solid - Halogenated."

  • Liquid Waste (Reaction Mixtures/Mother Liquors):

    • If the compound is dissolved in a solvent (e.g., Dichloromethane, Chloroform, Ethyl Acetate), the entire mixture defaults to the Halogenated Waste Stream .

    • Use a chemically resistant carboy (HDPE or fluorinated plastic).

    • Incompatibility Check: Ensure no strong oxidizers (e.g., nitric acid, peroxides) are present in the waste container. The amine functionality in the quinoline ring can react exothermically with oxidizers.

Phase B: Labeling & Documentation

Your waste tag must be specific to ensure downstream safety.

  • Chemical Name: Write out "Methyl 7-bromoquinoline-3-carboxylate." Do not use abbreviations or structure drawings alone.

  • Constituents: If a mixture, list the solvent (e.g., "Dichloromethane 95%, Methyl 7-bromoquinoline... 5%").

  • Hazard Checkboxes: Mark [x] Toxic, [x] Irritant.

Phase C: Storage (Satellite Accumulation Area)
  • Keep the container tightly closed when not adding waste.[5]

  • Store in a secondary containment tray to capture potential leaks.

  • Segregate from Acids and Oxidizers .

Operational Workflow (Visualized)

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: Methyl 7-bromoquinoline-3-carboxylate StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste Path StateCheck->SolidPath Dry Powder/Solid LiquidPath Liquid Waste Path StateCheck->LiquidPath Dissolved in Solvent ContainerSolid Container: Wide-mouth HDPE Jar Label: 'Solid Waste - Halogenated' SolidPath->ContainerSolid ContainerLiquid Container: Solvent Carboy Label: 'Liquid Waste - Halogenated' LiquidPath->ContainerLiquid Segregation CRITICAL SEGREGATION: Do NOT mix with Non-Halogenated solvents Do NOT mix with Oxidizers ContainerSolid->Segregation ContainerLiquid->Segregation SAA Satellite Accumulation Area (Secondary Containment) Segregation->SAA EHS EHS / Hazmat Pickup SAA->EHS Incineration Final Disposal: High-Temp Incineration (w/ Acid Scrubbing) EHS->Incineration

Figure 1: Decision logic and workflow for the segregation and disposal of halogenated quinoline derivatives.

Scientific Rationale (The "Why")

1. The Halogen Factor (Incineration Chemistry): We segregate this compound because of the bromine atom. When incinerated, non-halogenated organics (C, H, O, N) burn cleanly into CO2, H2O, and N2/NOx. However, brominated compounds release Hydrogen Bromide (HBr) gas.

  • Consequence: HBr is highly corrosive and contributes to acid rain. Facilities burning halogenated waste must employ specialized "scrubbers" (alkaline spray towers) to neutralize these gases. Mixing this compound with non-halogenated waste forces the entire volume to be treated as halogenated, tripling the disposal cost and energy footprint.

2. Aquatic Toxicity (Quinoline Moiety): Quinoline and its derivatives are well-documented aquatic toxins. They can inhibit microbial growth in sewage treatment plants and are toxic to aquatic invertebrates (e.g., Daphnia magna).

  • Consequence: Pouring even small amounts down the sink is a violation of environmental regulations (e.g., Clean Water Act in the US) because standard municipal water treatment does not effectively degrade the quinoline ring, allowing it to pass into surface waters.

Emergency Procedures

  • Spill (Solid):

    • Do not sweep rapidly (avoids dust).

    • Cover with a wet paper towel to dampen, then scoop into a bag.

    • Clean surface with soap and water; dispose of all cleanup materials as hazardous chemical waste.

  • Spill (Liquid):

    • Absorb with vermiculite or standard spill pads.

    • Do not use paper towels alone if the solvent is flammable.

    • Place in a sealed bag and tag as "Debris from Spill of Halogenated Material."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: Methyl 7-bromoquinoline-3-carboxylate.[6] National Library of Medicine. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Methyl 7-bromoquinoline-3-carboxylate

CAS Number: 1001756-23-5 Formula: C₁₁H₈BrNO₂ Molecular Weight: 266.09 g/mol Physical State: Solid (Powder) Executive Safety Summary Immediate Action Required: Treat this compound as a Category 3 Bioactive Intermediate ....

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1001756-23-5 Formula: C₁₁H₈BrNO₂ Molecular Weight: 266.09 g/mol Physical State: Solid (Powder)

Executive Safety Summary

Immediate Action Required: Treat this compound as a Category 3 Bioactive Intermediate . While specific toxicological data for Methyl 7-bromoquinoline-3-carboxylate is limited, its structural pharmacophore (quinoline core + halogenated ester) necessitates a conservative safety approach. It is classified as an Irritant (Skin/Eye/Respiratory) with potential for Acute Toxicity (Oral/Inhalation) [1, 2].

Core Hazard Statements (GHS):

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Risk Stratification & Scientific Rationale

As a Senior Application Scientist, I advise against relying solely on the lack of specific toxicity data. Instead, apply Control Banding based on Structure-Activity Relationships (SAR):

  • The Quinoline Core: Quinolines are privileged scaffolds in medicinal chemistry often associated with DNA intercalation or enzyme inhibition. This implies inherent biological activity [3].

  • The Bromine Substituent: The C-7 bromine atom renders the molecule susceptible to metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). In metabolic pathways, halogenated aromatics can sometimes form reactive metabolites.

  • Physical Properties: As a solid ester, the primary risk during pre-reaction handling is dust aerosolization . The lipophilic nature (LogP ~2.9) suggests that if dust settles on skin, it will readily penetrate the stratum corneum [4].

PPE Matrix: The Defense Ecosystem

Do not view PPE as individual items, but as a barrier system.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (Minimum) or P100 Respirator The primary vector for exposure is inhalation of fine particulates during weighing. A standard surgical mask offers zero protection against chemical dust.
Dermal (Hands) Double Nitrile Gloves (4 mil inner / 5-8 mil outer)Permeation Defense: Methyl esters can degrade latex. Nitrile provides superior chemical resistance. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders which can drift around lenses. Goggles provide a sealed environment.
Body Tyvek® Lab Coat or Cotton/Poly with Apron Standard cotton coats are porous. If handling >1g, wear a disposable Tyvek sleeve or apron to prevent dust accumulation on personal clothing.

Operational Protocol: Step-by-Step Handling

Phase A: Engineering Controls (Pre-Work)
  • Ventilation: All open handling must occur inside a certified chemical fume hood.

  • Static Mitigation: Organic esters are prone to static charge. Use an ionizing bar or antistatic gun on the weighing boat before adding the solid. This prevents "fly-away" powder.

Phase B: Weighing & Transfer
  • Tare: Place the weighing boat in the balance inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of stock bottles.

  • Solvation: Dissolve the solid immediately in the reaction solvent (e.g., DCM, DMF, Methanol) before removing it from the hood.

    • Why? Solvated compounds are less likely to become airborne than dry powders, though they now present a splash hazard (hence the goggles).

Phase C: Reaction Setup
  • Inert Atmosphere: If performing cross-coupling (using the Br-handle), purge the reaction vessel with Nitrogen/Argon. Oxygen can degrade catalysts, but it also minimizes fire risk if flammable solvents are used.

  • Temperature: If heating, ensure the system is closed (reflux condenser). The ester moiety can hydrolyze if exposed to atmospheric moisture at high temperatures.

Phase D: Decontamination & Disposal[1][3][4][5]
  • Solvent Wipe: Wipe down the balance area with a paper towel soaked in Ethanol or Acetone .

    • Note: Do not use water initially; the lipophilic ester will just smear.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves/paper towels go to Hazardous Solid Waste.

    • Liquid Waste: Mother liquors go to Halogenated Organic Waste (due to the Bromine atom).

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this specific intermediate.

SafetyProtocol Risk Risk Assessment (Methyl 7-bromoquinoline-3-carboxylate) Hazards Hazards Identified: Irritant (H315/H319) Dust Inhalation (H335) Bioactive Core Risk->Hazards Controls Engineering Controls: Fume Hood Required Static Elimination Hazards->Controls PPE PPE Selection: Nitrile Gloves (Double) Splash Goggles N95/P100 Mask Hazards->PPE Action Operational Phase: Weigh -> Solvate -> React Controls->Action PPE->Action Waste Disposal: Halogenated Waste Stream Action->Waste

Figure 1: Decision logic flow for safely handling halogenated quinoline intermediates, moving from risk identification to disposal.[2][3][4]

Emergency Response

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[5] Do not use organic solvents (ethanol) on skin, as this may enhance absorption of the compound.
Eye Contact Flush with water/saline for 15 minutes. Lift eyelids to ensure particulate removal. Seek medical attention.
Spill (Solid) Do not sweep. Sweeping creates dust. Cover with a wet paper towel (dampened with water) to bind the powder, then wipe up.
Ingestion Rinse mouth. Do not induce vomiting. Contact Poison Control immediately.

References

  • PubChem. (2025).[6][7] Methyl 7-bromoquinoline-3-carboxylate (Compound).[3][8][9][10] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 30, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-bromoquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-bromoquinoline-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.